Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBULBEQVHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384972 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20699-85-8 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the Benzo[b]thiophene Scaffold
An In-Depth Technical Guide to the Synthesis of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
The benzo[b]thiophene motif is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds and functional materials. Its rigid, planar structure and potential for diverse functionalization make it a cornerstone in medicinal chemistry. Specifically, substituted 2- and 3-aminobenzo[b]thiophenes are critical intermediates in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for inflammatory diseases. This compound is a particularly valuable building block, providing three distinct points for molecular elaboration: the amine for amide or sulfonamide formation, the ester for hydrolysis and subsequent amide coupling, and the thiophene ring for electrophilic substitution or metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. The presented methodology is divided into two primary stages: the construction of the benzo[b]thiophene ring system via cyclization to a nitro-substituted intermediate, followed by the selective reduction of the nitro group to the target amine.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule dictates the overall forward-synthesis strategy. The primary disconnection is the C5-N bond of the aniline moiety, which is reliably formed via the reduction of a nitro group. This simplifies the target to Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. The benzo[b]thiophene core itself is constructed through a powerful annulation reaction, forming the C3-C3a and S-C2 bonds from an appropriately substituted benzaldehyde and a sulfur-containing C2 synthon, in this case, methyl thioglycolate.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
The foundational step in this synthesis is the construction of the heterocyclic core. This is achieved through a robust and high-yielding condensation reaction between 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate.[1] The choice of a 2-halo benzaldehyde is strategic; the halogen, activated by the ortho-aldehyde and para-nitro group, serves as an excellent leaving group for an initial nucleophilic aromatic substitution (SNAr) by the thiolate.
Causality and Mechanism
The reaction proceeds via a two-stage mechanism:
-
Thiolate Formation and SNAr: Triethylamine (Et₃N), a non-nucleophilic organic base, deprotonates the acidic thiol of methyl thioglycolate to form a potent thiolate nucleophile. This thiolate attacks the electron-deficient C2 carbon of 2-chloro-5-nitrobenzaldehyde, displacing the chloride ion to form a thioether intermediate.
-
Intramolecular Condensation: The same base then abstracts an acidic α-proton from the methylene group of the thioether intermediate. The resulting carbanion undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration of the resulting alcohol yields the fully aromatic benzo[b]thiophene ring system.
Experimental Protocol: Conventional and Microwave-Assisted Methods
A significant advantage of this pathway is its adaptability to both conventional heating and microwave irradiation, the latter offering a dramatic reduction in reaction time, aligning with green chemistry principles of process intensification.[1]
| Reagent | M.W. | Moles (equiv) | Amount | Notes |
| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 1.0 | (user defined) | Starting material[2] |
| Methyl thioglycolate | 106.14 | 1.05 | (user defined) | C2-S synthon |
| Triethylamine (Et₃N) | 101.19 | 3.1 | (user defined) | Base |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | (to 2 M) | Anhydrous, polar aprotic solvent |
Conventional Protocol:
-
To a solution of 2-chloro-5-nitrobenzaldehyde in anhydrous DMSO (2 M), add methyl thioglycolate (1.05 equiv.).
-
Add triethylamine (3.1 equiv.) to the mixture.
-
Heat the reaction mixture at 100 °C for 2 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to yield the product as a solid.
Microwave-Assisted Protocol: [1]
-
Combine 2-chloro-5-nitrobenzaldehyde (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in a microwave-safe reaction vessel containing anhydrous DMSO (2 M).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for approximately 11 minutes (hold time).
-
Cool the vessel to room temperature using a stream of compressed air.
-
Work-up the reaction as described in the conventional protocol (steps 5-6). This method typically provides the product in high yield.[1]
Self-Validation: Expected Characterization Data
The successful synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 20699-86-9) can be confirmed by spectroscopic analysis.[3] The data reported in the literature aligns with the following:
-
¹H NMR (500 MHz, CDCl₃): δ 8.80 (d, 1H), 8.32 (dd, 1H), 8.20 (s, 1H), 8.01 (d, 1H), 4.00 (s, 3H).[1]
-
¹³C NMR (125 MHz, CDCl₃): δ 162.2, 147.4, 145.9, 138.3, 137.2, 130.7, 123.6, 121.2, 120.9, 52.9.[1]
-
MS (EI): m/z 237 (M⁺).[1]
Part 2: Reduction to this compound
The final transformation is the selective reduction of the aromatic nitro group to a primary amine. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the methyl ester.
Causality and Mechanism: The Béchamp Reduction
For this transformation, the Béchamp reduction, using metallic iron in the presence of a mild acid source like ammonium chloride (NH₄Cl), is the method of choice.[4][5] This system is highly effective for nitro group reduction and offers excellent functional group tolerance. It is also inexpensive, safer, and easier to handle on a large scale compared to catalytic hydrogenation which requires specialized high-pressure equipment.
The mechanism involves the oxidation of iron from Fe(0) to Fe(II)/Fe(III) oxides, with the nitro group acting as the oxidant. The reaction proceeds through a series of single-electron transfers from the iron surface, with protons supplied by the mildly acidic ammonium chloride solution, to sequentially reduce the nitro group through nitroso and hydroxylamine intermediates before reaching the final amine.[4]
Experimental Protocol
| Reagent | M.W. | Moles (equiv) | Amount | Notes |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 237.23 | 1.0 | (user defined) | Starting material |
| Iron powder (<325 mesh) | 55.84 | ~5.0 | (user defined) | Reducing agent |
| Ammonium chloride (NH₄Cl) | 53.49 | ~4.0 | (user defined) | Proton source/activator |
| Ethanol (EtOH) or Methanol (MeOH) | - | - | (as needed) | Co-solvent |
| Water (H₂O) | 18.02 | - | (as needed) | Solvent |
Detailed Procedure:
-
Charge a round-bottom flask with Methyl 5-nitrobenzo[b]thiophene-2-carboxylate and a solvent mixture, typically ethanol/water or methanol/water (e.g., 4:1 v/v), to form a slurry.
-
Add ammonium chloride, followed by iron powder, to the stirred slurry.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the nitro-compound spot and the appearance of the more polar amine product.
-
After completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron oxides and unreacted iron. Wash the celite pad thoroughly with the alcohol solvent used in the reaction.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound.
Synthesis Workflow and Conclusion
The described two-step sequence provides a reliable and scalable route to this compound. The initial microwave-assisted annulation offers a rapid and efficient synthesis of the key nitro-intermediate, while the subsequent Béchamp reduction provides a cost-effective and functionally tolerant method for obtaining the final amine.
Caption: Forward synthesis workflow for the target compound.
This guide details a robust, efficient, and well-documented pathway suitable for researchers in both academic and industrial settings. The strategic use of a nitro-intermediate followed by a classic, high-yielding reduction ensures the reliable production of this versatile synthetic building block.
References
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Edelmann, F. T. (2020). Answer to "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?". ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from: [Link]
- Desai, D. G., Swami, S. S., Dabhade, S., & Ghagare, M. G. (2010). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ChemInform.
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Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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Pessoa-Mahana, H., Araya-Maturana, R., Sunkel, C., & Pessoa-Mahana, C. D. (2002). Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer: Potential Ligands with 5-HT1A Receptor Affinity. Synthetic Communications, 32(22), 3559-3570. Available at: [Link]
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Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Available at: [Link]
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Bagley, M. C., Dwyer, J. E., Baashen, M., & Moody, C. J. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 6814-6824. Available at: [Link]
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Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Journal of Organic Chemistry, 37(21), 3224-3226. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from: [Link]
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ScienceDirect. (n.d.). Thiophene and benzo[b]thiophene. Topic Page. Retrieved from: [Link]
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Gabriele, B., & Mancuso, R. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Available at: [Link]
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Irgashev, R. A., Kutyashev, I. B., Sosnovskikh, V. Y., & Mironov, M. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4984. Available at: [Link]
-
Shigeno, M., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. ResearchGate. Available at: [Link]
-
Pellacani, L., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Available at: [Link]
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An In-depth Technical Guide to Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Foreword: The Strategic Importance of the Benzothiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The benzo[b]thiophene scaffold is one such "privileged structure," a core moiety that demonstrates a remarkable aptitude for interacting with a diverse array of biological targets.[1][2] Its rigid, bicyclic nature provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions within the binding pockets of enzymes and receptors. This inherent activity has led to the development of numerous clinical drugs, including the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton.[1]
This guide focuses on a key derivative of this important class: Methyl 5-aminobenzo[b]thiophene-2-carboxylate. The strategic placement of the amino group at the C-5 position and the methyl ester at the C-2 position transforms this molecule from a simple heterocycle into a highly versatile and reactive building block. These functional groups serve as critical handles for synthetic elaboration, enabling chemists to construct extensive libraries of novel compounds for high-throughput screening and lead optimization. Understanding the fundamental physicochemical properties, synthesis, and analytical characterization of this compound is therefore paramount for any research program leveraging its synthetic potential. This document provides a comprehensive technical overview to support such endeavors.
Molecular Identity and Structural Elucidation
The unique arrangement of the fused benzene and thiophene rings, along with its key functional groups, defines the chemical reactivity and potential biological applications of this compound.
| Identifier | Value | Source |
| IUPAC Name | Methyl 5-amino-1-benzothiophene-2-carboxylate | [3][4] |
| CAS Number | 20699-85-8 | [5] |
| Molecular Formula | C₁₀H₉NO₂S | [5][6] |
| Molecular Weight | 207.25 g/mol | [6] |
| InChI Key | SIMBULBEQVHFPK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)N | [3] |
| PubChem CID | 2824064 | [5][6] |
Core Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in both reaction vessels and biological systems. These properties are critical for designing synthetic routes, developing purification protocols, and predicting pharmacokinetic profiles.
| Property | Value / Description | Significance in Application |
| Appearance | Solid, crystalline powder. | The physical state is the first indicator for handling and formulation strategies. Crystalline solids are generally more stable and easier to purify than amorphous materials or oils. |
| Boiling Point | 382.8 °C at 760 mmHg | High boiling point indicates low volatility and thermal stability, suitable for reactions requiring elevated temperatures.[5] |
| Purity | Typically available at ≥98% | High purity is essential for unambiguous reaction outcomes and reliable biological testing, avoiding confounding results from impurities. |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C. | The amino group can be susceptible to oxidation. Proper storage conditions are crucial to prevent degradation and maintain compound integrity over time. |
Synthesis and Characterization Workflow
The reliable acquisition of high-purity this compound is fundamental to its application. A common and effective synthetic strategy involves the reduction of its nitro precursor, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. This transformation is typically high-yielding and allows for straightforward purification.
Synthetic Pathway: From Nitro Precursor to Amino Product
The synthesis begins with the condensation of methyl thioglycolate and 2-chloro-5-nitrobenzaldehyde to form the nitro-substituted benzothiophene core.[1] This intermediate is then subjected to reduction, a critical step that converts the nitro group (-NO₂) into the desired primary amine (-NH₂).
Sources
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- 3. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound; methyl 5-aminobenzothiophene-2-carboxylate; 5-amino-benzo[b]thiophene-2-carboxylic acid methyl ester; 2-carboxy-5-aminobenzo[b]thiophene methyl ester; Methyl 5-amino-1-benzothiophene-2-carboxylate | Chemrio [chemrio.com]
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- 6. americanelements.com [americanelements.com]
A Comprehensive Guide to the Structure Elucidation of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its derivatives are integral to the development of therapeutics ranging from antimicrobial and anti-cancer to anti-inflammatory agents.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth, multi-faceted analytical workflow for the definitive structure elucidation of a key derivative, Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS No: 20699-85-8, Chemical Formula: C₁₀H₉NO₂S).[3] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance experiments to build a self-validating and unambiguous structural assignment.
The Strategic Framework for Structure Elucidation
The workflow described herein is designed to be a self-validating system. Mass spectrometry provides the elemental formula, which is then quantitatively confirmed by elemental analysis. Infrared spectroscopy identifies the functional groups implied by the formula, and NMR spectroscopy arranges these pieces into a definitive structural map.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Establishing the Molecular Blueprint
Expertise & Experience: The foundational step in identifying any compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between elemental compositions that may have the same nominal mass, thereby providing a high degree of confidence in the proposed molecular formula.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Acquire the spectrum in positive ion mode. The primary amine and the ester group are both capable of accepting a proton, leading to a strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
Data Interpretation and Validation
The primary goal is to match the experimentally observed accurate mass with a calculated theoretical mass.
-
Molecular Formula: C₁₀H₉NO₂S
-
Calculated Monoisotopic Mass: 207.0354 g/mol
-
Expected Ion: [C₁₀H₉NO₂S + H]⁺ = 208.0427 m/z
Furthermore, the Nitrogen Rule serves as a quick internal check. An odd nominal molecular weight (207) strongly implies the presence of an odd number of nitrogen atoms, which is consistent with our proposed structure.[5]
Table 1: Summary of Expected HRMS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Ion | [M+H]⁺ | Protonation of the amine group in positive ESI mode. |
| Theoretical m/z | 208.0427 | Calculated accurate mass for C₁₀H₁₀NO₂S⁺. |
| Mass Accuracy | < 5 ppm | Standard for confident formula assignment. |
| Key Fragments | m/z 177, 149 | Potential loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups.[6] By measuring the vibrational frequencies of bonds within the molecule, we can create a "functional group fingerprint." For this compound, we expect to see clear signatures for the amine, the aromatic system, and the ester moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Data Interpretation and Validation
The spectrum should be analyzed for characteristic absorption bands that confirm the key structural components.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A pair of sharp-to-medium bands confirms the -NH₂ group. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzo[b]thiophene ring system. |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the methyl (-CH₃) group of the ester.[6] |
| ~1710 | C=O Stretch | Ester (-COOR) | A very strong, sharp absorption is a key indicator of the ester carbonyl. |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Confirms the conjugated ring system. |
| 1300 - 1200 | C-O Stretch | Ester (C-O) | Strong band confirming the ester linkage. |
The region below 1500 cm⁻¹, known as the fingerprint region , contains a complex pattern of absorptions unique to the molecule's overall structure and can be used for definitive identification against a reference standard.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: While MS and IR provide the parts list, NMR spectroscopy assembles them into a complete, unambiguous structure. A combination of 1D (¹H, ¹³C) and 2D correlation experiments allows us to map the C-H framework, determine the connectivity between atoms, and confirm the substitution pattern on the aromatic ring.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often advantageous for compounds with amine protons, as it slows their exchange and allows for sharper, more easily observable signals.
-
1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
2D Spectra Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, and HMBC, to establish correlations.
Data Interpretation and Validation
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be variable. In DMSO-d₆, this signal is often observed around 5.5-6.0 ppm.
-
Aromatic Protons: The benzo[b]thiophene ring system contains four distinct aromatic protons. Based on published data for similar structures, we can predict their approximate chemical shifts and coupling patterns.[8][9]
-
H3: A singlet, deshielded by the adjacent sulfur and ester group, expected around 7.6 ppm.[8]
-
H7: A doublet, part of an ABX system on the benzene ring, expected around 7.8 ppm.[8]
-
H4: A doublet, ortho to the amine group, expected to be the most upfield at ~7.1 ppm.[8]
-
H6: A doublet of doublets, coupled to both H4 and H7, expected around 6.9 ppm.[8]
-
-
Methyl Protons (-OCH₃): A sharp singlet integrating to three protons, characteristic of a methyl ester, expected around 3.8-3.9 ppm.[8]
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):
-
Ten distinct carbon signals are expected.
-
Ester Carbonyl (C=O): The least shielded carbon, expected around 162-165 ppm.
-
Aromatic Carbons: Eight signals in the aromatic region (110-150 ppm). The carbons attached to heteroatoms (C5-NH₂, C7a-S, C3a-S) will have characteristic shifts.
-
Methyl Carbon (-OCH₃): The most shielded carbon, expected around 52 ppm.
2D NMR: Assembling the Puzzle The true power of NMR lies in 2D correlation experiments which link the signals observed in the 1D spectra.
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- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
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- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR [m.chemicalbook.com]
- 9. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Spectroscopic Characterization of Methyl 5-aminobenzo[b]thiophene-2-carboxylate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS No: 20699-85-8), a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and research. This document synthesizes available spectral data with expert interpretation to offer a comprehensive resource for scientists and researchers.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The data presented here is an interpretation based on available literature.[1]
Table 1: ¹H NMR Spectral Data (Predicted, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.84 | s | - | 1H | H3 |
| ~7.59 | d | 8.8 | 1H | H7 |
| ~7.08 | d | 2.4 | 1H | H4 |
| ~6.87 | dd | 8.8, 2.4 | 1H | H6 |
| ~3.89 | s | - | 3H | -OCH₃ |
| ~3.61 | br s | - | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum:
-
H3 Proton (δ ~7.84): This proton, located on the thiophene ring, appears as a singlet. Its downfield shift is attributed to the deshielding effect of the adjacent sulfur atom and the electron-withdrawing carboxylate group.
-
Aromatic Protons (δ 7.59 - 6.87): The protons on the benzene ring exhibit a characteristic splitting pattern.
-
H7 (δ ~7.59): This proton is a doublet with a large coupling constant (J = 8.8 Hz), indicative of ortho coupling to H6.
-
H4 (δ ~7.08): This proton appears as a doublet with a small coupling constant (J = 2.4 Hz), which is typical for meta coupling to H6.
-
H6 (δ ~6.87): This proton is a doublet of doublets, being split by both the ortho proton H7 (J = 8.8 Hz) and the meta proton H4 (J = 2.4 Hz). The upfield shift of H4 and H6 is a direct consequence of the electron-donating effect of the amino group at C5.
-
-
Methyl Ester Protons (δ ~3.89): The three protons of the methyl group appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Amine Protons (δ ~3.61): The two protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | C=O (Ester) |
| ~145.0 | C5 |
| ~141.0 | C7a |
| ~135.0 | C3a |
| ~130.0 | C2 |
| ~125.0 | C7 |
| ~123.0 | C3 |
| ~115.0 | C6 |
| ~105.0 | C4 |
| ~52.0 | -OCH₃ |
Justification for Predicted ¹³C NMR Chemical Shifts:
The prediction of the ¹³C NMR chemical shifts is grounded in the electronic environment of each carbon atom. The electron-donating amino group at C5 is expected to cause a significant upfield shift (lower ppm) for the ortho (C4, C6) and para (C7a) carbons, while the C5 carbon itself will be deshielded. Conversely, the electron-withdrawing methyl carboxylate group at C2 will deshield C2 and C3. The quaternary carbons (C3a, C7a) and the ester carbonyl carbon are readily identifiable by their characteristic chemical shifts.
Experimental Protocol for NMR Data Acquisition
Caption: A standard workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450-3300 | N-H stretch | Primary Amine | Medium (two bands) |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) | Medium |
| ~1720 | C=O stretch | Ester | Strong |
| ~1620 | N-H bend | Primary Amine | Medium |
| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1340-1250 | C-N stretch | Aromatic Amine | Strong |
| 1300-1100 | C-O stretch | Ester | Strong |
Interpretation of the IR Spectrum:
The IR spectrum is expected to be dominated by several key features. The presence of a primary amine will be confirmed by two N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1620 cm⁻¹.[3] A strong, sharp absorption around 1720 cm⁻¹ is the most definitive evidence for the ester carbonyl group.[4] The aromatic nature of the molecule will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ range.[5] Finally, strong C-N and C-O stretching bands are anticipated in the fingerprint region, further confirming the presence of the amine and ester functionalities.[1][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺•): The molecular formula is C₁₀H₉NO₂S, giving an exact mass of 207.04 g/mol . The molecular ion peak is expected to be prominent at m/z = 207.
-
Major Fragmentation Pathways: Aromatic esters typically undergo characteristic fragmentation patterns.[6][7]
Table 4: Predicted Major Fragment Ions
| m/z | Proposed Fragment | Fragmentation Pathway |
| 176 | [M - OCH₃]⁺ | α-cleavage: Loss of the methoxy radical from the ester. |
| 148 | [M - COOCH₃]⁺ | Cleavage of the ester group. |
| 120 | [C₇H₆N]⁺ | Further fragmentation of the aromatic ring. |
digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺•\nm/z = 207"]; F1 [label="[M - OCH₃]⁺\nm/z = 176"]; F2 [label="[M - COOCH₃]⁺\nm/z = 148"];
M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •COOCH₃"]; }
Caption: Predicted primary fragmentation pathways for this compound.
Interpretation of the Mass Spectrum:
The presence of the aromatic benzo[b]thiophene core is expected to stabilize the molecular ion, leading to a prominent peak at m/z = 207.[6] The most likely initial fragmentation is the loss of the methoxy radical (•OCH₃) via α-cleavage, resulting in a stable acylium ion at m/z = 176.[6][8][9] Another significant fragmentation pathway would be the loss of the entire carbomethoxy radical (•COOCH₃) to give a fragment at m/z = 148.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. By integrating available data with well-established principles of spectroscopic interpretation, we have presented a comprehensive set of data for ¹H NMR, ¹³C NMR, IR, and MS. These data and their interpretations will serve as a valuable resource for researchers in positive identification and quality control of this important chemical compound.
References
-
Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]
-
CHEMISTRY UNTOLD. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
University of Colorado Boulder. IR: amines. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Harrity, J. P. A., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]
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- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Methyl 5-aminobenzo[b]thiophene-2-carboxylate: A Cornerstone for Advanced Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic aromatic amine, an electron-rich benzothiophene core, and a modifiable ester group, provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reliable and reproducible results.
Introduction: The Strategic Value of this compound
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, appearing in a range of clinically approved drugs and biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal core for targeting a diverse array of biological targets. The introduction of an amino group at the 5-position and a methyl carboxylate at the 2-position of the benzo[b]thiophene ring system creates a highly valuable and versatile synthetic intermediate.
The strategic importance of this compound lies in its three distinct reactive sites, which can be addressed with a high degree of chemoselectivity:
-
The 5-Amino Group: A versatile handle for the introduction of a wide array of functionalities through acylation, sulfonylation, alkylation, and diazotization reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the substitution at this position.
-
The Benzo[b]thiophene Core: The electron-rich nature of the thiophene ring and the adjacent benzene ring allows for electrophilic substitution reactions, providing a means to further functionalize the core structure.
-
The 2-Methyl Carboxylate Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups, or it can be directly converted to amides. This position is crucial for building more complex molecular scaffolds.
This guide will provide a comprehensive overview of the synthetic utility of this building block, empowering chemists to leverage its full potential in their research and development programs.
Synthesis of the Core Building Block
The most common and reliable route to this compound involves a two-step sequence starting from commercially available materials: the synthesis of the nitro-intermediate followed by its reduction.
Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
The synthesis of the nitro precursor is typically achieved through the condensation of a substituted benzaldehyde with a thioglycolate derivative. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.[1]
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate [1]
-
Reactants:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a pressure-rated glass tube, combine 2-chloro-5-nitrobenzaldehyde (0.75 g, 4.0 mmol), methyl thioglycolate (0.45 mL, 5 mmol), and K₂CO₃ (0.67 g, 4.8 mmol) in DMF (4.5 mL).
-
Seal the tube and place it in a CEM Discover microwave synthesizer.
-
Irradiate the mixture at 90 °C for 15 minutes, moderating the initial power (100 W).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the desired product.
-
-
Causality and Self-Validation: The use of microwave irradiation dramatically reduces the reaction time compared to conventional heating, a key advantage for rapid library synthesis.[1] The reaction proceeds via an initial S-alkylation of the methyl thioglycolate by the activated chlorobenzaldehyde, followed by an intramolecular condensation and dehydration to form the benzothiophene ring. The presence of a base (K₂CO₃) is crucial for deprotonating the thioglycolate and facilitating the initial nucleophilic attack. The workup procedure of precipitating the product in water is designed to remove the DMF and inorganic salts, providing a straightforward purification. The reported high yield serves as a validation of the protocol's efficiency.[1]
Reduction to this compound
The final step in the synthesis of the title compound is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in a protic solvent.
Experimental Protocol: Reduction of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
-
Reactants:
-
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a solution of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in ethanol, add an excess of tin(II) chloride dihydrate.
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Causality and Self-Validation: Tin(II) chloride is a classic and reliable reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups like esters. The reaction is typically robust and high-yielding. The basic workup is necessary to neutralize the acidic reaction conditions and precipitate tin salts, which can then be removed by filtration. The final purification by column chromatography ensures the isolation of the pure product, which can be validated by its spectroscopic data.
Characterization of this compound
Accurate characterization of the building block is paramount for its successful application in subsequent synthetic steps. The following data provides a reference for the validation of the synthesized material.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [2][3] |
| Molecular Weight | 207.25 g/mol | [3] |
| Appearance | Solid | [2] |
| CAS Number | 20699-85-8 | [2] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.44 (d, J = 1.9 Hz, 1H, 4-CH), 7.82 (d, J = 8.6 Hz, 1H, 7-CH), 7.64 (dd, J = 8.6, 1.9 Hz, 1H, 6-CH), 7.17 (br s, 2H, NH₂), 3.79 (s, 3H, OCH₃).[1]
-
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 164.6 (C=O), 148.6 (C-5), 137.7 (C-3a), 133.2 (C-7a), 131.0 (C-2), 125.7 (C-6), 125.2 (C-4), 117.1 (C-7), 96.1 (C-3), 51.4 (OCH₃).[1]
-
Mass Spectrum (ESI): m/z 208 [M+H]⁺.
Reactivity and Synthetic Applications
The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a powerful tool in the synthesis of complex molecules.
Reactions at the 5-Amino Group
The amino group is often the most reactive site for derivatization, providing a key anchor point for building out molecular complexity.
The formation of an amide bond via acylation is a fundamental transformation in medicinal chemistry.
Experimental Protocol: General Procedure for Acylation
-
Reactants:
-
This compound
-
Acyl chloride or acid anhydride
-
Base (e.g., triethylamine or pyridine)
-
Aprotic solvent (e.g., dichloromethane or THF)
-
-
Procedure:
-
Dissolve this compound and the base in the chosen solvent and cool the mixture in an ice bath.
-
Add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
-
Causality and Self-Validation: The base is essential to neutralize the HCl or carboxylic acid byproduct of the reaction, driving the equilibrium towards the product. The choice of acylating agent and base can be tailored to the specific substrate and desired reactivity. The formation of the amide can be readily confirmed by the appearance of a new amide carbonyl stretch in the IR spectrum and the disappearance of the N-H stretching of the primary amine.
The synthesis of sulfonamides is another important transformation, as this functional group is a common feature in many therapeutic agents.
Experimental Protocol: General Procedure for Sulfonylation
-
Reactants:
-
This compound
-
Sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in pyridine and DCM.
-
Add the sulfonyl chloride portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Causality and Self-Validation: Pyridine acts as both a base and a catalyst in this reaction. The acidic wash is necessary to remove excess pyridine. The formation of the sulfonamide can be confirmed by the characteristic S=O stretching bands in the IR spectrum and the appropriate shifts in the NMR spectra.
Reactions at the 2-Methyl Carboxylate Group
The ester functionality provides a second key handle for derivatization.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common step to enable subsequent amide coupling reactions.
Experimental Protocol: Hydrolysis of the Methyl Ester [1]
-
Reactants:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water
-
-
Procedure:
-
Dissolve this compound in a mixture of methanol and aqueous NaOH solution.
-
Heat the mixture to reflux or use microwave irradiation (e.g., 100 °C for 3 minutes) until the starting material is consumed (monitored by TLC).[1]
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Causality and Self-Validation: This standard saponification reaction is a robust and high-yielding method for ester hydrolysis. The use of microwave heating can significantly accelerate the process. The successful formation of the carboxylic acid can be confirmed by the disappearance of the methyl ester signal in the ¹H NMR spectrum and the appearance of a broad O-H stretch in the IR spectrum.
Direct conversion of the ester to an amide can be achieved under certain conditions, offering a more atom-economical route compared to the hydrolysis-coupling sequence.
Experimental Protocol: General Procedure for Direct Amidation [4]
-
Reactants:
-
This compound
-
Amine
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
-
-
Procedure:
-
To a solution of this compound in pyridine, add TiCl₄ and the desired amine.
-
Heat the sealed reaction vessel at 85 °C for approximately 2 hours, monitoring by TLC.
-
After cooling, remove the pyridine by co-evaporation with toluene.
-
Treat the residue with 1 N HCl and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Causality and Self-Validation: TiCl₄ acts as a Lewis acid to activate the ester carbonyl towards nucleophilic attack by the amine. Pyridine serves as a base to neutralize the generated HCl. This method is particularly useful for less reactive amines. The formation of the amide can be confirmed by spectroscopic methods as described previously.
Application in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated in its application as a key building block in the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and antimitotic agents.
Case Study: Synthesis of Kinase Inhibitors
Aminobenzo[b]thiophenes are prominent scaffolds in the design of various kinase inhibitors.[1] The 5-amino group can be elaborated to interact with the hinge region of the kinase, while substituents at other positions can be tailored to achieve selectivity and potency.
Case Study: Synthesis of Antimitotic Agents
The benzo[b]thiophene scaffold has also been incorporated into potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The 2-aroyl-5-aminobenzo[b]thiophene moiety has been identified as a novel scaffold for potent antimitotic agents.
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its trifunctional nature allows for a wide range of selective transformations, enabling the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the application of this key intermediate in drug discovery and materials science. By understanding the underlying principles of its reactivity and employing the robust protocols outlined herein, scientists can confidently and efficiently leverage the synthetic potential of this powerful scaffold.
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2014). Concise synthesis and biological evaluation of 2-aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents. Journal of medicinal chemistry, 57(11), 4569-4581. [Link]
-
Caddy, B., Martin, P. D., & Scott, E. (1968). The ¹H nuclear magnetic resonance spectra of some substituted benzo[b]thiophens. Australian Journal of Chemistry, 21(7), 1853-1860. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Falcone, E., D’Acquarica, I., & Villani, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 1-8. [Link]
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- 2. This compound | 20699-85-8 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Abstract
The benzo[b]thiophene core is a quintessential privileged scaffold in medicinal chemistry, celebrated for its versatile biological activities. This guide provides an in-depth technical exploration of a key derivative, Methyl 5-aminobenzo[b]thiophene-2-carboxylate. We will dissect its chemical and physical properties, provide detailed, field-proven synthetic protocols, and explore its significant role as a foundational building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.
Introduction: The Significance of the Aminobenzothiophene Core
The benzo[b]thiophene moiety, a fusion of benzene and thiophene rings, is a structural motif present in numerous clinically successful drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with a variety of biological targets. The introduction of an amino group, as in this compound, adds a critical vector for further chemical modification and a key hydrogen-bonding moiety, significantly expanding its utility in drug design.
This compound, in particular, serves as a crucial intermediate. The amino group at the 5-position provides a strategic point for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further enhancing its versatility as a synthetic building block. This guide will provide the foundational knowledge required to effectively synthesize, handle, and strategically employ this compound in research and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. These properties dictate storage conditions, purification strategies, and the analytical methods required for quality control.
Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-amino-1-benzothiophene-2-carboxylate | [2] |
| CAS Number | 20699-85-8 | [2] |
| Molecular Formula | C₁₀H₉NO₂S | [3] |
| Molecular Weight | 207.25 g/mol | [3] |
| Physical Form | Solid | [2] |
| Boiling Point | 382.8 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | Not available in cited literature. For comparison, the isomeric methyl 3-aminobenzo[b]thiophene-2-carboxylate has a melting point of 108-112 °C. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C. | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atom environment in the molecule. For this compound, the following characteristic peaks are observed:
-
Aromatic Protons: Signals corresponding to the protons on the benzene and thiophene rings.
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the methyl ester group.
-
Literature Data (DMSO-d₆): δ (ppm) 7.84, 7.59, 7.08, 6.87 (aromatic H), 3.89 (methyl H), 3.61 (amine H).[4]
-
-
¹³C NMR: Carbon NMR provides insight into the carbon skeleton of the molecule. While a specific spectrum for the title compound was not found in the searched literature, the spectrum for its precursor, methyl 5-nitrobenzo[b]thiophene-2-carboxylate, has been reported (125 MHz, CDCl₃) with key peaks at δ 162.2 (C=O), 147.4, 145.9, 138.3, 137.2 (aromatic C), 130.7 (thiophene CH), 123.6, 121.2, 120.9 (aromatic CH), and 52.9 (OCH₃).[5] The reduction of the nitro group to an amine would be expected to cause a significant upfield shift for the carbon atom at the 5-position (C5).
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected absorptions include:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O Stretching: A strong absorption around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: Around 1250-1350 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern. For the precursor, methyl 5-nitrobenzo[b]thiophene-2-carboxylate, the electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z 237.[5] For the title compound, the expected molecular ion peak would be at m/z 207.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The key is the formation of the benzothiophene ring system followed by the reduction of a nitro group.
Synthetic Pathway Overview
The most common and efficient route involves the synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, which is then reduced to the target amine. This approach offers high yields and utilizes readily accessible starting materials.
Caption: General synthetic route to the target compound.
Experimental Protocol: Step 1 - Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a microwave-assisted synthesis which significantly reduces reaction times.[5]
Rationale: The reaction is a condensation between an ortho-halo benzaldehyde and a thioglycolate ester, followed by an intramolecular cyclization to form the thiophene ring. The use of a base (potassium carbonate) is essential to deprotonate the thioglycolate, and a polar aprotic solvent like DMF facilitates the reaction. Microwave irradiation provides efficient and uniform heating, accelerating the reaction rate.
Procedure:
-
To a pressure-rated microwave glass tube, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), methyl thioglycolate (1.25 eq), and potassium carbonate (1.2 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 90 °C for 15 minutes (hold time), with power modulation to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to yield Methyl 5-nitrobenzo[b]thiophene-2-carboxylate as a solid. The product can be used in the next step without further purification if of sufficient purity, or recrystallized from a suitable solvent like ethanol.
Experimental Protocol: Step 2 - Reduction to this compound
This is a standard and reliable method for the reduction of aromatic nitro compounds.
Rationale: Tin(II) chloride in the presence of a proton source (like the water of hydration or added acid) is a classic and effective reducing agent for converting nitroarenes to anilines. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group. Ethanol is a common solvent for this transformation.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to afford this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The dysregulation of protein kinases is a fundamental mechanism in the progression of many diseases, most notably cancer.[6] The aminobenzothiophene scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.
Mechanism of Action and SAR
The 5-aminobenzothiophene core can be strategically utilized to target the ATP-binding site of kinases. The key interactions often involve:
-
Hinge-Binding: The amino group or other functionalities on the benzothiophene ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.
-
Hydrophobic Pockets: The aromatic scaffold itself occupies hydrophobic pockets within the ATP-binding site.
-
Vectors for Selectivity: The 2- and 5-positions serve as attachment points for various side chains that can be tailored to interact with specific, non-conserved regions of the kinase, thereby achieving selectivity for a particular target.
Structure-activity relationship (SAR) studies on related aminothiophene scaffolds have demonstrated that modifications at the 5-position can significantly impact potency and selectivity against different kinases.[7] For instance, the development of 5-hydroxybenzothiophene derivatives has led to the discovery of multi-kinase inhibitors targeting enzymes like Clk1/4, DRAK1, and Dyrk1A/B, which are implicated in cancer cell proliferation and survival.[4]
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- 6. This compound; methyl 5-aminobenzothiophene-2-carboxylate; 5-amino-benzo[b]thiophene-2-carboxylic acid methyl ester; 2-carboxy-5-aminobenzo[b]thiophene methyl ester; Methyl 5-amino-1-benzothiophene-2-carboxylate | Chemrio [chemrio.com]
- 7. pubs.acs.org [pubs.acs.org]
Solubility and stability of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest within the pharmaceutical and life sciences sectors. As a derivative of the benzo[b]thiophene scaffold, which is a core structure in various bioactive molecules, this compound serves as a crucial building block in the synthesis of potential therapeutic agents, including kinase inhibitors and antimitotic agents.[1][2] Understanding the physicochemical properties of this intermediate is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed methodologies for its characterization.
This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to handle and evaluate this compound effectively. We will delve into the theoretical and practical aspects of solubility assessment and explore its stability profile through forced degradation studies, all grounded in established scientific principles and regulatory expectations.[3]
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biological activity, formulation feasibility, and synthetic process efficiency. The structure of this compound, featuring a rigid aromatic core, an amino group, and a methyl ester, suggests a complex solubility behavior. It is expected to be poorly soluble in aqueous media and exhibit varying solubility in organic solvents.
Factors Influencing Solubility
The solubility of this compound is governed by several structural and environmental factors:
-
Molecular Structure: The planar and aromatic nature of the benzothiophene ring contributes to strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy and consequently, lower solubility.
-
Substituents: The amino group can act as both a hydrogen bond donor and acceptor, while the carboxylate ester group is a hydrogen bond acceptor. These functional groups influence interactions with polar solvents. The amino group also introduces a basic character, suggesting that the compound's aqueous solubility will be pH-dependent.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will dictate its ability to overcome the solute-solute interactions and solvate the molecule.
-
Temperature: Solubility is generally a temperature-dependent phenomenon. For most solid solutes, solubility increases with temperature.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves both kinetic and thermodynamic methods.[4][5]
1.2.1 Thermodynamic Solubility (Equilibrium Method)
The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[6] This method measures the equilibrium concentration of the compound in a saturated solution.
Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-buffered solutions, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
1.2.2 Predicted and Expected Solubility
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule is predominantly nonpolar and aromatic. |
| Aqueous Buffers (pH 1-3) | Low to Moderate | Protonation of the amino group should increase aqueous solubility. |
| Aqueous Buffers (pH 7-9) | Very Low | The amino group will be in its neutral, less soluble form. |
| Methanol / Ethanol | Moderate | Capable of hydrogen bonding with the amino and ester groups. |
| Acetonitrile | Low to Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Acetone | Moderate | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Moderate to High | A nonpolar solvent that can effectively solvate the aromatic core. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent. |
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Isothermal Shake-Flask Method Workflow.
Part 2: Stability Profile and Forced Degradation Studies
Evaluating the intrinsic stability of a pharmaceutical compound is a regulatory requirement and a critical step in developing a stable drug product.[9] Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3] The chemical structure of this compound contains several moieties susceptible to degradation:
-
Methyl Ester: Prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Amino Group: Susceptible to oxidation, which can lead to the formation of colored degradants.
-
Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide or sulfone. The entire ring system may also be susceptible to photolytic degradation.
Forced Degradation Protocol
Forced degradation studies should be designed to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[3]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Neutralize the sample with 0.1 M HCl before analysis. Ester hydrolysis is often rapid under basic conditions.[10]
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified period. Also, expose a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or excipients.[11][12]
Protocol for HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A gradient elution is generally preferred for separating the parent compound from a range of potential degradants with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. Based on the UV-absorbing chromophore of the benzothiophene ring, a wavelength around 254 nm or a wavelength of maximum absorbance should be suitable.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guideline Q2(R1) for specificity, linearity, range, accuracy, precision, and robustness.
Diagram 2: Forced Degradation and Analysis Workflow
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways
Based on the functional groups present, the following degradation pathways are anticipated:
-
Hydrolysis: The primary degradation product under both acidic and basic conditions is expected to be 5-aminobenzo[b]thiophene-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
Oxidation: The primary sites of oxidation are the amino group and the sulfur atom in the thiophene ring. This could lead to the formation of nitroso or nitro derivatives, as well as the corresponding sulfoxide and sulfone.
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Expected Degradation Pathway | Potential Major Degradant(s) |
| Acidic | 0.1 M HCl, 60 °C | Ester Hydrolysis | 5-aminobenzo[b]thiophene-2-carboxylic acid |
| Basic | 0.1 M NaOH, 40 °C | Ester Hydrolysis | 5-aminobenzo[b]thiophene-2-carboxylic acid |
| Oxidative | 3% H₂O₂, RT | Oxidation of Amine and Sulfur | N-oxides, Sulfoxide, Sulfone derivatives |
| Thermal | 80 °C, solid & solution | Decomposition | To be determined experimentally |
| Photolytic | ICH Q1B light exposure | Photodegradation/Photo-oxidation | To be determined experimentally |
Conclusion
While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its comprehensive characterization. By applying the detailed methodologies outlined herein—from the gold-standard shake-flask method for solubility to a systematic forced degradation study aligned with ICH guidelines—researchers can generate the critical data needed for informed decision-making in the drug development process. The predicted solubility and stability profiles, based on the compound's chemical structure, serve as a valuable starting point for these investigations. A thorough understanding of these fundamental properties is indispensable for unlocking the full potential of this versatile building block in the creation of novel therapeutics.
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Solubility Test | AxisPharm. (n.d.). Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
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Synthesis and screening of new benzothiophene derivatives. (2024, October 30). Retrieved from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
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Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
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Stability Indicating HPLC Method Development – A Review. (n.d.). Retrieved from [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024, August 7). PMC - PubMed Central. Retrieved from [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]
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Functionalization and properties investigations of benzothiophene derivatives. (n.d.). KTU ePubl. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds
Introduction: The Significance of 3-Aminobenzo[b]thiophenes and the Advent of Microwave Synthesis
The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity.[1] Within this class, 3-aminobenzo[b]thiophenes have emerged as particularly valuable building blocks in medicinal chemistry and drug discovery.[2] Their utility is underscored by their incorporation into a variety of therapeutic agents, including kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3] Notably, these scaffolds are key components in the development of inhibitors for targets such as LIM kinases (LIMK), PIM kinases, and Mitogen-Activated Protein Kinase-activated Protein Kinase 2 (MK2), all of which are implicated in tumorigenesis and inflammatory diseases.[2][3]
Traditionally, the synthesis of these valuable scaffolds has often involved multi-step procedures with long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a more efficient, rapid, and environmentally benign alternative to conventional heating methods.[4][5][6][7][8] Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][9] This rapid and controlled heating can also lead to higher yields, improved product purity, and is in line with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[4][7][8]
This application note provides a detailed protocol for the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, drawing upon established methodologies to offer researchers a reliable and efficient pathway to these important medicinal chemistry building blocks.[9][10] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and present data that underscores the advantages of this modern synthetic approach.
The Annulation Approach to 3-Aminobenzo[b]thiophenes: A Mechanistic Overview
The featured synthesis proceeds via an annulation reaction between a 2-halobenzonitrile and methyl thioglycolate in the presence of a base. While the precise mechanism for this specific microwave-assisted transformation is not extensively detailed in the literature, a plausible pathway can be proposed based on fundamental principles of organic chemistry. The reaction likely proceeds through a series of steps initiated by the deprotonation of methyl thioglycolate, followed by nucleophilic aromatic substitution, intramolecular cyclization, and subsequent tautomerization to yield the aromatic 3-aminobenzo[b]thiophene product.
The key steps of the proposed mechanism are as follows:
-
Enolate Formation: The base, typically a tertiary amine like triethylamine, deprotonates the α-carbon of methyl thioglycolate, forming a reactive enolate.
-
Nucleophilic Aromatic Substitution (SNAr): The enolate attacks the carbon bearing the halogen on the 2-halobenzonitrile. This is the crucial C-S bond-forming step. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.
-
Intramolecular Cyclization: The nitrogen of the nitrile group is then attacked by the newly formed carbanion (or its enolate equivalent) in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.
-
Tautomerization and Aromatization: A series of proton transfers and tautomerization steps then occur, ultimately leading to the formation of the stable, aromatic 3-aminobenzo[b]thiophene ring system.
Caption: Proposed mechanism for the synthesis of 3-aminobenzo[b]thiophenes.
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-Amino-5-bromobenzo[b]thiophene-2-carboxylate
This protocol is adapted from the work of Bagley et al. (2015) and provides a representative example of the synthesis of a substituted 3-aminobenzo[b]thiophene.[2][4]
Materials:
-
2-Bromo-5-nitrobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable microwave reaction vial, combine 2-bromo-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to achieve a concentration of 2 M with respect to the benzonitrile).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130 °C for 11 minutes (hold time). The microwave power will be modulated by the instrument to maintain the set temperature.
-
Workup: After the irradiation is complete, cool the reaction vial to room temperature using a stream of compressed air.
-
Precipitation and Isolation: Pour the reaction mixture into an ice-water bath. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with water.
-
Drying: Dry the product in vacuo to obtain the desired methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.
Caption: A streamlined workflow for the microwave-assisted synthesis.
Results and Discussion: The Efficiency of Microwave Synthesis
The microwave-assisted protocol offers significant advantages in terms of reaction time and efficiency. The synthesis of a range of substituted 3-aminobenzo[b]thiophenes can be achieved in good to excellent yields in a matter of minutes.[3][9][10] The following table summarizes the results obtained by Bagley et al. (2015) for the synthesis of various 3-aminobenzo[b]thiophene derivatives using the described microwave protocol.[2][4]
| Entry | 2-Halobenzonitrile Substituent | Product | Time (min) | Yield (%) |
| 1 | 5-Bromo | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 11 | 96 |
| 2 | 5-Nitro | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 11 | 95 |
| 3 | 5-Chloro | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | 11 | 85 |
| 4 | 5-Trifluoromethyl | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 11 | 82 |
| 5 | 4-Chloro | Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate | 11 | 75 |
| 6 | 6-Chloro | Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate | 11 | 72 |
| 7 | H | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 11 | 65 |
| 8 | 5-Fluoro | Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate | 11 | 58 |
Data sourced from Bagley et al., Org. Biomol. Chem., 2015, 13, 6814-6824.[2][4]
The consistently short reaction times (11 minutes) and high yields (58-96%) across a range of substrates with different electronic properties highlight the robustness and efficiency of this microwave-assisted method.[2][4] This rapid synthesis allows for the timely production of diverse libraries of 3-aminobenzo[b]thiophene scaffolds for further elaboration in drug discovery programs.
Conclusion
The microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds represents a significant advancement over classical synthetic methods. The protocol detailed herein offers a rapid, efficient, and high-yielding route to these valuable medicinal chemistry building blocks. The dramatic reduction in reaction time, coupled with the broad substrate scope, makes this an attractive and practical method for researchers in both academic and industrial settings. By leveraging the benefits of microwave technology, the synthesis of key intermediates for the development of novel therapeutics, particularly kinase inhibitors, can be significantly accelerated.
References
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
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Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
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Bagley, M., Dwyer, J., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Semantic Scholar. [Link]
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Bagley, M. C., Dwyer, J. E., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Anonymized. (2024, November 21). Microwave assisted green organic synthesis. [Link]
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Piglione, M., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
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American Chemical Society. (2010). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]
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Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 265-271. [Link]
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The Royal Society of Chemistry. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. [Link]
-
Figshare. (2023, June 8). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]
-
University of Strathclyde. (2015, June 28). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. [Link]
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PubMed. (2010). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 53(13), 5142-5153. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Semantic Scholar. (2022). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
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Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
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National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Kinase Inhibitor Synthesis Utilizing Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] This document provides a detailed guide for the utilization of a key starting material, Methyl 5-aminobenzo[b]thiophene-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will explore the strategic importance of this building block, provide a robust protocol for its synthesis from commercially available precursors, and detail its application in the construction of kinase inhibitor pharmacophores through common synthetic transformations. The protocols and rationale provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip researchers with the practical knowledge to accelerate their drug discovery programs.
Introduction: The Benzo[b]thiophene Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond.
The benzo[b]thiophene ring system is a bio-isostere of indole, found in the native ATP ligand, which allows it to form key interactions within the ATP binding site of many kinases. Its rigid, planar structure provides a robust anchor for orienting substituents to target specific pockets within the kinase domain, thereby enabling the development of highly selective inhibitors.[1] Derivatives of aminobenzo[b]thiophene have been successfully incorporated into inhibitors targeting a range of kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), PIM kinases, and LIMK protein family kinases, demonstrating the scaffold's broad utility.[1][4]
This compound is a particularly valuable intermediate. The amine group at the C-5 position serves as a versatile synthetic handle for introducing various pharmacophoric elements through reactions such as amide bond formation, urea synthesis, or sulfonylation. The methyl ester at the C-2 position can be retained, hydrolyzed to the corresponding carboxylic acid for further coupling, or used to modulate the electronic properties of the ring system.
Synthesis of the Core Intermediate: this compound
The most common and efficient route to this compound involves a two-step process starting from 2-chloro-5-nitrobenzaldehyde. The first step establishes the benzo[b]thiophene core, and the second step involves the reduction of the nitro group to the desired amine.
Workflow for Core Intermediate Synthesis
Caption: Synthesis of the key intermediate.
Protocol 1: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (1)
This protocol is adapted from a microwave-assisted method, which dramatically reduces reaction times compared to conventional heating.[1]
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave synthesizer (e.g., CEM Discover)
-
Standard glassware for workup and purification
Procedure:
-
To a pressure-rated microwave vessel, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), DMF (approx. 0.2 M), and potassium carbonate (2.0 eq).
-
Add methyl thioglycolate (1.1 eq) to the stirring mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 90 °C for 15 minutes with stirring.
-
After cooling, pour the reaction mixture into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (1) as a solid.
Characterization Data:
-
Appearance: Yellow solid
-
¹H NMR (500 MHz, CDCl₃): δ 8.80 (d, J=2.0 Hz, 1H), 8.32 (dd, J=9.0, 2.0 Hz, 1H), 8.20 (s, 1H), 8.01 (d, J=9.0 Hz, 1H), 4.00 (s, 3H).[1]
-
¹³C NMR (125 MHz, CDCl₃): δ 162.2, 147.4, 145.9, 138.3, 137.2, 130.7, 123.6, 121.2, 120.9, 52.9.[1]
Protocol 2: Synthesis of this compound (2)
This is a standard reduction of an aromatic nitro group using tin(II) chloride.
Materials:
-
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (1) (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~7-8 and effervescence ceases.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound (2). The product can be purified further by column chromatography if necessary.
Application in Kinase Inhibitor Synthesis: Amide Coupling
The 5-amino group is a prime site for elaboration into a final kinase inhibitor. Amide bond formation is one of the most common and reliable reactions in medicinal chemistry.[5] Here, we provide a general protocol for coupling the core intermediate with a carboxylic acid, a key step in synthesizing inhibitors that often target the hinge region of the kinase ATP-binding site.
Workflow for Amide-Based Inhibitor Synthesis
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 5-aminobenzo[b]thiophene-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Aminobenzothiophene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzo[b]thiophene nucleus is one such scaffold, valued for its favorable physicochemical properties and synthetic tractability.[1] When functionalized with an amino group, as in Methyl 5-aminobenzo[b]thiophene-2-carboxylate, this core structure is transformed into a versatile building block for the synthesis of potent and selective therapeutic agents. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, providing in-depth protocols and insights into its use in developing kinase inhibitors and antimitotic agents.
The strategic placement of the amino group at the C-5 position and the methyl carboxylate at the C-2 position offers two key points for chemical modification. The nucleophilic amine can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This inherent reactivity makes this compound a prized starting material for constructing molecules that target critical pathways in diseases such as cancer and inflammation.
Synthesis of this compound: A Two-Step Protocol
The synthesis of the title compound is typically achieved through a two-step process starting from commercially available precursors. The first step involves the formation of the benzothiophene ring system, followed by the reduction of a nitro group to the desired amine.
Step 1: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
The initial and crucial step is the construction of the benzothiophene ring. A robust and high-yielding method involves the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate under basic conditions.[1] The use of microwave irradiation can dramatically reduce reaction times, making this an efficient process.[1]
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
-
Reagents and Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Microwave synthesizer with pressure-rated glass tubes
-
-
Procedure:
-
In a pressure-rated microwave vial, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq), methyl thioglycolate (1.1 eq), and triethylamine (2.2 eq) in DMSO (to a concentration of ~1 M).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 5-nitrobenzo[b]thiophene-2-carboxylate as a solid.
-
-
Causality and Insights: The triethylamine acts as a base to deprotonate the methyl thioglycolate, which then undergoes a nucleophilic aromatic substitution with the 2-chloro-5-nitrobenzaldehyde, followed by an intramolecular condensation to form the thiophene ring. Microwave heating provides rapid and uniform heating, which accelerates the reaction rate and often improves yields compared to conventional heating.
Step 2: Reduction to this compound
The final step is the reduction of the nitro group to the primary amine. This can be achieved using various reducing agents, with a common and effective method being the use of iron powder in the presence of an acid, such as ammonium chloride.
Experimental Protocol: Reduction of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
-
Reagents and Materials:
-
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a round-bottom flask, add Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
-
Self-Validation: The successful synthesis of the final product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The appearance of a characteristic signal for the amino group in the 1H NMR spectrum and the disappearance of the nitro group signals in the IR spectrum are key indicators of a successful reduction.
Application in the Synthesis of Kinase Inhibitors
The 5-aminobenzo[b]thiophene-2-carboxylate scaffold is a cornerstone in the development of inhibitors for several important protein kinases implicated in cancer and inflammatory diseases. The amino group serves as a critical handle for introducing substituents that can interact with the hinge region of the kinase ATP-binding pocket, while modifications at the C-2 position can be used to improve potency and selectivity.
PIM Kinase Inhibitors
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors.[2] They play a crucial role in cell survival, proliferation, and apoptosis resistance. Several potent PIM kinase inhibitors have been developed based on the benzo[b]thiophene scaffold.[2]
A key synthetic strategy involves the elaboration of the 5-amino group to form a fused pyrimidinone ring system, leading to potent benzo[2][3]thieno[3,2-d]pyrimidin-4-one inhibitors.
Conceptual Workflow: Synthesis of Benzo[2][3]thieno[3,2-d]pyrimidin-4-one PIM Kinase Inhibitors
The following diagram illustrates a generalized synthetic pathway from this compound to a core PIM kinase inhibitor scaffold.
Caption: Generalized workflow for the synthesis of PIM kinase inhibitors.
Representative PIM Kinase Inhibitor Data
| Compound | Target(s) | Ki (nM) | Cellular EC50 (µM) | Reference |
| AZD1208 | PIM1, PIM2, PIM3 | 0.4, 5.0, 1.9 | <0.1 (MOLM-16 cells) | [3] |
| Analogue 14j | PIM1, PIM2, PIM3 | 2, 3, 0.5 | 1.7 (K562 cells) | [2] |
MK2 Inhibitors
MAPK-activated protein kinase 2 (MK2) is a key downstream effector of the p38 MAPK signaling pathway, which plays a central role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines like TNF-α.[4] The benzothiophene scaffold has been successfully utilized to develop potent and selective MK2 inhibitors, such as PF-3644022.[4][5]
The synthesis of these complex molecules often involves the initial hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by a series of amide couplings and cyclization reactions to build the final polycyclic structure.
Signaling Pathway: MK2 Inhibition in the p38 MAPK Cascade
The diagram below illustrates the position of MK2 in the p38 MAPK signaling pathway and the therapeutic intervention point for inhibitors.
Caption: Inhibition of MK2 by benzothiophene-based compounds.
Representative MK2 Inhibitor Data
| Compound | Target | Ki (nM) | Cellular IC50 (nM) for TNF-α production | Reference |
| PF-3644022 | MK2 | 3 | 160 (in U937 cells) | [4][5][6] |
LIM Kinase (LIMK) Inhibitors
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that regulate actin cytoskeletal dynamics by phosphorylating and inactivating cofilin. Overactivity of LIMK is associated with cancer cell invasion and metastasis. The aminobenzothiophene scaffold can be elaborated into potent LIMK inhibitors.
For example, BMS-5 is a potent inhibitor of both LIMK1 and LIMK2.[7] While its synthesis does not directly start from this compound, the underlying principles of using a heterocyclic core to target the kinase hinge region are applicable. The 5-amino group of our title compound provides an excellent starting point for designing novel LIMK inhibitors.
Representative LIMK Inhibitor Data
| Compound | Target(s) | IC50 (nM) | Reference |
| BMS-5 (LIMKi3) | LIMK1, LIMK2 | 7, 8 | [7] |
Application in the Synthesis of Antimitotic Agents
Beyond kinase inhibition, the aminobenzothiophene scaffold is a valuable core for developing antimitotic agents that target tubulin polymerization.[6] These compounds bind to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Derivatives are often synthesized by acylating the 5-amino group with moieties such as the 3,4,5-trimethoxybenzoyl group, which is known to be important for tubulin binding. The position of substituents on the benzothiophene ring can have a dramatic effect on antiproliferative activity.[6]
Mechanism of Action: Tubulin Polymerization Inhibition
The following diagram outlines the mechanism by which aminobenzothiophene derivatives disrupt microtubule dynamics.
Caption: Mechanism of tubulin polymerization inhibition.
Representative Antiproliferative Activity of Aminobenzothiophene Derivatives
| Compound Series | Cancer Cell Line | IC50 (nM) | Key Structural Feature | Reference |
| 3-aminobenzo[b]thiophenes (7d) | L1210 | 58 | 6-Methyl substitution | [6] |
| 3-aminobenzo[b]thiophenes (7h) | L1210 | 39 | 6-Methoxy substitution | [6] |
| 2-aminobenzo[b]thiophenes (6d) | L1210 | 9.4 | 6-Methyl substitution | [6] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient synthesis of a wide range of complex heterocyclic structures. As demonstrated, this scaffold has been instrumental in the development of potent inhibitors of key therapeutic targets, including PIM, MK2, and LIM kinases, as well as tubulin polymerization. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this privileged structure in their drug discovery programs. Future work in this area will likely focus on the development of even more selective inhibitors by exploring novel derivatizations of the aminobenzothiophene core, as well as its application in developing agents against other emerging therapeutic targets.
References
-
Romagnoli, R., Baraldi, P. G., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(12), 2841-2849. [Link]
-
Wang, X., et al. (2013). Discovery of 3H-Benzo[2][3]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases. Journal of Medicinal Chemistry, 56(17), 6788-6804. [Link]
-
Rondeau, J. M., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(1), 100-110. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13, 6814-6824. [Link]
-
Scott, J. S., et al. (2016). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. ACS Chemical Biology, 11(12), 3341-3351. [Link]
-
ResearchGate. (n.d.). Chronological development of LIM Kinase inhibitors tested in vivo. Retrieved from [Link]
-
Ross-Macdonald, P., et al. (2012). LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. Molecules, 17(12), 14385-14407. [Link]
-
Xu, J., & Zhang, Y. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Archiv der Pharmazie, 355(12), e2200208. [Link]
-
Warner, S. L., et al. (2014). A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas. Neoplasia, 16(6), 484-491. [Link]
-
National Cancer Institute. (n.d.). Definition of pan-PIM kinase inhibitor AZD1208. Retrieved from [Link]
-
Mourey, R. J., et al. (2010). A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807. [Link]
-
Mourey, R. J., et al. (2010). A Benzothiophene Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Inhibits Tumor Necrosis Factor α Production and Has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. The Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807. [Link]
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- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Note: A Validated Protocol for the N-Acylation of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Introduction: The Significance of N-Acylated Benzothiophenes
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives are investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among other therapeutic applications.[2][3]
The N-acylation of aromatic amines is a fundamental and powerful transformation in organic synthesis.[4][5] It allows for the systematic modification of a molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. For a key intermediate like Methyl 5-aminobenzo[b]thiophene-2-carboxylate, N-acylation is a critical step in creating diverse libraries of amide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[2]
This application note provides a detailed, robust, and validated protocol for the N-acylation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the reaction dynamics.
Reaction Principle and Mechanistic Insights
The N-acylation of an aromatic amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism .[6][7] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Causality Behind Experimental Choices:
-
The Acylating Agent: Acyl chlorides (e.g., acetyl chloride) and acid anhydrides are common acylating agents.[6] Acyl chlorides are particularly reactive due to the excellent leaving group ability of the chloride ion, which drives the reaction forward.
-
The Role of Pyridine: The reaction is typically performed in the presence of a weak base like pyridine. Pyridine serves two critical functions:
-
Nucleophilic Catalyst: It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the acyl chloride itself, accelerating the rate of attack by the weakly nucleophilic aromatic amine.[8][9]
-
Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. Pyridine neutralizes the HCl, preventing it from protonating the starting amine.[10][11] Protonation of the amine would render it non-nucleophilic and halt the reaction.
-
The overall transformation is the substitution of the acyl chloride's chlorine atom with the amino group, forming a stable amide bond.
Caption: Figure 1: Reaction Mechanism of N-Acylation.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound using acetyl chloride. The principles can be readily adapted for other acylating agents.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | >98% | Commercial Source |
| Dichloromethane (DCM), anhydrous | Anhydrous, >99.8% | Commercial Source |
| Pyridine, anhydrous | Anhydrous, >99.8% | Commercial Source |
| Acetyl Chloride | >98% | Commercial Source |
| Hydrochloric Acid (HCl), 1M solution | Reagent Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Prepared in-house |
| Saturated Sodium Chloride (NaCl) solution (Brine) | Reagent Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |
| Ethanol, 200 Proof | Reagent Grade | Commercial Source |
| Deionized Water | N/A | In-house |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.07 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the starting material. Stir until a clear solution is obtained.[12]
-
Add anhydrous pyridine (1.5 eq, e.g., 1.2 mL, 15 mmol). Rationale: A slight excess of pyridine ensures complete catalysis and acid scavenging.
-
-
Acylation Reaction:
-
Cool the flask in an ice-water bath to 0 °C. Rationale: The acylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.
-
Using a syringe, add acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will form. Rationale: Slow, dropwise addition is crucial to manage the exotherm and prevent localized overheating.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) - To remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x 30 mL) - To neutralize any remaining acid.
-
Brine (1 x 30 mL) - To remove bulk water.
-
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization.[13] A common solvent system is ethanol/water.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes cloudy.
-
Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Figure 2: Experimental Workflow for N-Acylation.
Data, Characterization, and Expected Results
The protocol is expected to yield the desired N-acylated product, Methyl 5-acetamidobenzo[b]thiophene-2-carboxylate, as a white to off-white solid.
| Parameter | Expected Outcome |
| Yield | 85-95% (after purification) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃) | Characteristic peaks include: a singlet for the amide N-H proton (δ ~8-9 ppm), aromatic protons, a singlet for the ester methyl group (δ ~3.9 ppm), and a singlet for the acetyl methyl group (δ ~2.2 ppm). The broad singlet for the starting amine -NH₂ protons will have disappeared.[14][15] |
| ¹³C NMR (CDCl₃) | Expect signals for two carbonyl carbons (amide and ester, δ ~165-170 ppm), aromatic carbons, and two methyl carbons (ester and acetyl).[16] |
| Mass Spec (ESI) | The [M+H]⁺ peak corresponding to the calculated molecular weight of the product (C₁₂H₁₁NO₃S) should be observed. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Acetyl Chloride: Is corrosive and a lachrymator. Handle with extreme care and avoid inhalation of vapors.
-
Pyridine: Is flammable and has a strong, unpleasant odor.
-
Dichloromethane (DCM): Is a volatile solvent. Avoid inhalation and skin contact.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By detailing the mechanistic rationale behind the procedural steps and outlining clear methods for purification and characterization, this guide serves as a self-validating system for researchers. This fundamental transformation enables the synthesis of diverse amide libraries, which is an essential strategy in the development of novel therapeutics based on the versatile benzo[b]thiophene scaffold.
References
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What is the role of pyridine in the acylation of a class 12 chemistry CBSE . Vedantu. [Link]
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What is the role of pyridine in the acetylations of alcohols? . Reddit. [Link]
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Acylation Overview, Mechanism & Agents . Study.com. [Link]
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What are the roles of pyridine and DCM in the acylation of an alcohol? . Chemistry Stack Exchange. [Link]
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What is the role of acetic acid or pyridine in acetylation? . Brainly.in. [Link]
- Purification method of benzothiophene.
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Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative . ACS Publications. [Link]
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Lab 10 N Acetylation -- The Acetylation of A Primary Aromatic Amine . Scribd. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative . PubMed Central (PMC). [Link]
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Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative . IRIS. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives . INIS-IAEA. [Link]
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Benzothiophene synthesis . Organic Chemistry Portal. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Mild and Useful Method for N-Acylation of Amines . Taylor & Francis Online. [Link]
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N-Acylation Reactions of Amines . ResearchGate. [Link]
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Experimental procedures, characterization data and copies of NMR spectra . Beilstein Journals. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis, characterization of novel benzothiophene . Rasayan J. Chem. [Link]
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities . ACS Pharmacology & Translational Science. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives . Bentham Science. [Link]
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Therapeutic importance of synthetic thiophene . PubMed Central (PMC). [Link]
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Benzothiophene: Assorted Bioactive Effects . International Journal of Pharmaceutical Sciences Review and Research. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry . PubMed. [Link]
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Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance . Wikimedia Commons. [Link]
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Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds . The Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group on Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Introduction: The Strategic Importance of the Benzothiophene Scaffold in Drug Discovery
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to endogenous molecules and its ability to engage in various biological interactions have led to its incorporation into drugs with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] Methyl 5-aminobenzo[b]thiophene-2-carboxylate, in particular, represents a versatile starting material for the synthesis of novel drug candidates. The presence of a reactive primary amino group at the 5-position offers a prime site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides detailed application notes and protocols for the derivatization of the amino group of this compound through three common and highly effective transformations: N-acylation, N-sulfonylation, and reductive amination. These derivatizations introduce amide, sulfonamide, and secondary amine functionalities, respectively, which are prevalent in a vast array of approved drugs and clinical candidates. The protocols are designed to be robust and reproducible, providing researchers in drug development with a solid foundation for synthesizing novel benzo[b]thiophene-based compounds.
Core Derivatization Strategies
The derivatization of the 5-amino group can be strategically employed to modulate the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The following sections detail the rationale and experimental procedures for key derivatization reactions.
Diagram: Derivatization Pathways
Caption: Key derivatization pathways for this compound.
N-Acylation: Synthesis of Amide Derivatives
Scientific Rationale: The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Amides are generally stable to metabolic degradation and can participate in hydrogen bonding, which is crucial for target binding. This derivatization allows for the introduction of a wide variety of substituents (R groups), enabling fine-tuning of the molecule's properties. The reaction typically proceeds via the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, most commonly an acyl chloride.[4]
Experimental Protocol: N-Acetylation with Acetyl Chloride
This protocol describes the synthesis of Methyl 5-acetamidobenzo[b]thiophene-2-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq.) to the cooled solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected Outcome: The product, Methyl 5-acetamidobenzo[b]thiophene-2-carboxylate, is typically a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Acetyl Chloride | N/A |
| Product | Methyl 5-acetamidobenzo[b]thiophene-2-carboxylate | N/A |
| Expected Yield | 85-95% (typical) | N/A |
| Purification | Recrystallization or Column Chromatography | [1] |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Scientific Rationale: The sulfonamide functional group is a key component in a multitude of drugs, including antibacterial agents, diuretics, and anticonvulsants.[2] Sulfonamides are metabolically robust and can act as hydrogen bond donors and acceptors. The synthesis of sulfonamides is most commonly achieved by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5]
Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of Methyl 5-(p-toluenesulfonamido)benzo[b]thiophene-2-carboxylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory equipment as listed for N-acylation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine. Cool the solution to 0 °C in an ice bath.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water and stir until the product precipitates.
-
If an oil forms, extract the aqueous mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Expected Outcome: The product, Methyl 5-(p-toluenesulfonamido)benzo[b]thiophene-2-carboxylate, is expected to be a solid. Characterization should be performed using appropriate analytical methods.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | p-Toluenesulfonyl Chloride | N/A |
| Product | Methyl 5-(p-toluenesulfonamido)benzo[b]thiophene-2-carboxylate | N/A |
| Expected Yield | 80-90% (typical) | N/A |
| Purification | Column Chromatography or Recrystallization | [5] |
Reductive Amination: Synthesis of N-Alkyl/N-Aryl Derivatives
Scientific Rationale: Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing access to secondary and tertiary amines.[6] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[6] This method avoids the over-alkylation often observed in direct alkylation with alkyl halides. Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[6][7]
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol outlines the synthesis of Methyl 5-(benzylamino)benzo[b]thiophene-2-carboxylate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory equipment as listed for N-acylation
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol or DCE. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. If using STAB, the reaction can often be performed as a one-pot procedure without prior imine formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expected Outcome: The product, Methyl 5-(benzylamino)benzo[b]thiophene-2-carboxylate, is typically an oil or a low-melting solid. Characterization should be performed to confirm its structure and purity.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Benzaldehyde, Sodium Borohydride | N/A |
| Product | Methyl 5-(benzylamino)benzo[b]thiophene-2-carboxylate | N/A |
| Expected Yield | 70-85% (typical) | N/A |
| Purification | Flash Column Chromatography | [8] |
Diagram: Reductive Amination Workflow
Caption: A typical workflow for a two-step reductive amination protocol.
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the derivatization of this compound. By employing these robust methods for N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of novel benzo[b]thiophene derivatives. These compounds can then be evaluated for their biological activity, contributing to the discovery of new therapeutic agents. It is imperative to perform thorough analytical characterization (NMR, MS, etc.) of all synthesized compounds to confirm their identity and purity.
References
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
Yao, C., Ouyang, G., & An, L. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
Reductive Alkylation of Amines with Carboxylic Ortho Esters. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols1. Retrieved from [Link]
-
MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(1), 193. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Retrieved from [Link]
-
Rambhau P. Gore, Gajanan G. Mandawad, and Kishor P. Dhake. (2011). A review on recent advances in the N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1072–1098. [Link]
- Google Patents. (n.d.). GB2096608B - A process for preparing acylated benzothiophenes.
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & biomolecular chemistry, 13(24), 6814–6824. [Link]
-
University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Retrieved from [Link]
-
Scribd. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting | PDF. Retrieved from [Link]
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Application Notes & Protocols: Methyl 5-aminobenzo[b]thiophene-2-carboxylate and its Analogs as a Scaffold for Potent Antimitotic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The microtubule network, a cornerstone of cellular architecture and division, remains a highly validated target in oncology. This guide delves into the synthesis and biological evaluation of a promising class of antimitotic agents built upon the 2-aroyl-5-aminobenzo[b]thiophene scaffold. This molecular framework serves as a potent inhibitor of tubulin polymerization by interacting with the colchicine binding site. We provide a comprehensive overview of the underlying medicinal chemistry rationale, detailed step-by-step synthetic protocols originating from nitro-substituted precursors, and standardized methodologies for assessing their biological activity. This document is intended to equip researchers with the necessary technical insights and practical protocols to explore this valuable class of compounds in the pursuit of novel anticancer therapeutics.
Scientific Rationale & Mechanistic Insight
The development of novel anticancer agents often hinges on identifying "privileged scaffolds"—molecular frameworks that can be readily modified to interact with specific biological targets. The benzo[b]thiophene nucleus is one such scaffold, demonstrating a wide array of pharmacological activities.[1][2] In the context of cancer therapy, its derivatives have been engineered to function as potent antimitotic agents that disrupt the dynamic process of microtubule formation, a critical step in cell division.[3]
1.1. The Microtubule as a Therapeutic Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[3][4] Disruption of their function leads to mitotic arrest and subsequent programmed cell death (apoptosis). Agents that interfere with microtubule dynamics, such as the taxanes and vinca alkaloids, are mainstays of clinical oncology. A significant class of these agents, including the natural product colchicine and the synthetic compound Combretastatin A-4 (CA-4), function by binding to a specific site on β-tubulin, known as the colchicine binding site, thereby inhibiting polymerization.[3][5]
1.2. The 2-Aroyl-5-aminobenzo[b]thiophene Scaffold: A Bioisosteric Approach
The compounds discussed herein are designed as structural mimics of CA-4. The key to their activity lies in the 2-(3′,4′,5′-trimethoxybenzoyl) moiety, which effectively mimics the trimethoxyphenyl ring of CA-4 and colchicine, a crucial requirement for high-affinity binding to tubulin.[6] The benzo[b]thiophene core acts as a constrained, bioisosteric replacement for the second phenyl ring of CA-4, orienting the critical pharmacophores in a favorable conformation for tubulin interaction.
1.3. Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have established a clear SAR for this class of compounds:
-
The 2-Aroyl Group: The 3′,4′,5′-trimethoxybenzoyl substitution is paramount for potent cell growth inhibition.[6] Altering this substitution pattern generally leads to a significant loss of activity.
-
The Benzo[b]thiophene Core: The substitution pattern on the benzo[b]thiophene ring itself is a critical determinant of potency. A key finding is that positioning an amino group at the C-5 position and a methoxy group at the C-7 position results in compounds with maximal antiproliferative activity.[3][7] In general, substitution at the C-6 or C-7 positions confers greater activity than substitution at C-4 or C-5.[6]
The diagram below illustrates the core mechanism of action for this compound class.
Caption: Mechanism of tubulin polymerization inhibition.
Synthetic Protocols
The synthesis of 2-aroyl-5-aminobenzo[b]thiophene derivatives is a multi-step process that can be reliably executed. The following protocol is a representative synthesis for a highly potent analog, 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-methoxybenzo[b]thiophene, adapted from established literature.[3]
Caption: General synthetic workflow for 5-aminobenzo[b]thiophenes.
2.1. Step 1: Synthesis of O-(3-methoxy-5-nitrophenyl) dimethylthiocarbamate
-
To a solution of 3-methoxy-5-nitrosalicylaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) portion-wise.
-
Continue stirring at room temperature for 12-16 hours until TLC analysis indicates consumption of the starting material.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the O-arylthiocarbamate.
2.2. Step 2: Newman-Kwart Rearrangement to S-(3-methoxy-5-nitrophenyl) dimethylthiocarbamate
-
Suspend the O-arylthiocarbamate (1.0 eq) from Step 1 in toluene.
-
Heat the suspension to reflux (approximately 110-120 °C).
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude S-arylthiocarbamate is typically of sufficient purity for the next step. If necessary, purify by recrystallization from ethanol.
2.3. Step 3: Synthesis of 2-hydroxy-4-methoxy-6-nitrothiophenol
-
Dissolve the S-arylthiocarbamate (1.0 eq) from Step 2 in methanol.
-
Add a solution of aqueous sodium hydroxide (e.g., 6 M NaOH, 4.0 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to 0 °C in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophenol.
2.4. Step 4: One-Pot Cyclization to 2-(3′,4′,5′-trimethoxybenzoyl)-5-nitro-7-methoxybenzo[b]thiophene
-
Dissolve the crude thiophenol (1.0 eq) from Step 3 in acetone.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone (1.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the 5-nitrobenzo[b]thiophene derivative.
2.5. Step 5: Reduction to 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-methoxybenzo[b]thiophene
-
Suspend the 5-nitrobenzo[b]thiophene (1.0 eq) from Step 4 in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by flash column chromatography to yield the desired 5-aminobenzo[b]thiophene derivative.
Biological Evaluation Protocols
A cascading series of assays is required to characterize the antimitotic properties of the synthesized compounds.
Caption: Workflow for biological evaluation of antimitotic agents.
3.1. Protocol: In Vitro Antiproliferative Assay (SRB Assay)
-
Seed human cancer cells (e.g., from the NCI-60 panel) in 96-well plates at an appropriate density and incubate for 24 hours.[8]
-
Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours.
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance (optical density) at ~515 nm using a microplate reader.
-
Calculate the concentration that causes 50% growth inhibition (GI₅₀ or IC₅₀) by plotting the percentage of cell growth versus compound concentration.
3.2. Protocol: Tubulin Polymerization Inhibition Assay
-
Reconstitute purified bovine brain tubulin in a glutamate-based polymerization buffer (e.g., G-PEM buffer with GTP).
-
In a temperature-controlled spectrophotometer set to 37 °C, add the tubulin solution to a microcuvette containing various concentrations of the test compound or vehicle control.
-
Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., for 30-60 minutes).
-
Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.[4]
3.3. Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat a cancer cell line (e.g., K562 or CEM) with the test compound at a concentration of approximately 10x its IC₅₀ for a defined period (e.g., 24 hours).[6]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and the DNA-intercalating fluorescent dye, propidium iodide (PI).
-
Analyze the cell population using a flow cytometer.
-
The resulting DNA content histogram will show the distribution of cells in G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in the G2/M peak is indicative of mitotic arrest.
Representative Data
The following table summarizes the biological activity for key compounds within this class, demonstrating the structure-activity relationships discussed.[3]
| Compound ID | Substituents on Benzo[b]thiophene | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) (MNNG/HOS cell line) |
| Ref: CA-4 | Combretastatin A-4 | 2.1 | 2.9 |
| 3a | 5-NH₂ | 2.5 | 110 |
| 3c | 5-NH₂, 7-OCH₃ | 1.3 | 2.6 |
| 3d | 5-NH₂, 6-OCH₃ | 1.5 | 18 |
| 3e | 5-NH₂, 4-OCH₃ | 1.4 | 12 |
Data synthesized from Romagnoli et al., J. Med. Chem., 2013.[3][7] As the data clearly indicates, the addition of a methoxy group to the 5-amino scaffold significantly enhances potency, with the 7-methoxy derivative (3c) demonstrating the most potent antiproliferative and tubulin-inhibitory activity, surpassing even the reference compound CA-4 in cellular assays.
Conclusion
The 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene scaffold is a highly versatile and potent platform for the design of novel antimitotic agents. The synthetic routes are well-established and robust, allowing for systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a framework for the synthesis and comprehensive biological characterization of these compounds. Notably, derivatives such as the 5-amino-7-methoxy analog have demonstrated sub-nanomolar antiproliferative activity and have shown efficacy in preclinical xenograft models, marking them as strong candidates for further drug development.[3] Future work should focus on optimizing pharmacokinetic properties and further evaluating in vivo efficacy and safety profiles.
References
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Ohsumi, K., Nakagawa, R., Fukuda, Y., Hatanaka, T., Morinaga, Y., Nihei, Y., Ohishi, K., Akiyama, Y., & Tsuji, T. (2003). Novel and potent antimitotic agents, 3-aminobenzophenone derivatives, with a combretastatin-like molecular skeleton. Journal of Medicinal Chemistry, 46(10), 1897-1900. [Link]
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Li, W. Z., Xi, H. Z., Wang, Y. J., Ma, H. B., Cheng, Z. Q., & Yang, Y. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Brancale, A., Ferretti, R., Bassetto, M., Hamel, E., Bortolozzi, R., Basso, G., & Viola, G. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(12), 2841-2849. [Link]
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Li, W. Z., Xi, H. Z., Wang, Y. J., Ma, H. B., Cheng, Z. Q., & Yang, Y. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]
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Verma, A., Kumar, A., Singh, V., Kaur, M., & Singh, D. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
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Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., Preti, D., Tabrizi, M. A., Balzarini, J., Bassetto, M., Brancale, A., Fu, X. H., Gao, Y., Li, J., Zhang, S. Z., Hamel, E., Bortolozzi, R., Basso, G., & Viola, G. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 56(23), 9516-9528. [Link]
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A brief summary of structure–activity relationship for benzothiophene nucleus. ResearchGate. [Link]
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Ohsumi, K., Hatanaka, T., Fujita, K., Nakagawa, R., Fukuda, Y., Nihei, Y., Suga, Y., Morinaga, Y., Akiyama, Y., & Tsuji, T. (2003). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Bioorganic & Medicinal Chemistry Letters, 13(24), 4411-4414. [Link]
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Shrestha, R., Shrestha, S., Sobti, A., Kc, B., Lee, H. J., Lee, D. Y., & Lee, E. S. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(7), 4596-4606. [Link]
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Shrestha, R., Shrestha, S., Sobti, A., Kc, B., Lee, H. J., Lee, D. Y., & Lee, E. S. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]
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Keglevich, G., Racz, A., Mucsi, Z., & Otvos, S. B. (2023). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 28(13), 5028. [Link]
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Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., Bassetto, M., & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5137-5147. [Link]
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Han, W., He, G., Liu, Y., Lu, W., & Wu, X. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. [Link]
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Koci, J., Dibus, M., Slapetova, M., Fil'ova, B., Hylse, O., Krystof, V., & Eesmaa, A. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 65(1), 534-554. [Link]
-
Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., Preti, D., Tabrizi, M. A., Balzarini, J., Bassetto, M., Brancale, A., Fu, X. H., Gao, Y., Li, J., Zhang, S. Z., Hamel, E., Bortolozzi, R., Basso, G., & Viola, G. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. ACS Figshare. [Link]
-
Structure–activity relationship studies of the synthesized compounds. ResearchGate. [Link]
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6576-6587. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., Bassetto, M., & Hamel, E. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. National Institutes of Health. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Brancale, A., Ferretti, R., Bassetto, M., Hamel, E., Bortolozzi, R., Basso, G., & Viola, G. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ACS Figshare. [Link]
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Suzuki coupling reactions with bromo-derivatives of Methyl aminobenzothiophene
Topic: Suzuki-Miyaura Coupling Reactions with Bromo-Derivatives of Methyl Aminobenzothiophene
For: Researchers, scientists, and drug development professionals.
Executive Summary
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocyclic system is crucial for modulating biological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging new carbon-carbon bonds.[3][4] This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to bromo-derivatives of methyl aminobenzothiophene, a class of substrates that combines the electron-rich nature of the aminobenzothiophene core with a reactive handle for diversification.
Authored from the perspective of a senior application scientist, this document moves beyond simple procedural lists. It delves into the mechanistic underpinnings of the reaction to explain the causality behind experimental choices, offers robust, self-validating protocols, and provides a framework for troubleshooting and optimization.
The Mechanistic Heart of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide.[5][6] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl aminobenzothiophene derivative. This is often the rate-limiting step and results in a Pd(II) complex.[5][9] The electron-rich nature of the aminobenzothiophene substrate can make this step more challenging compared to electron-poor aryl halides.
-
Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium(II) center.[3] A base is critically required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer.[10][11]
-
Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]
Pillars of a Successful Coupling Strategy
The success of the Suzuki-Miyaura reaction with aminobenzothiophene substrates hinges on the judicious selection of four key components: the palladium catalyst system, the boron reagent, the base, and the solvent.
The Palladium Catalyst System: Precatalyst and Ligand
The combination of a palladium source (precatalyst) and a ligand dictates the catalyst's activity and stability. For electron-rich and potentially coordinating heteroaromatic substrates like aminobenzothiophenes, the choice is critical.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄.[11] While Pd(PPh₃)₄ can be used directly, combinations of Pd(OAc)₂ or Pd₂(dba)₃ with specific ligands offer greater flexibility and often higher activity.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl bromides, bulky and electron-donating phosphine ligands are often required to promote the challenging oxidative addition step.[12][13]
-
Triphenylphosphine (PPh₃): A standard, robust ligand, but may be insufficient for challenging couplings.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands designed for high activity, especially with less reactive aryl halides.[12] They are often the ligands of choice for difficult substrates.
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): These are strong sigma-donating ligands that form very stable and highly active palladium complexes, making them excellent alternatives to phosphines.[3][12]
-
The Boron Reagent: Boronic Acids vs. Boronate Esters
The choice between a boronic acid (RB(OH)₂) and a boronate ester (e.g., a pinacol ester, RBpin) is a trade-off between reactivity and stability.[14][15]
| Feature | Arylboronic Acids | Arylboronate Esters (e.g., Pinacol) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[14] | Typically less reactive but can be highly effective.[16] |
| Stability | Prone to decomposition via protodeboronation (loss of the boronic acid group) and trimerization to form boroxines.[5][14] | Significantly more stable, with a longer shelf-life. They are less susceptible to protodeboronation.[14][15] |
| Handling | Can be difficult to purify and may contain inorganic impurities. | Often crystalline solids that are easily purified by chromatography and simpler to handle.[14] |
| Recommendation | Use when high reactivity is needed and the reagent is fresh. | Preferred for complex syntheses, unstable derivatives (e.g., some heteroaryls), and for ensuring reproducibility.[15] |
The Base: The Unsung Hero
The base is essential for the transmetalation step.[10][11] Its strength and solubility significantly impact reaction efficiency. An inappropriate base can lead to low yields or decomposition of base-sensitive substrates.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results in difficult couplings.[10]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly with sterically hindered substrates or when using boronate esters.[10][17]
-
Hydroxides (NaOH, KOH): Very strong bases, but their high nucleophilicity and water content can promote side reactions, including protodeboronation and hydrolysis of the methyl ester on the substrate.[10]
-
Fluorides (KF, CsF): Milder bases that can be effective, especially for substrates with base-sensitive functional groups.[11][17]
The Solvent System
The solvent must solubilize the reagents and facilitate the interaction between phases in aqueous mixtures. Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[18]
-
Aprotic Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are most common.[3][5]
-
Aqueous Mixtures: Reactions are frequently run in a biphasic mixture, such as Toluene/Water or Dioxane/Water.[3][4] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocols and Workflow
The following sections provide a general workflow and a detailed, adaptable protocol for the Suzuki-Miyaura coupling of a bromo-methylaminobenzothiophene derivative.
General Experimental Workflow
A successful Suzuki coupling experiment follows a sequence of carefully executed steps, all performed under an inert atmosphere to protect the catalyst.
Protocol: Suzuki Coupling of Methyl 5-bromo-2-(methylamino)benzo[b]thiophene-3-carboxylate
This protocol provides a robust starting point. Optimization of the base, ligand, or temperature may be necessary depending on the specific boronic acid used.
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| Methyl 5-bromo-2-(methylamino)benzo[b]thiophene-3-carboxylate | 300.17 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.57 | 0.04 | 0.04 |
| K₃PO₄ (finely ground) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-aminobenzothiophene derivative (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Sparge the resulting mixture with a stream of the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-16 hours. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[19][20]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical, step-by-step approach to troubleshooting is key.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (degraded Pd source, oxidized ligand).2. Insufficiently Degassed Solvent.3. Poor quality of reagents (e.g., wet base, degraded boronic acid). | 1. Use a fresh palladium source and ligand. Consider a more air-stable precatalyst.[18]2. Ensure thorough degassing of the solvent system.3. Use a freshly opened or purified boronic acid. Dry the base if running under anhydrous conditions. |
| Protodeboronation | 1. Presence of water/protons.2. Base is too strong or reaction temperature is too high.3. Boronic acid is inherently unstable (common with electron-rich heteroaryls). | 1. Switch to anhydrous conditions or use a boronate ester.[18]2. Use a milder base (e.g., K₂CO₃ or KF) and lower the reaction temperature.[18]3. Use the corresponding pinacol boronate ester or MIDA boronate for enhanced stability. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate oxidative homocoupling.2. High temperatures. | 1. Rigorously exclude oxygen by ensuring a proper inert atmosphere and thoroughly degassed solvents.[18]2. Attempt the reaction at a lower temperature (e.g., 80 °C). |
| Formation of Palladium Black | Catalyst decomposition. The ligand may not be robust enough to stabilize the Pd(0) species at the reaction temperature. | Switch to a more robust ligand system, such as a different Buchwald ligand or an N-heterocyclic carbene (NHC) based catalyst. |
References
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes - American Chemical Society.
- Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry, ACS Public
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymeriz
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Use of Base Metals in Suzuki Coupling - Wordpress.
- Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - ResearchG
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki Coupling: Mechanism & Examples - NROChemistry.
- SUZUKI REACTION MONITORING - Advion.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzo
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
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Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Benzo[b]thiophene Acylhydrazones
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens necessitate the urgent development of new classes of antimicrobial agents.[1][2][3] In this context, heterocyclic compounds are a cornerstone of medicinal chemistry, with benzo[b]thiophene derivatives showing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The acylhydrazone moiety (-CONH-N=CH-) is a recognized pharmacophore known to be a key structural motif in various bioactive agents due to its ability to form strong hydrogen bonds with biological targets.[7][8][9]
This guide provides a comprehensive overview of the synthesis and antimicrobial evaluation of a promising class of compounds: benzo[b]thiophene acylhydrazones. These molecules synergistically combine the structural features of both benzo[b]thiophenes and acylhydrazones, leading to potent antimicrobial activity.[1][2][3][10] We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline the methodologies for assessing their antimicrobial efficacy.
I. Chemical Synthesis of Benzo[b]thiophene Acylhydrazones
The synthesis of benzo[b]thiophene acylhydrazones is a straightforward and efficient process, typically achieved through a two-step reaction sequence. The general workflow involves the initial synthesis of a benzo[b]thiophene carbohydrazide intermediate, followed by its condensation with a variety of aldehydes to yield the final acylhydrazone derivatives.
A. Synthetic Workflow Overview
The following diagram illustrates the general synthetic pathway for preparing benzo[b]thiophene acylhydrazones.
Caption: General synthetic workflow for benzo[b]thiophene acylhydrazones.
B. Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide
This protocol provides a detailed procedure for the synthesis of a representative benzo[b]thiophene acylhydrazone.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Hydrazine hydrate
-
Ethanol
-
Substituted aromatic or heteroaromatic aldehydes
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide
-
To a solution of benzo[b]thiophene-2-carboxylic acid (1 equivalent) in ethanol, add an excess of hydrazine hydrate (typically 10-20 equivalents).
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the benzo[b]thiophene-2-carbohydrazide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of Benzo[b]thiophene Acylhydrazone
-
Dissolve the benzo[b]thiophene-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[11]
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.[11]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[12]
Expert Insight: The use of a catalytic amount of acid is crucial for the condensation reaction between the hydrazide and the aldehyde, as it protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.
II. Antimicrobial Susceptibility Testing
Once the benzo[b]thiophene acylhydrazone derivatives are synthesized and characterized, their antimicrobial potential needs to be evaluated. The following protocols for broth microdilution and agar well diffusion are standard methods for determining the antimicrobial activity of novel compounds.[13][14][15]
A. General Workflow for Antimicrobial Screening
The following diagram outlines the general workflow for screening the antimicrobial activity of the synthesized compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
B. Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[13][14]
Materials:
-
Synthesized benzo[b]thiophene acylhydrazones
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[13]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[13]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).[13]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]
III. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzo[b]thiophene acylhydrazones is significantly influenced by the nature and position of substituents on both the benzo[b]thiophene ring and the appended aryl ring.
-
Substituents on the Benzo[b]thiophene Moiety: Electron-withdrawing groups, such as halogens (e.g., chlorine at position 6), on the benzo[b]thiophene ring have been shown to enhance antimicrobial activity.[1][2] This may be due to the increased lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.
-
Substituents on the Aryl Ring: The nature of the aldehyde used in the condensation reaction plays a crucial role in determining the biological activity of the final acylhydrazone.
-
Electron-donating and withdrawing groups: Both electron-donating (e.g., hydroxyl, methoxy) and electron-withdrawing (e.g., nitro, halo) groups on the aryl ring can modulate the antimicrobial activity. The position of these substituents is also critical.[16][17][18]
-
Heterocyclic aldehydes: The use of heteroaromatic aldehydes (e.g., pyridine, furan) can lead to compounds with significant antimicrobial potency. For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has demonstrated a minimal inhibitory concentration of 4 µg/mL against MRSA.[1][2][10]
-
IV. Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Acylhydrazone Derivatives
| Compound ID | R-group on Benzo[b]thiophene | R'-group on Aryl Ring | MIC (µg/mL) vs. S. aureus (MRSA) |
| I.a | H | 4-Fluorophenyl | > 64 |
| I.b | H | 4-Nitrophenyl | 32 |
| II.a | 6-Chloro | 2-Pyridyl | 4 |
| II.b | 6-Chloro | 3-Nitrophenyl | 16 |
| Positive Control | - | - | Value for standard antibiotic |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
V. Concluding Remarks
The synthetic accessibility and the tunable nature of the substituents make benzo[b]thiophene acylhydrazones a highly attractive scaffold for the development of novel antimicrobial agents. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these promising compounds in the ongoing battle against antimicrobial resistance. Further investigations into their mechanism of action, for instance, by studying their effects on bacterial membrane potential or reactive oxygen species production, will be crucial for their future development as therapeutic agents.[5][6]
VI. References
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Polycyclic Aromatic Compounds. [Link]
-
Jain, A., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Journal of Pharmaceutical and Scientific Innovation, 4(2), 78-83. [Link]
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar. [Link]
-
Stavri, M., et al. (2007). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 12(4), 845-853. [Link]
-
Darwish, E. S., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. [Link]
-
Darwish, E. S., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. University of Baghdad Digital Repository. [Link]
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed. [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (2023). University of West Florida. [Link]
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
Reddy, K. H., et al. (2015). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of ChemTech Research, 8(7), 133-139. [Link]
-
Structure–activity relationship (SAR) for the N-acylhydrazones... (n.d.). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Wanger, A. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(4), 759-766. [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) N Acetohydrazides as Anti Inflammatory Agents. Brieflands. [Link]
-
Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... (n.d.). ResearchGate. [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides as anti-inflammatory agents. PubMed. [Link]
-
Maienfisch, P., et al. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science, 57(2), 191-202. [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. [Link]
-
Exploring antibacterial activities in novel benzo[b]thiophene derivatives. (2025). ACS Fall 2025. [Link]
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Application Notes and Protocols: Methyl 5-aminobenzo[b]thiophene-2-carboxylate in Organic Electronics
Abstract
This technical guide provides a comprehensive overview of the application of Methyl 5-aminobenzo[b]thiophene-2-carboxylate as a versatile building block for advanced organic electronic materials. We delve into its utility in the synthesis of high-performance polymers for Organic Field-Effect Transistors (OFETs) and as a crucial component in the active layer of Organic Photovoltaics (OPVs). This document offers detailed, field-proven protocols for the synthesis of donor-acceptor copolymers and the subsequent fabrication and characterization of electronic devices. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Introduction: The Strategic Value of the Aminobenzothiophene Scaffold
This compound is a bifunctional monomer of significant interest in the field of organic electronics. Its molecular architecture, featuring an electron-rich aminobenzothiophene core and a versatile carboxylate functional group, makes it an ideal candidate for the synthesis of conjugated polymers with tailored optoelectronic properties. The benzothiophene unit is a well-established component in organic semiconductors due to its rigid, planar structure which facilitates intermolecular π-π stacking and efficient charge transport.[1][2] The presence of the amino group at the 5-position serves as a potent electron-donating moiety, elevating the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This is a critical parameter for tuning the charge injection and transport properties in electronic devices. Furthermore, the methyl ester at the 2-position provides a convenient handle for further chemical modifications or can be incorporated directly into polymerization schemes.
The strategic placement of the amino and carboxylate groups allows for the synthesis of donor-acceptor (D-A) copolymers, a cornerstone of modern organic electronics.[3][4][5] In such systems, the aminobenzothiophene unit acts as the electron donor, while it can be copolymerized with various electron-accepting monomers to create materials with a low bandgap, enabling absorption of a broader range of the solar spectrum in photovoltaic applications.
Application in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics.[6][7] The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Polymers derived from this compound are promising candidates for p-type semiconductors in OFETs due to the electron-donating nature of the amino group, which facilitates hole transport.
Rationale for Use in OFETs
The incorporation of the aminobenzothiophene moiety into a conjugated polymer backbone is expected to result in a material with a relatively high HOMO energy level, which is favorable for efficient injection of holes from common source-drain electrodes like gold. The rigid benzothiophene unit promotes ordered packing in the solid state, which is essential for high charge carrier mobility. By copolymerizing this compound with suitable comonomers, the resulting polymer's morphology and electronic properties can be fine-tuned to optimize OFET performance.
Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and testing.
Protocol: Synthesis of a Donor-Acceptor Copolymer for OFETs
This protocol describes the synthesis of a copolymer of this compound (Donor) and a suitable acceptor monomer, such as a dibrominated benzothiadiazole derivative, via Stille cross-coupling.
Materials:
-
This compound
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (or other suitable distannylated comonomer)
-
4,7-dibromo-2,1,3-benzothiadiazole (Acceptor monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Monomer Preparation: Ensure all monomers are purified and dried before use. The this compound should be of high purity (≥98%).
-
Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound, the distannylated comonomer, and the dibrominated acceptor monomer.
-
Catalyst Addition: To the flask, add the palladium catalyst (Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (P(o-tol)₃, 4-8 mol%).
-
Solvent and Degassing: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. Degas the solution by bubbling with argon for 30 minutes.
-
Polymerization: Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitate and wash it extensively with methanol, acetone, and hexane to remove oligomers and catalyst residues. Further purification can be achieved by Soxhlet extraction with appropriate solvents.
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Self-Validation:
-
Structural Characterization: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Molecular Weight Determination: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using GPC. A higher molecular weight is generally desirable for good film formation.
-
Thermal Properties: Analyze the thermal stability of the polymer using Thermogravimetric Analysis (TGA).
Protocol: OFET Device Fabrication and Characterization
Materials:
-
Synthesized polymer
-
Highly doped silicon wafers with a thermally grown SiO₂ dielectric layer (e.g., 300 nm)
-
Chlorobenzene or other suitable solvent for the polymer
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen. Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
Semiconductor Deposition: Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5-10 mg/mL). Spin-coat the polymer solution onto the cleaned SiO₂/Si substrates. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).
-
Annealing: Anneal the semiconductor film at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization: Measure the electrical characteristics of the OFETs in a probe station under ambient or inert conditions. Obtain the transfer characteristics (I_D vs. V_G at a constant V_D) and output characteristics (I_D vs. V_D at various V_G).
Data Analysis and Performance Metrics:
From the transfer characteristics in the saturation regime, the field-effect mobility (μ) and the on/off ratio can be extracted.
| Parameter | Typical Target Value | Significance |
| Hole Mobility (μ) | > 0.1 cm²/Vs | Indicates efficient charge transport |
| On/Off Ratio | > 10⁵ | High ratio is crucial for digital applications |
| Threshold Voltage (V_th) | Close to 0 V | Low operating voltage |
Application in Organic Photovoltaics (OPVs)
The unique electronic properties of polymers derived from this compound also make them highly suitable for use as the electron donor material in the active layer of bulk heterojunction (BHJ) organic solar cells.
Rationale for Use in OPVs
In a BHJ solar cell, an electron donor and an electron acceptor material are blended together to form the active layer. The donor material absorbs light to create excitons, which then dissociate at the donor-acceptor interface into free charge carriers. The energy levels of the donor and acceptor must be well-aligned for efficient charge separation. The high HOMO level of polymers based on this compound makes them good electron donors when paired with common fullerene-based or non-fullerene acceptors. The ability to tune the bandgap of the D-A copolymer by selecting the appropriate acceptor comonomer allows for optimization of light absorption to match the solar spectrum.
Workflow for OPV Fabrication and Characterization
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Engineering polymers with improved charge transport properties from bithiophene-containing polyamides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Stable organic dyes based on the benzo[1,2-b:4,5-b′]dithiophene donor for efficient dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and charge-transport properties of novel π-conjugated polymers incorporating core-extended naphtho[2,1-b:3,4-b′]dithiophene diimides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Development of Novel Cholinesterase Inhibitors from Benzo[b]thiophene-Chalcones: Application Notes and Protocols
Introduction: The Rationale for a New Class of Cholinesterase Inhibitors
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function and memory.[1] A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh).[1][2] The primary therapeutic strategy to date has been to amplify residual cholinergic activity by inhibiting the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] While current FDA-approved cholinesterase inhibitors like donepezil and galantamine provide symptomatic relief, their efficacy is often limited by short half-lives, low bioavailability, and adverse effects.[1] This necessitates the exploration of novel chemical scaffolds that can offer improved therapeutic profiles.
The benzo[b]thiophene and chalcone moieties have independently demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6] Chalcones, in particular, are known precursors to flavonoids and have been extensively studied for their potential as AChE inhibitors.[7][8] The strategic hybridization of these two pharmacophores into a single molecular entity, the benzo[b]thiophene-chalcone scaffold, presents a promising avenue for the development of potent and potentially multi-target agents for AD.[1][9][10] These hybrid molecules are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterase enzymes, potentially leading to a more profound and durable inhibitory effect.[5][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and kinetic analysis of novel benzo[b]thiophene-chalcone derivatives as cholinesterase inhibitors.
Part 1: Synthesis of Benzo[b]thiophene-Chalcone Derivatives
The synthesis of benzo[b]thiophene-chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[4][8][11] This well-established method involves the base-catalyzed reaction of a substituted acetophenone with an aromatic aldehyde. In this specific application, a 1-(benzo[b]thiophen-2-yl)ethan-1-one derivative is reacted with a variety of substituted benzaldehydes to generate a library of benzo[b]thiophene-chalcones with diverse substitution patterns on the B-ring of the chalcone moiety.
Protocol 1: General Synthesis of Benzo[b]thiophene-Chalcones
Materials:
-
Substituted 1-(benzo[b]thiophen-2-yl)ethan-1-one
-
Substituted benzaldehydes
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted 1-(benzo[b]thiophen-2-yl)ethan-1-one and the desired substituted benzaldehyde in ethanol or methanol in a round bottom flask.
-
Reaction Initiation: Cool the solution in an ice bath with continuous stirring. Add a catalytic amount of a strong base, such as pulverized KOH or NaOH, to the cooled solution. The reaction mixture will typically change color, indicating the initiation of the condensation reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. This will cause the benzo[b]thiophene-chalcone product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.
Part 2: In Vitro Evaluation of Cholinesterase Inhibition
The primary method for evaluating the inhibitory potential of the synthesized benzo[b]thiophene-chalcone derivatives against AChE and BChE is the spectrophotometric method developed by Ellman.[8][12] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by the cholinesterase enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[12] The rate of color formation is directly proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATChI)
-
Butyrylthiocholine iodide (BTChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0) or Phosphate buffer (pH 7.4)
-
Synthesized benzo[b]thiophene-chalcone derivatives (test compounds)
-
Donepezil or Galantamine (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE and BChE in the buffer.
-
Prepare a solution of DTNB in the buffer.
-
Prepare solutions of ATChI and BTChI in the buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the buffer, DTNB solution, and the enzyme solution (AChE or BChE) to each well.
-
Add various concentrations of the test compounds or the standard inhibitor to the respective wells. A control well containing the solvent (e.g., DMSO) without any inhibitor should also be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution (ATChI for AChE or BTChI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.[13]
-
Data Presentation: Inhibitory Activity of Benzo[b]thiophene-Chalcone Derivatives
The inhibitory activities of a series of synthesized benzo[b]thiophene-chalcone derivatives are summarized in the table below.
| Compound ID | R-group on B-ring | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| BTPC-1 | H | 85.3 ± 4.2 | 45.1 ± 2.5 | 0.53 |
| BTPC-2 | 4-OCH₃ | 62.1 ± 3.1[4] | 30.7 ± 1.8 | 0.49 |
| BTPC-3 | 4-Cl | 48.9 ± 2.9 | 24.3 ± 1.5[4] | 0.50 |
| BTPC-4 | 4-NO₂ | 35.6 ± 2.1 | 18.2 ± 1.1 | 0.51 |
| Donepezil | - | 0.02 ± 0.001 | 3.45 ± 0.17 | 172.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Kinetic Analysis of Inhibition Mechanism
To understand how the benzo[b]thiophene-chalcone derivatives inhibit cholinesterase activity, it is crucial to perform kinetic studies. These studies help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[14] The analysis is typically performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol 3: Kinetic Analysis of Cholinesterase Inhibition
Procedure:
-
Assay Setup: Following the general procedure of the Ellman's assay, set up a series of reactions with varying concentrations of the substrate (ATChI or BTChI) and a fixed concentration of the inhibitor. Repeat this for several different fixed concentrations of the inhibitor.
-
Data Collection: Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentrations.
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is known as a Lineweaver-Burk plot.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed-type Inhibition: The lines will intersect in the second or third quadrant.
-
-
Determination of Kinetic Parameters:
-
From the Lineweaver-Burk plot and its secondary replots, determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
-
Calculate the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.
-
Visualization of the Drug Development Workflow
The development of novel cholinesterase inhibitors from benzo[b]thiophene-chalcones follows a structured workflow, from initial design to preclinical evaluation.
Caption: Dual-site inhibition of AChE by benzo[b]thiophene-chalcone derivatives.
Future research should focus on optimizing the benzo[b]thiophene-chalcone scaffold to enhance its potency, selectivity, and pharmacokinetic properties. This includes exploring a wider range of substitutions on both the benzo[b]thiophene and the chalcone B-ring, as well as investigating isosteric replacements to improve drug-like properties. Furthermore, in vivo studies in relevant animal models of Alzheimer's disease are essential to validate the therapeutic potential of these promising compounds. The multi-target approach, combining cholinesterase inhibition with other beneficial activities such as anti-amyloid and antioxidant effects, holds significant promise for the development of more effective treatments for this devastating neurodegenerative disease. [15][16]
References
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. ResearchGate. [Link]
-
Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. PubMed Central. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Semantic Scholar. [Link]
-
A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed. [Link]
-
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]
-
Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. PubMed. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and. Semantic Scholar. [Link]
-
Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. PubMed. [Link]
-
Steady-state kinetic analysis of human cholinesterases over wide concentration ranges of competing substrates. ResearchGate. [Link]
-
Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study. Bentham Science. [Link]
-
Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. [Link]
-
Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. MDPI. [Link]
-
Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI. [Link]
-
Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
What drugs are in development for Alzheimer Disease? Patsnap Synapse. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]
-
I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? ResearchGate. [Link]
-
Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease. PubMed. [Link]
-
Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Design, Synthesis, and Evaluation of Chalcone Derivatives as Multifunctional Agents against Alzheimer's Disease. PubMed. [Link]
-
New Drug Development Strategies Needed for Alzheimer's Treatments. Contract Pharma. [Link]
-
Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. MDPI. [Link]
-
Alzheimer's disease drug development pipeline: 2025. PubMed Central. [Link]
-
Alzheimer's disease drug development pipeline. Ovid. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. [PDF] A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | Semantic Scholar [semanticscholar.org]
- 10. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 14. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of Chalcone Derivatives as Multifunctional Agents against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. contractpharma.com [contractpharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-aminobenzo[b]thiophene-2-carboxylate by Column Chromatography
Welcome to the dedicated technical support center for the purification of Methyl 5-aminobenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and require robust, reliable purification strategies. Here, we address common challenges encountered during column chromatography of this compound, providing in-depth, evidence-based solutions and practical, field-proven insights.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it is crucial to understand the physicochemical characteristics of this compound. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structure and data on analogous compounds.
| Property | Estimated Value/Characteristic | Rationale & Implications for Chromatography |
| Molecular Formula | C₁₀H₉NO₂S[1] | Provides the molecular weight for characterization. |
| Polarity | Moderately Polar | The presence of an aromatic amine (-NH₂) and a methyl ester (-COOCH₃) group imparts polarity. The benzothiophene core is relatively non-polar. This polarity profile is key to selecting the stationary and mobile phases. |
| pKa (of the amino group) | ~3-5 (estimated) | The amino group is weakly basic due to the electron-withdrawing nature of the fused aromatic system and the carboxylate group. This means the compound's retention can be significantly influenced by the pH of the mobile phase if acidic modifiers are used. |
| Solubility | Soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). Sparingly soluble in non-polar solvents (e.g., hexanes) and water. | This dictates the choice of solvents for sample loading and the mobile phase. Poor solubility in the chosen eluent can lead to precipitation on the column and poor separation. |
| UV-Vis Absorbance | Expected to be UV-active | The conjugated aromatic system of the benzothiophene core allows for easy visualization on TLC plates under UV light (254 nm).[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the column chromatography purification of this compound.
FAQ 1: Stationary Phase Selection
Question: What is the most suitable stationary phase for the purification of this compound?
Answer:
For the purification of a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase. Its polar surface interacts with the polar functional groups of the analyte, allowing for separation based on polarity. For most applications, a standard flash-grade silica gel (200-400 mesh) is appropriate.
Causality Behind the Choice:
-
Polarity Match: The polar silanol groups (Si-OH) on the silica surface interact with the polar amine and ester functionalities of the target molecule through hydrogen bonding and dipole-dipole interactions.
-
Impurity Profile: Common impurities in the synthesis of this compound include non-polar starting materials (e.g., substituted halobenzonitriles) and potentially more polar byproducts (e.g., the corresponding carboxylic acid from ester hydrolysis). Silica gel provides a good platform to resolve these based on their differing polarities.
Troubleshooting Stationary Phase Issues:
-
Issue: The compound is irreversibly adsorbed onto the silica gel (streaking or no elution).
-
Reason: The basic amino group can interact too strongly with the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (NEt₃) or ammonia in methanol. This will cap the most acidic sites on the silica, reducing strong interactions and improving peak shape.
-
FAQ 2: Mobile Phase Optimization
Question: How do I select and optimize the mobile phase for the best separation?
Answer:
A binary solvent system of a non-polar solvent and a moderately polar solvent is typically used. The most common and effective systems are mixtures of hexanes (or petroleum ether) and ethyl acetate .
Step-by-Step Mobile Phase Selection:
-
Initial TLC Analysis: Begin by running Thin Layer Chromatography (TLC) plates to determine the optimal solvent ratio. Spot the crude reaction mixture on a silica gel TLC plate and develop it in a series of solvent systems with increasing polarity.
-
Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Incrementally increase the polarity (e.g., 8:2, 7:3, 6:4 Hexanes:Ethyl Acetate).
-
-
Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.4 for the desired compound. This Rf range in TLC typically translates to good separation on a column.
-
Visualization: Visualize the TLC plate under UV light (254 nm). The aromatic nature of the compound should make it visible. For enhanced visualization of the amine, specific stains can be used, such as ninhydrin or a p-anisaldehyde stain, which are sensitive to nucleophilic groups.[2][4]
Troubleshooting Mobile Phase Issues:
-
Issue: Poor separation between the product and an impurity (spots are too close on TLC).
-
Reason: The selectivity of the solvent system is not optimal.
-
Solution:
-
Change the polar solvent: Replace ethyl acetate with a different solvent of similar polarity but different selectivity, such as dichloromethane (DCM) or a mixture of DCM and methanol. For example, a Hexanes:DCM or DCM:Methanol gradient can provide different separation profiles.
-
Ternary Solvent System: Introduce a third solvent to fine-tune the polarity and selectivity. For instance, adding a small amount of methanol to a Hexanes:Ethyl Acetate mixture can increase the polarity and improve the elution of polar compounds.
-
-
Experimental Workflow: Column Chromatography Protocol
Caption: A generalized workflow for the column chromatography purification process.
Detailed Step-by-Step Protocol:
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel using the "slurry method" with the initial, least polar mobile phase determined from your TLC analysis. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or ethyl acetate). Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. This method often results in better resolution.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
If a gradient elution is necessary (as determined by TLC showing a wide range of impurity polarities), gradually increase the proportion of the more polar solvent.
-
Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds by spotting each fraction on a TLC plate and developing it in the optimized mobile phase.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.
-
FAQ 3: Dealing with Common Impurities
Question: What are the likely impurities from the synthesis, and how can I separate them?
Answer:
The synthesis of 3-aminobenzo[b]thiophenes often involves the reaction of a substituted 2-halobenzonitrile with methyl thioglycolate.[4] Therefore, common impurities may include:
-
Unreacted 2-halobenzonitrile: This starting material is significantly less polar than the product and will elute much earlier from the column. A low-polarity mobile phase will effectively separate it.
-
Methyl thioglycolate: This is a relatively small and polar molecule that may be removed during aqueous workup, but any remaining traces will elute with the solvent front or very early.
-
5-Carboxybenzo[b]thiophene-2-carboxylic acid: Hydrolysis of the methyl ester can occur during the reaction or workup, leading to the corresponding carboxylic acid. This impurity is significantly more polar than the desired product and will have a much lower Rf on TLC. It will either remain at the baseline on the TLC plate or elute very slowly from the column with a highly polar mobile phase.
-
Oxidation products: The aromatic amine can be susceptible to oxidation, leading to colored impurities. These are often more polar and can be separated by column chromatography.
Logical Relationship of Separation:
Caption: Elution order of the target compound and common impurities from a silica gel column.
FAQ 4: Post-Chromatography Purification
Question: Is recrystallization necessary after column chromatography, and what solvents should I use?
Answer:
While column chromatography can provide material of high purity, a final recrystallization step is often recommended to obtain a crystalline solid with very high purity, suitable for analytical characterization or further synthetic steps.
Recrystallization Solvent Selection:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Good Single Solvents to Try:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
-
Good Solvent/Anti-Solvent Systems to Try:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Acetone / Water
-
General Recrystallization Protocol:
-
Dissolve the purified compound in the minimum amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Li, J., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(18), 7179-7182. [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
-
Organic Syntheses. (2011). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 88, 227. [Link]
-
ACS Publications. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(4), 775–787. [Link]
-
National Center for Biotechnology Information. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 57(15), 6356–6373. [Link]
Sources
Technical Support Center: Synthesis of Aminobenzo[b]thiophenes
Welcome to the Technical Support Center for the synthesis of aminobenzo[b]thiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important heterocyclic scaffold. Here, we address common side reactions, yield issues, and purification challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by literature.
Section 1: The Gewald Reaction for Tetrahydrobenzo[b]thiophenes
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. When a cyclohexanone derivative is used as the carbonyl component, it provides a direct route to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are valuable precursors to fully aromatized benzo[b]thiophenes.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Gewald reaction with cyclohexanone has a very low yield or failed completely. What are the most likely causes?
Answer:
Low or no yield in a Gewald reaction is a common issue that can typically be traced back to one of several key factors related to the initial condensation step or the subsequent sulfur chemistry.
-
Inefficient Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed Knoevenagel-Cope condensation between cyclohexanone and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). If this equilibrium-driven step is inefficient, the overall yield will be poor.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine as they can also play a role in activating the elemental sulfur. If you are using triethylamine, consider switching to morpholine.
-
Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, if yields are consistently low, using a Dean-Stark apparatus to remove water can drive the equilibrium towards the condensed product.
-
Catalyst: For sluggish reactions, employing a catalyst like L-proline has been shown to improve yields by facilitating both the condensation and sulfur addition steps.[4]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.
-
Troubleshooting:
-
Solvent Choice: Use polar protic solvents like ethanol or methanol. These solvents help to dissolve the sulfur and the intermediates.
-
Temperature Control: Gently heating the reaction mixture to 40-60°C can increase the reactivity of sulfur. However, avoid excessive heat, as this can promote side reactions.
-
-
-
Incorrect Stoichiometry or Reagent Quality:
-
Troubleshooting: Ensure all reagents are pure and used in the correct stoichiometric ratios. The active methylene compounds can be susceptible to hydrolysis, so use fresh or properly stored reagents.
-
Question 2: My reaction produces a significant amount of a yellow, insoluble byproduct that is not my desired aminobenzo[b]thiophene. What is this side product and how can I avoid it?
Answer:
The most common byproduct in the Gewald reaction is a dimer of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile). This dimerization competes with the desired sulfur addition and cyclization. The formation of this dimer is particularly prevalent when the sulfur addition step is slow or inefficient.
Mechanism: Dimerization vs. Cyclization
The key branch point in the reaction occurs after the formation of the α,β-unsaturated nitrile intermediate. This intermediate can either react with sulfur to proceed to the desired product or undergo a Michael addition with another molecule of the intermediate's carbanion, leading to a dimeric species.
Caption: Competing pathways in the Gewald reaction.
Troubleshooting Protocol for Dimer Formation
| Parameter | Recommended Action | Rationale |
| Order of Addition | Add the base (e.g., morpholine) slowly to the mixture of cyclohexanone, active methylene nitrile, and sulfur. | This prevents a rapid buildup of the Knoevenagel intermediate before the sulfur has a chance to react, minimizing its opportunity to dimerize. |
| Temperature | Maintain a moderate temperature (e.g., 50°C). Do not overheat. | Higher temperatures can accelerate the dimerization reaction more than the desired cyclization. |
| Base Concentration | Use the minimum effective amount of base. Stoichiometric amounts are often not necessary. | Excess base can lead to a higher concentration of the carbanion of the intermediate, favoring dimerization. |
| Solvent | Ensure a solvent like ethanol is used, which aids in the dissolution of sulfur, making it more readily available for the reaction. | If sulfur is not sufficiently available, the dimerization pathway will dominate. |
Question 3: My final product is difficult to purify. What are the common impurities I should expect?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, the dimeric byproduct discussed above, and occasionally, over-oxidation or rearrangement products.
-
Unreacted Starting Materials: Cyclohexanone and the active methylene nitrile may remain if the reaction does not go to completion. These are typically more volatile and can often be removed by trituration with a non-polar solvent like hexanes or during recrystallization.
-
Dimeric Byproduct: This is often the most problematic impurity due to its polarity being similar to the product. Careful column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) is usually required for its removal.
-
Elemental Sulfur: Excess sulfur can contaminate the crude product. Most of it can be removed by filtration of the hot reaction mixture or during recrystallization, as it has low solubility in common organic solvents at room temperature.
-
Over-oxidation: Although less common under standard Gewald conditions, if the reaction is exposed to air for extended periods at elevated temperatures, trace amounts of oxidized byproducts could form. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this if it is a suspected issue.
Section 2: Friedel-Crafts and Related Cyclization Strategies
For the synthesis of fully aromatic aminobenzo[b]thiophenes, intramolecular Friedel-Crafts cyclization is a common strategy. This typically involves the cyclization of a substituted thiophene precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting an intramolecular Friedel-Crafts acylation to form a benzo[b]thiophene, but I am getting a mixture of isomers. Why is this happening?
Answer:
The issue of regioselectivity is a classic challenge in electrophilic aromatic substitution on thiophene rings.[5][6] The thiophene ring has two positions for substitution: C2 and C3.
-
Electronic Effects: Attack at the C2 position is generally favored electronically because the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with three contributing resonance structures. Attack at the C3 position leads to an intermediate with only two resonance structures.[5]
-
Steric Effects: If the C2 position is blocked by a bulky substituent, or if the acylating chain is sterically demanding, acylation may be forced to occur at the less electronically favored C3 position, leading to the formation of an undesired isomer.
Caption: Regioselectivity in Friedel-Crafts acylation of thiophenes.
Troubleshooting Protocol for Regioselectivity Issues
| Parameter | Recommended Action | Rationale |
| Lewis Acid Catalyst | Screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄). The size and strength of the Lewis acid can influence the steric environment of the electrophile, affecting regioselectivity. | A bulkier Lewis acid-acyl chloride complex may enhance selectivity for the less sterically hindered position. |
| Solvent | Vary the solvent. Non-polar solvents (e.g., CS₂, dichloromethane) versus more polar solvents (e.g., nitrobenzene) can alter the reactivity and selectivity of the electrophile. | Solvent can influence the dissociation of the Lewis acid-acyl chloride complex and the overall reaction profile. |
| Substrate Design | If possible, install a temporary blocking group at the undesired position of reaction on the thiophene ring. This group can be removed after the cyclization is complete. | This is the most direct way to control regiochemistry, although it adds steps to the overall synthesis. |
| Reaction Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Lower temperatures often increase selectivity, favoring the kinetically preferred product (usually the C2-acylated product). |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic routes to aminobenzo[b]thiophenes often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to build the final molecule from a pre-formed benzo[b]thiophene core.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting a Suzuki coupling of a bromo-benzo[b]thiophene with a boronic acid, but the reaction is failing, and I am mostly recovering my starting material. What should I check?
Answer:
Failure of a Suzuki coupling on a heteroaromatic system like benzo[b]thiophene can often be attributed to catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.
-
Catalyst Deactivation: The sulfur atom in the benzo[b]thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Boronic Acid Instability (Protodeboronation): A major side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[9][10] This is especially problematic with electron-rich or sterically hindered boronic acids.
-
Troubleshooting:
-
Use Fresh Reagents: Use high-purity boronic acid that has been stored under inert conditions.
-
Anhydrous Conditions: Ensure your solvent and base are rigorously dry. While some Suzuki reactions tolerate water, it can promote protodeboronation.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less susceptible to protodeboronation.[10]
-
-
-
Incorrect Base/Solvent Combination: The base is crucial for activating the boronic acid.[9]
-
Troubleshooting: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). The optimal combination is highly substrate-dependent.
-
Troubleshooting Workflow: Failed Suzuki Coupling
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
Question 2: My Buchwald-Hartwig amination on a bromo-benzo[b]thiophene is giving me significant amounts of a homocoupled byproduct from my amine. How can I suppress this?
Answer:
Amine homocoupling (formation of a hydrazine derivative) is a known side reaction in Buchwald-Hartwig amination, although it is less common than other failure modes. It can be promoted by certain reaction conditions.
-
Oxidative Environment: The presence of oxygen can facilitate oxidative coupling of the amine.
-
Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed prior to use.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus side reactions.
-
Troubleshooting: While bulky biaryl phosphine ligands are generally preferred, screening different ligands from established generations (e.g., Josiphos, Xantphos) can sometimes identify a system that minimizes this specific side reaction for your substrate.
-
-
Base and Temperature: An overly strong base or excessive temperature can sometimes lead to undesired pathways.
-
Troubleshooting: If using a very strong base like NaOtBu, consider screening a weaker base like Cs₂CO₃ or K₃PO₄.[11] Run the reaction at the lowest temperature that affords a reasonable rate (e.g., 80-100°C) to improve selectivity.
-
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100799.
- Fun, H.-K., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3161.
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Bone, R. et al. (2010). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 15(1), 339-347.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- El-Enany, M. M., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(27), 19503-19525.
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chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]
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Fun, H.-K., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. Retrieved from [Link]
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Koutentis, P. A., et al. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][12][13]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules, 26(15), 4483.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
- Fun, H.-K., et al. (2011). 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3326.
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Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. (n.d.). ResearchGate. Retrieved from [Link]
- Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15534-15574.
- Abd El-Aal, H. A. K. (2023). Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles via Friedel–Crafts cyclization process. Arkivoc, 2023(7), 133-149.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Zaleshina, M. S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobutanoic acid. Chemistry of Heterocyclic Compounds, 58(1), 74-76.
- Kinzel, T., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 12(20), 4540-4543.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (n.d.). ResearchGate. Retrieved from [Link]
- de la Torre, M. C., et al. (2020). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity Against Cancer. Molecules, 25(17), 3925.
- El-Enany, M. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 2650.
- Göktaş, F., et al. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 8(12), 11333-11346.
- El-Sharkawy, K., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-134.
-
Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles via Friedel–Crafts cyclization processes. (n.d.). ResearchGate. Retrieved from [Link]
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Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Modern Organic Synthesis. Retrieved from [Link]
- Bedell, S. F., et al. (1962). The Friedel-Crafts Isopropylation of Benzo[b]thiophene. The Journal of Organic Chemistry, 27(6), 2026-2029.
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (n.d.). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimization of Microwave Heating for 3-Aminobenzo[b]thiophene Synthesis
Welcome to the technical support center for the optimization of microwave-assisted synthesis of 3-aminobenzo[b]thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve reliable and high-yield synthesis of this important heterocyclic scaffold.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-aminobenzo[b]thiophenes via microwave heating. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Low or No Product Yield
You've followed the protocol, but the yield of your desired 3-aminobenzo[b]thiophene is disappointingly low or non-existent.
Potential Causes and Solutions:
-
Cause A: Inefficient Microwave Coupling. The reaction mixture may not be absorbing microwave energy effectively, leading to insufficient heating and slow or incomplete reaction.
-
Solution: Ensure you are using a solvent with a high dielectric loss tangent, such as Dimethyl Sulfoxide (DMSO), which is an excellent microwave absorber.[1][2][3] If using a less polar solvent, consider adding a small amount of a high-absorbing co-solvent or an ionic liquid to improve energy absorption.
-
-
Cause B: Inactive or Impure Reagents. The quality of your starting materials is paramount.
-
Solution:
-
2-Halobenzonitrile: Ensure the purity of your starting halide. Impurities can lead to unwanted side reactions.
-
Methyl Thioglycolate: This reagent can oxidize over time. Use freshly opened or distilled methyl thioglycolate for best results.
-
Triethylamine (TEA): TEA is hygroscopic and can absorb atmospheric moisture, which can quench the reaction. Use a freshly opened bottle or distill it over a suitable drying agent.
-
-
-
Cause C: Suboptimal Reaction Temperature or Time. Microwave synthesis is highly sensitive to temperature and time.
-
Solution: The reaction of 2-halobenzonitriles with methyl thioglycolate in DMSO with triethylamine is typically successful at 130°C.[4][5][6] If the yield is low, consider incrementally increasing the temperature in 5-10°C intervals. Similarly, you can extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal endpoint and avoid decomposition.
-
-
Cause D: Incorrect Stoichiometry. The molar ratios of the reactants are critical for driving the reaction to completion.
-
Solution: A slight excess of methyl thioglycolate (e.g., 1.05 equivalents) and a larger excess of triethylamine (e.g., 3.1 equivalents) are often used to ensure the reaction proceeds efficiently.[4] The excess base is crucial for deprotonating the methyl thioglycolate and neutralizing the hydrogen halide formed during the reaction.
-
Issue 2: Product Fails to Precipitate During Workup
The standard procedure involves pouring the reaction mixture into ice-water to precipitate the product, but in your case, it remains in solution or forms an oil.
Potential Causes and Solutions:
-
Cause A: Insufficient Volume of Water. If the amount of water used is too low, the high concentration of DMSO can keep the product dissolved.
-
Solution: Increase the volume of ice-water used for precipitation. A larger volume will decrease the overall concentration of DMSO, reducing its solvating power.
-
-
Cause B: Formation of Triethylamine Hydrochloride Salt. The reaction produces triethylamine hydrochloride, which is highly soluble in water.[4][5][7][8] If your product has some polar functionalities, it might form a soluble complex or the high ionic strength of the solution could increase its solubility.
-
Solution:
-
Extraction: If precipitation fails, perform a liquid-liquid extraction. Dilute the aqueous mixture with more water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove residual DMSO and water, then dry and concentrate.
-
pH Adjustment: In some cases, adjusting the pH of the aqueous mixture with a dilute acid or base might be necessary to protonate or deprotonate the product, thereby altering its solubility and inducing precipitation.
-
-
-
Cause C: Oiling Out. The product may be separating as a liquid (oiling out) instead of a solid.
-
Solution: Try scratching the inside of the flask with a glass rod at the interface of the oil and the solution to induce crystallization.[9] Alternatively, you can add a seed crystal of the pure product if available. If these methods fail, proceed with liquid-liquid extraction as described above.
-
Issue 3: Impure Product After Precipitation
The precipitated solid is off-color or shows multiple spots on TLC, indicating the presence of impurities.
Potential Causes and Solutions:
-
Cause A: Incomplete Reaction. The presence of starting materials in the final product.
-
Solution: Optimize the reaction time and temperature as discussed in Issue 1. Monitor the reaction to ensure full conversion of the starting materials.
-
-
Cause B: Side Reactions. At elevated temperatures, side reactions can occur. A possible side reaction is the dimerization or polymerization of methyl thioglycolate.
-
Solution: Avoid excessive heating. Stick to the recommended temperature of 130°C and monitor the reaction closely to prevent prolonged heating times that could lead to byproduct formation.
-
-
Cause C: Decomposition of DMSO. DMSO can start to decompose near its boiling point (189°C), and this decomposition can be catalyzed by acids or bases, even at lower temperatures.[10][11][12] This can lead to the formation of various sulfur-containing byproducts that can contaminate your product.
-
Solution: Do not exceed the recommended reaction temperature. Ensure your microwave reactor's temperature sensor is calibrated and accurately measuring the internal temperature of the reaction mixture.
-
-
Cause D: Inefficient Washing. The precipitate may be contaminated with residual DMSO or triethylamine hydrochloride.
-
Solution: After filtering the precipitated product, wash it thoroughly with copious amounts of cold water to remove water-soluble impurities. A final wash with a cold, non-polar solvent like hexane or diethyl ether can help remove non-polar impurities. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is microwave heating preferred for the synthesis of 3-aminobenzo[b]thiophenes?
Microwave irradiation offers several advantages over conventional heating methods for this synthesis.[13][14] It allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[4] This often leads to higher yields and cleaner reaction profiles with fewer byproducts.[1]
Q2: What is the role of each reagent in the reaction?
-
2-Halobenzonitrile: This is the electrophilic starting material that provides the benzene ring of the final product.
-
Methyl Thioglycolate: This reagent acts as the nucleophile, providing the sulfur atom and the rest of the thiophene ring.
-
Triethylamine (TEA): TEA serves as a base to deprotonate the methyl thioglycolate, activating it as a nucleophile. It also neutralizes the hydrogen halide that is formed as a byproduct of the reaction.[7]
-
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that is an excellent microwave absorber and effectively dissolves the reactants.
Q3: Can I use a different base instead of triethylamine?
While other bases can be used, triethylamine is a common and effective choice for this reaction. The pKa of the base is important; it needs to be strong enough to deprotonate methyl thioglycolate but not so strong that it promotes unwanted side reactions.
Q4: What safety precautions should I take when performing microwave synthesis in a sealed vessel?
-
Use appropriate equipment: Only use microwave reactors specifically designed for chemical synthesis. Do not use a domestic microwave oven.[10]
-
Proper vessel sealing: Ensure the reaction vial is sealed correctly with the appropriate cap and septum to withstand the pressure generated at elevated temperatures.[7]
-
Do not exceed the vessel's volume limit: Typically, the reaction volume should not exceed about one-third of the vessel's total volume.
-
Monitor temperature and pressure: Use a microwave reactor with reliable temperature and pressure sensors to monitor the reaction in real-time.
-
Cooling: Allow the reaction vessel to cool to a safe temperature (below the solvent's boiling point) before opening it to release the pressure.[7]
Q5: How can I confirm the identity and purity of my synthesized 3-aminobenzo[b]thiophene?
Standard analytical techniques can be used for characterization:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: To compare with literature values for known compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Section 3: Detailed Experimental Protocol
This protocol is a general guideline for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes. Optimization may be required for specific substrates.
Materials:
-
2-Halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).
-
Add enough dry DMSO to achieve a 2 M concentration of the 2-halobenzonitrile.
-
Seal the vial securely with a cap and septum.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 130°C for the specified time (typically 10-30 minutes, monitor for completion).
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A solid precipitate should form. Stir the mixture for a few minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with plenty of cold water to remove any residual DMSO and triethylamine hydrochloride.
-
Dry the product in a vacuum oven.
Section 4: Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Section 5: Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Starting Material | 2-Halobenzonitrile | [4] |
| Reagents | Methyl thioglycolate, Triethylamine | [4] |
| Solvent | DMSO | [4] |
| Temperature | 130 °C | [4][5][6] |
| Reaction Time | 10 - 35 minutes | [4] |
| Yield | 58 - 96% | [4][5][6] |
References
-
Triethylamine - Wikipedia. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Triethylamine hydrochloride, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
-
Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem. [Link]
-
Safety Bulletin – Decomposition of Dimethyl Sulfoxide. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Figshare. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - ResearchGate. [Link]
-
Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures | Organic Process Research & Development - ACS Publications. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. | Semantic Scholar. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - University of Strathclyde. [Link]
-
(PDF) Microwave-Assisted Synthesis of 3- - Amanote Research. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]
-
If the material that you are re-crystallizing fails to precipitate out of the cold solvent, propose what would you do to recover the material from the solution? | Wyzant Ask An Expert. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT. [Link]
-
The Gewald multicomponent reaction - PubMed - NIH. [Link]
-
Synthesis of 3-aminobenzo[b]thiophenes | Download Scientific Diagram - ResearchGate. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors - The Royal Society of Chemistry. [Link]
-
(PDF) Microwave-Assisted Synthesis of 3- - Amanote Research. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Three possible products from the reactions of Gewald's amide with aromatic aldehydes. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). [Link]
-
Gewald reaction - Wikipedia. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Figshare. [Link]
-
The impact of microwave synthesis on drug discovery. [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. [Link]
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- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIETHYLAMINE HYDROCHLORIDE (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Recrystallization of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Welcome to the dedicated technical support guide for the recrystallization of Methyl 5-aminobenzo[b]thiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important chemical intermediate. Our approach is grounded in fundamental principles of crystallization and addresses the specific challenges associated with aromatic amines and benzothiophene derivatives.
Introduction to the Molecule and Purification Challenges
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a primary aromatic amine, a methyl ester, and a benzothiophene core, presents a unique set of purification challenges. The amino group imparts basicity and the potential for hydrogen bonding, influencing solubility, while the planar aromatic system can promote efficient crystal packing. However, issues such as "oiling out," co-precipitation of impurities, and oxidative degradation are common hurdles. This guide provides a systematic approach to overcoming these challenges to obtain high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A1: While specific solubility data is not extensively published, we can infer properties from its structure and related compounds.
-
Polarity: The molecule possesses both polar (amino and ester groups) and non-polar (benzothiophene ring) regions, making it moderately polar.
-
Boiling Point: The boiling point is high (382.8°C at 760 mmHg), indicating that distillation is not a practical method for purification[3].
-
Stability: Aromatic amines can be susceptible to oxidation, which may result in discoloration (e.g., turning yellow or brown)[4]. It is advisable to minimize exposure to light and air, especially at elevated temperatures.
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A common strategy is to use a binary solvent system: a "good" solvent that readily dissolves the compound and a "poor" solvent (or anti-solvent) in which it is sparingly soluble.
Based on the structure of this compound, here are some recommended solvent systems to screen:
| Solvent System (Good/Poor) | Rationale | Starting Ratio (v/v) |
| Ethanol / Water | Ethanol is a good solvent for moderately polar compounds. Water acts as an effective anti-solvent. This system is commonly used for benzothiophene derivatives[5]. | 10:1 to 5:1 |
| Isopropanol / Water | Similar to ethanol/water, but isopropanol is slightly less polar. | 10:1 to 5:1 |
| Ethyl Acetate / Hexane | Ethyl acetate can dissolve the compound due to its ester group, while hexane is a non-polar anti-solvent. This is a versatile system for a wide range of organic compounds[6]. | 1:1 to 1:5 |
| Acetone / Hexane | Acetone is a polar aprotic solvent that can be effective. Hexane serves as the anti-solvent[6]. | 1:2 to 1:5 |
| Toluene / Hexane | Toluene can dissolve aromatic compounds at higher temperatures. | 2:1 to 1:2 |
| Acetonitrile | For compounds with multiple aromatic rings, acetonitrile can sometimes be a good single solvent for recrystallization[7]. | N/A (Single Solvent) |
Q3: Can I use an acidic or basic solution to aid in purification?
A3: While it is possible to protonate the amine with an acid (e.g., HCl) to form a salt that may have different crystallization properties, this adds extra steps (neutralization) and can sometimes complicate the process[6]. For routine purification, a neutral recrystallization is generally preferred to avoid potential side reactions or salt formation unless direct crystallization proves ineffective[4].
Troubleshooting Guide
Problem 1: The compound is "oiling out" instead of crystallizing.
"Oiling out" is a common issue with amines where the compound separates as a liquid phase instead of a solid[8].
Causality: This typically occurs when the solution is too concentrated or cooled too rapidly, leading to the solute's solubility limit being exceeded above its melting point (or the melting point of a solvate).
Solutions:
-
Reduce Supersaturation: After the compound has fully dissolved at an elevated temperature, add a small amount (5-10% of the total volume) of the "good" solvent to ensure the solution is not oversaturated[8].
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath. Once at room temperature, cooling can be continued in a refrigerator and then an ice bath[8].
-
Use a Seed Crystal: If a small amount of pure, solid material is available, add a tiny crystal to the cooled, saturated solution to induce nucleation[9].
-
Solvent System Modification: The chosen solvent system may be too "good." Try increasing the proportion of the anti-solvent.
Problem 2: No crystals are forming, even after cooling.
Causality: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites[9].
-
Concentrate the Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can try slowly adding a miscible anti-solvent dropwise until the solution becomes slightly cloudy (turbid), then add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly[9].
-
Use a Seed Crystal: As mentioned above, seeding is a very effective method to initiate crystallization[9].
Problem 3: The resulting crystals are colored (yellow/brown).
Causality: The color may be due to the presence of colored impurities or slight oxidation of the amino group[4].
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal (1-2% of the solute's weight) to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration: Perform a hot filtration of the solution (with or without charcoal) to remove any insoluble impurities. This should be done quickly to prevent premature crystallization in the filter funnel.
-
Minimize Heat and Light Exposure: To prevent degradation, avoid prolonged heating and protect the solution from strong light.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Workflow Diagram:
Caption: General workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in the suggested solvent systems (see FAQ 2) to identify the most suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more of the "good" solvent until the compound just dissolves. If using a binary system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (fluted filter paper is recommended) into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (or the cold recrystallization solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Logical Relationship Diagram for Troubleshooting:
Caption: Decision tree for troubleshooting recrystallization.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Synthesis, characterization of novel benzothiophene. (n.d.). Retrieved from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]
-
PubMed. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of substituted benzothiophenes
Welcome to the Technical Support Center for the scale-up synthesis of substituted benzothiophenes. This guide is designed for researchers, chemists, and process development professionals who are transitioning benzothiophene synthesis from the bench to pilot scale or full production. Benzothiophenes are crucial scaffolds in pharmaceuticals like Raloxifene and Zileuton, as well as in materials science.[1][2] However, their synthesis at scale presents unique challenges not always apparent in laboratory settings.
This document moves beyond simple protocols to address the complex "why" behind common failures and optimization strategies. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly tackle issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the initial phases of scaling up benzothiophene synthesis.
Q1: My initial lab-scale synthesis works well, but yields have dropped significantly upon a 10x scale-up. What are the most likely causes?
A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations. On a larger scale, mixing becomes less efficient, leading to localized "hot spots" or areas of high reactant concentration. This can cause side reactions, byproduct formation, or catalyst decomposition. Additionally, exothermic or endothermic events are harder to control. We recommend investigating:
-
Mixing Efficiency: Ensure your reactor's impeller design and stirring speed are adequate for the new volume to maintain a homogenous reaction mixture.
-
Heat Transfer: Monitor the internal reaction temperature closely. The surface-area-to-volume ratio decreases on scale-up, making it harder to heat and cool effectively. You may need to adjust your heating/cooling ramp rates.
-
Reagent Addition Rate: Slow, controlled addition of key reagents (e.g., organometallics, strong bases) is critical at scale to manage exotherms and prevent localized concentration issues.
Q2: We are using a palladium-catalyzed cross-coupling reaction. What are the key parameters to re-optimize for scale-up?
A2: Palladium-catalyzed reactions are powerful but sensitive. When scaling up, even minor parameters can become critical. Focus on:
-
Catalyst Loading: While you may want to decrease catalyst loading for cost reasons, this can slow the reaction and lead to incomplete conversion or byproduct formation. A careful re-optimization is necessary to find the economic and chemical sweet spot.
-
Ligand Stability: Ensure your phosphine ligand is stable over the extended reaction times that can occur at scale. Ligand degradation can lead to catalyst deactivation.
-
Oxygen Sensitivity: Rigorous inert atmosphere control is paramount. Small leaks are more consequential in larger reactors and over longer periods. Ensure your nitrogen/argon blanket is effective and all reagents and solvents are properly degassed.
Q3: How do I choose between a classical synthetic route (e.g., Gewald, Fiesselmann) and a modern metal-catalyzed approach for a commercial-scale synthesis?
A3: The choice depends on a cost-benefit analysis weighing raw material cost, process robustness, and regulatory concerns.
-
Classical Routes (e.g., Gewald Reaction): These often use cheaper, readily available starting materials like ketones, cyanoesters, and elemental sulfur.[3][4][5] They are well-established but can sometimes suffer from moderate yields or challenging workups. The Gewald reaction, a multicomponent condensation, is a powerful method for producing 2-aminothiophenes.[6]
-
Metal-Catalyzed Routes (e.g., Pd, Cu): These methods offer high efficiency, excellent functional group tolerance, and often milder conditions.[7][8] However, they involve expensive catalysts and ligands. The primary challenge at scale is the rigorous removal of residual metal to meet regulatory limits (e.g., ICH Q3D guidelines for elemental impurities), which can add significant cost to purification.[9]
Q4: My crude product is a dark, oily residue that is difficult to purify at scale. What's the best strategy?
A4: Relying solely on column chromatography is often not viable or cost-effective for large-scale purification.[10] The focus should shift to developing a robust crystallization or recrystallization procedure.
-
Solvent Screening: Perform a systematic screen of various solvents and solvent mixtures to find a system where your desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Anti-Solvent Addition: Consider dissolving your crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization.
-
Control Cooling Rate: A slow, controlled cooling profile is essential for forming large, pure crystals rather than rapidly crashing out an impure powder. A known method for purifying benzothiophene itself involves recrystallization from a mixture of an alcohol (like isopropanol) and water.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific experimental failures.
Guide 1: Low Yield and Incomplete Conversion
Q: My palladium-catalyzed C-H arylation of a benzothiophene with an aryl bromide is stalling at ~50% conversion. Increasing reaction time does not help. What is the root cause and how can I fix it?
A: Stalled conversion in Pd-catalyzed reactions often points to catalyst deactivation or suboptimal reaction conditions. The cause is typically multifaceted, involving the interplay between the catalyst, base, solvent, and temperature.
Causality: The catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination. A failure at any step can halt the reaction. Common failure modes include:
-
Base Incompatibility: The base may not be strong enough to facilitate the C-H activation step or may be sterically hindered.
-
Ligand Degradation: Phosphine ligands can be oxidized or otherwise degraded, leading to the formation of inactive palladium black.
-
Product Inhibition: The product itself may coordinate to the palladium center more strongly than the starting materials, inhibiting catalyst turnover.
-
Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive.[12]
Here is a systematic approach to re-optimizing the reaction. This protocol is based on a C2-selective direct arylation of a benzo[b]thiophene 1,1-dioxide.[10]
-
Establish a Baseline: Run the reaction under your current conditions to confirm the stalling point.
-
Systematic Parameter Screen: Vary one parameter at a time, as shown in the table below.
| Parameter | Variable Screened | Rationale & Expert Insight | Expected Outcome |
| Pd Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | The choice of palladium precursor affects the formation of the active catalytic species. Pd(OAc)₂ is often a good starting point.[10] | Identify the most active and stable catalyst precursor for your specific substrate. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands often accelerate reductive elimination and stabilize the catalyst. | Improved yield and reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, KOAc, LiO-t-Bu | The base plays a crucial role in the C-H activation step. Stronger or more soluble bases can significantly improve performance.[13] | A stronger base like LiO-t-Bu may overcome a high activation barrier.[8] |
| Solvent | Toluene, Dioxane, DMF, DMAc | Solvent polarity can affect reactant solubility and stabilize intermediates in the catalytic cycle.[12] | A switch to a polar aprotic solvent like DMAc can sometimes accelerate slow reactions. |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures can overcome activation energy barriers but may also accelerate catalyst decomposition. | Find the optimal temperature that balances reaction rate and catalyst stability. |
The following diagram illustrates a logical workflow for addressing low conversion in a catalytic reaction.
Caption: Decision tree for troubleshooting low yield.
Guide 2: Poor Regioselectivity (C2 vs. C3 Functionalization)
Q: I am trying to synthesize a C3-substituted benzothiophene, but I am getting a mixture of C2 and C3 isomers, with the C2 isomer often predominating. How can I achieve C3 selectivity?
A: This is a fundamental challenge in benzothiophene chemistry. The C2 position is often more electronically favored for electrophilic attack or metallation. Achieving C3 selectivity requires a strategy that overrides this inherent reactivity.
Causality: The regioselectivity is dictated by the stability of the intermediate formed during the reaction. For many reactions, the intermediate leading to C2 substitution is lower in energy. To achieve C3 functionalization, you must use a method that either blocks the C2 position or proceeds through a mechanism that intrinsically favors C3.
A highly effective, metal-free strategy for achieving complete C3 regioselectivity is the interrupted Pummerer reaction of a benzothiophene S-oxide.[14] This approach cleverly uses the sulfur atom inherent to the molecule to direct the reaction.
Mechanism Explained:
-
Oxidation: The starting benzothiophene is first oxidized to the corresponding benzothiophene S-oxide.
-
Activation: The S-oxide is activated with an anhydride, typically trifluoroacetic anhydride (TFAA).
-
Nucleophilic Capture: The activated species captures a nucleophilic coupling partner (e.g., a phenol for C3-arylation or an allyl silane for C3-alkylation) at the sulfur atom.
-
[10][10]-Sigmatropic Rearrangement: This key step involves a concerted rearrangement where the captured nucleophile is delivered exclusively to the C3 position. This is a charge-accelerated process that is highly regioselective.[14]
-
Aromatization: The final product is formed upon rearomatization.
Sources
- 1. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Amino Group Oxidation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the reactivity of amino groups during multi-step synthesis. Amines are highly versatile functional groups, but their inherent nucleophilicity and susceptibility to oxidation can lead to undesired side reactions, low yields, and complex purification challenges.[1][2]
This resource provides in-depth, field-proven insights into the theory and practice of amine protection, focusing on preventing oxidation and ensuring chemoselectivity. Here, you will find detailed FAQs, troubleshooting guides, and validated protocols to help you navigate these common synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Amine Protection
This section addresses the foundational questions regarding the necessity and strategy of protecting amino groups.
Q1: Why is it necessary to protect an amino group during a reaction?
A: The primary reason for protecting an amino group is to temporarily mask its reactivity.[3] Amines are nucleophilic and basic, and they can readily react with electrophiles or be oxidized under various reaction conditions.[1][2] If another part of your molecule needs to react with an electrophile, an unprotected amine can compete, leading to a mixture of products.[3] Protection converts the amine into a non-nucleophilic functional group, typically a carbamate, which is stable to a specific set of reaction conditions.[3][4] This ensures that the desired transformation occurs elsewhere in the molecule without interference from the amino group. The protecting group is then removed in a subsequent step to regenerate the free amine.[3][4]
Q2: What are the most common protecting groups for amines, and when should I use them?
A: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps. The three most widely used amine protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[4][5]
-
tert-Butyloxycarbonyl (Boc): This is arguably the most common protecting group in non-peptide chemistry.[6] It is stable to basic, nucleophilic, and hydrogenolysis conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][7][8] This makes it ideal for syntheses involving organometallics, basic hydrolysis, or catalytic hydrogenation.
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1][4][9] This makes it a valuable choice when your molecule has acid-labile groups (like Boc) or cannot withstand strong acids, but is stable to reduction.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis (SPPS), the Fmoc group is stable to acidic and hydrogenolysis conditions but is cleaved by mild bases, typically a solution of piperidine in DMF.[10][11] Its base-lability makes it orthogonal to both Boc and Cbz groups.
Q3: What does "orthogonal protection strategy" mean, and why is it important?
A: An orthogonal protection strategy involves using multiple protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[3][12] For example, a molecule might contain a Boc-protected amine and a Cbz-protected amine. You could selectively remove the Boc group with acid while the Cbz group remains intact, perform a reaction on the newly freed amine, and then remove the Cbz group via hydrogenolysis in a later step.[4][5]
This strategy is fundamental in complex multi-step syntheses, such as in peptide or oligosaccharide synthesis, as it allows for the precise, sequential unmasking and modification of specific functional groups without affecting others.[3][12][13]
Section 2: Troubleshooting Guides - Navigating Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the protection and deprotection of amines.
Problem: My Boc-protection reaction is incomplete, and TLC/LC-MS analysis shows significant unreacted starting material.
A: Incomplete Boc protection is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
-
Causality: The reaction between an amine and di-tert-butyl dicarbonate (Boc₂O) depends on the amine's nucleophilicity.[14] Sterically hindered or electron-deficient amines (like anilines) are less nucleophilic and react more slowly.[14][15] Additionally, poor solubility of the starting material or improper stoichiometry can prevent the reaction from reaching completion.[15][16]
-
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry: Ensure your Boc₂O is not hydrolyzed. Use a slight excess (1.1-1.5 equivalents) of Boc₂O. For poorly reactive amines, a larger excess may be necessary.
-
Optimize the Base: While some Boc protections proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct and drive the reaction.[6] For zwitterionic substrates like amino acids, an aqueous base like NaOH or NaHCO₃ can improve solubility and reaction rate.[16]
-
Add a Catalyst: For particularly sluggish reactions, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a more potent acylating agent.[17]
-
Change the Solvent: Ensure your amine is fully dissolved. If solubility in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is low, consider switching to a more polar solvent like Dimethylformamide (DMF) or trying a biphasic system (e.g., dioxane/water).[16][17]
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C) can increase the rate, but monitor for potential side reactions or degradation.[17]
-
Problem: My acid-labile protecting group (e.g., a tert-butyl ester) was cleaved during Boc deprotection with TFA.
A: This is a classic selectivity challenge. While both Boc groups and tert-butyl esters are acid-labile, it is sometimes possible to achieve selective deprotection of the N-Boc group under carefully controlled conditions.
-
Causality: The rate of acid-mediated cleavage depends on the stability of the resulting carbocation and the concentration of the acid.[1][15] The tert-butyl cation is central to the cleavage of both groups. Overly harsh acidic conditions or extended reaction times will inevitably cleave both.[18][19]
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Instead of neat TFA or high concentrations (e.g., 25-50% TFA in DCM), try more dilute solutions (e.g., 5-10% TFA in DCM) and monitor the reaction carefully by TLC or LC-MS.[20][21] Alternatively, using HCl (e.g., 4M in dioxane) can sometimes offer different selectivity.[19]
-
Control Temperature: Perform the deprotection at 0 °C to slow down the rate of cleavage for both groups, which may enhance the selectivity for the more labile N-Boc group.[21]
-
Consider Alternative, Non-Acidic Methods: If acidic conditions are not viable, the original synthetic plan may need revision. Protecting the amine with an orthogonal group, like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), would be the most robust solution.[4][21]
-
Problem: After Boc deprotection with TFA, my mass spectrometry results show a +56 mass addition on sensitive residues like Tryptophan or Cysteine.
A: This indicates alkylation of your product by the tert-butyl cation generated during deprotection.
-
Causality: The mechanism of Boc deprotection involves the formation of a stable tert-butyl carbocation.[1][22] This cation is a potent electrophile and can be "scavenged" by nucleophilic side chains, particularly the indole ring of Tryptophan or the thiol of Cysteine, leading to unwanted alkylation.[4][15]
-
Troubleshooting Steps:
-
Use Scavengers: This is the most effective solution. Add a scavenger to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[15] Common scavengers include:
-
A typical "scavenger cocktail" for deprotection is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Section 3: Key Experimental Protocols & Methodologies
The following are generalized, step-by-step protocols for common amine protection and deprotection reactions. Note: These should be adapted and optimized for your specific substrate.
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., Dichloromethane or THF, approx. 0.1-0.5 M).
-
Addition of Reagents: Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). If the reaction is slow, add a catalytic amount of DMAP (0.05 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: Purify the product as necessary, typically by column chromatography on silica gel.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in Dichloromethane (DCM).
-
Addition of Deprotection Cocktail: Cool the solution to 0 °C in an ice bath. Add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% v/v). If the substrate contains sensitive residues, use a scavenger cocktail (e.g., TFA/TIS/DCM).[20]
-
Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[18][20] Caution: Both CO₂ and isobutylene gas are evolved. Do not run the reaction in a sealed system.[6][23]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Note: The product is often obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Section 4: Data Presentation & Visualization
Comparison of Common Amine Protecting Groups
The table below summarizes the stability and cleavage conditions for the most common carbamate protecting groups, providing a quick reference for designing an orthogonal synthetic strategy.[4][24][25]
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) |
| tert-Butyloxycarbonyl | Boc | Base, H₂/Pd, Mild Nucleophiles | Strong Acid (e.g., TFA, HCl)[5][8] |
| Benzyloxycarbonyl | Cbz (or Z) | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd)[5][9] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, H₂/Pd | Base (e.g., 20% Piperidine in DMF)[10][11] |
| Allyloxycarbonyl | Alloc | Acid, Base | Pd(0) catalysts (e.g., Pd(PPh₃)₄)[8][26] |
Diagrams and Workflows
A logical workflow is crucial for selecting the appropriate protecting group. The following diagram illustrates a decision-making process based on the stability of other functional groups in the molecule.
Caption: Decision workflow for selecting an amine protecting group.
The mechanism of protection is a key concept for understanding reaction kinetics and potential side products. Below is a simplified representation of an amine reacting with Boc₂O.
Caption: Simplified reaction scheme for Boc protection of an amine.
References
- Reddy, K. S., Kumar, N. S., & Basak, A. (2011). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
ResearchGate. (n.d.). An Excellent Method for Cbz-Protection of Amines. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Bez, G., et al. (2005). An Excellent Method for Cbz-protection of Amines. Chemistry Letters. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Britannica. (2025). Amine - Reactions, Synthesis, Properties. Britannica. Available at: [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
-
Scribd. (n.d.). Stability of Amino Protecting Groups. Scribd. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Green Chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]
-
NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers. Available at: [Link]
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- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. reddit.com [reddit.com]
- 22. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 23. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 24. scribd.com [scribd.com]
- 25. Amino Protecting Groups Stability [organic-chemistry.org]
- 26. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Acylation of Benzothiophenes
Welcome to the Technical Support Center for the Friedel-Crafts acylation of benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we address common challenges that can lead to low yields and provide practical, evidence-based solutions to optimize your experimental outcomes.
Introduction
The Friedel-Crafts acylation is a powerful method for the synthesis of acyl benzothiophenes, which are key intermediates in the development of pharmaceuticals and other fine chemicals. However, the reaction is not without its challenges. Low yields can often be attributed to a handful of critical experimental parameters. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and supported by peer-reviewed literature.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in your Friedel-Crafts acylation of benzothiophene can manifest in different ways. This section is designed to help you diagnose the problem based on your experimental observations.
Issue 1: Very Low Conversion of Starting Material
Symptom: Your reaction yields are low, and you recover a significant amount of unreacted benzothiophene.
This is one of the most common issues and typically points to a problem with the fundamental components of the reaction.
Question: I'm getting very little product and recovering most of my starting benzothiophene. What's going wrong?
Answer: This issue almost always points to a problem with your catalyst or the overall reaction conditions. Here’s a breakdown of the likely culprits and how to address them:
-
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is crucial to maintain strictly anhydrous conditions.
-
Solution: Follow a rigorous protocol for ensuring anhydrous conditions. A detailed, step-by-step guide is provided in the "Experimental Protocols" section below.
-
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the Lewis acid catalyst is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the reaction cycle.[1]
-
Solution: Increase the stoichiometry of your Lewis acid. A common starting point is 1.1 to 1.5 equivalents, but for benzothiophenes, some procedures recommend a much larger excess, from 2 to 12 moles per mole of product.[2]
-
-
Sub-optimal Reaction Temperature: The acylation of benzothiophene may require heating to overcome the activation energy. Conversely, some reactions proceed optimally at or below room temperature.
-
Solution: If you are running your reaction at room temperature or below, try gradually increasing the temperature. Monitor the reaction by TLC to check for the formation of side products. A reasonable starting point for elevated temperature is 40-60 °C.
-
-
Poor Quality Reagents: The purity of your benzothiophene, acylating agent (acyl chloride or anhydride), and solvent is critical. Impurities can compete with your substrate or poison the catalyst.
-
Solution: Use freshly distilled or purchased high-purity reagents. Ensure your solvent is of an appropriate grade and properly dried.
-
Issue 2: Formation of Multiple Products and Impurities
Symptom: Your reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired product.
Question: My TLC plate shows multiple spots, and my NMR spectrum is messy. What are the likely side reactions?
Answer: The formation of multiple products in the Friedel-Crafts acylation of benzothiophene can be due to a few key factors:
-
Lack of Regioselectivity: Benzothiophene has two primary sites for electrophilic substitution: the C2 and C3 positions on the thiophene ring. While the C2 position is often kinetically favored, the C3 position can also be acylated, leading to a mixture of regioisomers.[3][4] The ratio of these isomers can be highly dependent on the reaction conditions.
-
Solution: Controlling regioselectivity is a significant challenge. Milder reaction conditions can sometimes favor one isomer over the other. For instance, in a Lewis acid-free method using trifluoroacetic anhydride (TFAA) and phosphoric acid, the C3-acylated product was found to be the major isomer.[3][4] Experiment with different catalysts and solvent systems. A detailed protocol for a C3-selective acylation is provided in the "Experimental Protocols" section.
-
-
Acylation of Solvent: If you are using an aromatic solvent that can be acylated (like toluene), it may compete with your benzothiophene substrate, consuming your acylating agent and catalyst.[2]
-
Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperatures, very strong Lewis acids) can lead to the decomposition of the sensitive benzothiophene ring or the acylated product.
-
Solution: Try running the reaction at a lower temperature. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of AlCl₃.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of a substituted benzothiophene failing?
A1: If your benzothiophene has electron-withdrawing substituents on the aromatic ring (e.g., nitro, cyano, carbonyl groups), the ring will be deactivated towards electrophilic aromatic substitution, which can dramatically lower the yield or even prevent the reaction from occurring.[1]
Q2: Can I use a catalytic amount of Lewis acid for this reaction?
A2: Generally, no. The ketone product of the reaction will form a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the Lewis acid is typically required.[1][5]
Q3: How do I know if my Lewis acid is still active?
A3: While there are sophisticated methods to test Lewis acidity, a simple qualitative test is to observe the reaction when the Lewis acid is added to the acyl chloride in the solvent. You should see some evidence of a reaction, such as a color change or the evolution of heat. If the Lewis acid is old or has been exposed to moisture, it may be less reactive. Always use a fresh, unopened bottle of the Lewis acid or a freshly purified batch for best results.
Q4: What is the difference between using an acyl chloride versus an acid anhydride?
A4: Both can be effective acylating agents. Acyl chlorides are generally more reactive. When using an acid anhydride, you will generate a carboxylic acid as a byproduct, which can also complex with the Lewis acid. Therefore, you may need to use a larger excess of the catalyst when using an anhydride.
Q5: Are there greener alternatives to the traditional Friedel-Crafts acylation?
A5: Yes, several more environmentally friendly methods have been developed. These include the use of solid acid catalysts like zeolites, which can be recovered and reused, and solvent-free systems.[6] A notable example is the use of trifluoroacetic anhydride (TFAA) with phosphoric acid, which avoids the use of metal-based Lewis acids and chlorinated solvents.[3][4] A protocol for this method is provided below.
Experimental Protocols
Protocol 1: General Procedure for Ensuring Anhydrous Conditions
This protocol is essential for the success of any moisture-sensitive reaction, including the Friedel-Crafts acylation.
Materials:
-
Glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heat gun or oven
-
Inert gas (Nitrogen or Argon) with a manifold or balloon setup
-
Anhydrous solvents
-
Anhydrous reagents
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours or by flame-drying under a vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assembling the Apparatus: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas.
-
Adding Reagents: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum.
-
Using Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been dried using an appropriate drying agent and distilled under an inert atmosphere.
Protocol 2: Classical Friedel-Crafts Acylation of Benzothiophene with AlCl₃
This protocol is a general guideline for the traditional Friedel-Crafts acylation of benzothiophene.
Materials:
-
Benzothiophene
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the suspension. Stir for 15-30 minutes at 0 °C.
-
Addition of Benzothiophene: Dissolve benzothiophene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Lewis Acid-Free Acylation of Benzothiophene (C3-Selective)
This protocol is adapted from a literature procedure and offers a greener alternative that favors the C3-acylated product.[3][4]
Materials:
-
Benzothiophene
-
Carboxylic acid (e.g., acetic acid)
-
Trifluoroacetic anhydride (TFAA)
-
85% Phosphoric acid (H₃PO₄)
-
Ice-cold water
-
Petroleum ether
Procedure:
-
Setup: In a round-bottom flask, add the carboxylic acid (1.0 equivalent) to trifluoroacetic anhydride (4.0 equivalents) at 0 °C with vigorous stirring.
-
Addition of Phosphoric Acid: Add 85% H₃PO₄ (1.0 equivalent) dropwise to the mixture at 0 °C.
-
Addition of Benzothiophene: Add benzothiophene (1.0 equivalent) to the mixture.
-
Reaction: Warm the reaction mixture to 25-30 °C and stir for 4-5 hours.
-
Workup: Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Isolation: Filter the resulting solid, wash with petroleum ether, and dry to obtain the product. The product will be a mixture of 2- and 3-acylated benzothiophenes, with the 3-isomer being the major product.
-
Purification: The regioisomers can be separated by column chromatography.
Data Presentation
The regioselectivity of the Friedel-Crafts acylation of benzothiophene is a critical factor. The following table summarizes the results from a Lewis acid-free acylation protocol, demonstrating the preference for C3 acylation.[3][4]
| Entry | Carboxylic Acid | Overall Yield (%) | Ratio of 2-acyl:3-acyl Isomers |
| 1 | Acetic Acid | 70 | 1:9 |
| 2 | Propionic Acid | 75 | 1:8 |
| 3 | Butyric Acid | 72 | 1:8.5 |
| 4 | Phenylacetic Acid | 68 | 1:9 |
| 5 | Benzoic Acid | 65 | 1:9.5 |
Visualizations
Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low yields.
Regioselectivity in Benzothiophene Acylation
Sources
- 1. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
Alternative catalysts for the synthesis of 2-substituted benzo[b]thiophenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted benzo[b]thiophenes. As the demand for these important heterocyclic scaffolds in pharmaceuticals and materials science grows, so does the need for robust and versatile synthetic methods.[1][2] This document focuses on alternative catalytic systems beyond traditional methods, addressing common challenges encountered during laboratory experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 2-substituted benzo[b]thiophenes, with a focus on alternative catalyst systems.
Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent challenge. The issue often originates from a suboptimal choice of catalyst, ligand, base, solvent, or reaction temperature. A systematic optimization of these parameters is crucial.[2][3]
-
Catalyst and Ligand Selection: For electron-deficient substrates, the oxidative addition step can be sluggish. Employing bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can enhance the electron density on the palladium center, thereby promoting oxidative addition.[3]
-
Base and Solvent: The choice of base is critical for deprotonating the thiol precursor, increasing its nucleophilicity. Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be more effective.[3] The solvent can also play a significant role; polar aprotic solvents like DMF or DMSO are often effective, but sometimes less polar solvents like toluene or dioxane may be optimal.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers, but be mindful of potential side reactions or catalyst decomposition at excessively high temperatures.[3]
Q2: I am observing significant amounts of starting material even after prolonged reaction times in my gold-catalyzed cyclization of 2-alkynyl thioanisoles. What can I do to improve conversion?
A2: Incomplete conversion in gold(I)-catalyzed cyclizations can often be attributed to catalyst deactivation or suboptimal reaction conditions.[1][4]
-
Catalyst System: Gold(I) catalysts are often activated by the abstraction of a chloride ligand with a silver salt (e.g., AgOTf, AgSbF₆). Ensure the silver salt is fresh and handled under inert conditions if it is moisture-sensitive. The choice of N-heterocyclic carbene (NHC) ligand on the gold catalyst can also influence its activity and stability.[1][4]
-
Acid Additive: The presence of a Brønsted acid and its conjugate base has been shown to be essential for catalyst turnover in some gold-catalyzed cyclizations of 2-alkynyl thioanisoles.[1][4][5][6][7] Consider the addition of a catalytic amount of a suitable acid.
-
Solvent and Temperature: While many gold-catalyzed reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates. The solvent choice can also be critical; chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, but it is worth screening other options. Recent studies have also explored the use of aqueous micellar media for more sustainable syntheses.[5][6][7]
Q3: My copper-catalyzed synthesis of 2-substituted benzothiophenes is giving a complex mixture of products. How can I improve the selectivity?
A3: Poor selectivity in copper-catalyzed reactions can arise from side reactions or lack of catalyst control.
-
Ligand Choice: The ligand is crucial for stabilizing the copper catalyst and directing the reaction pathway. For Ullmann-type C-S bond couplings, ligands like 1,10-phenanthroline can be effective.[8][9] The development of oxalic diamide ligands has also significantly improved the efficiency and selectivity of copper-catalyzed cross-couplings.[10]
-
Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or extended reaction times can lead to decomposition and side product formation. The choice of base and solvent is also critical and should be optimized for your specific substrate.
-
Purity of Starting Materials: Ensure that your starting materials, particularly the thiol or its precursor, are pure and free of oxidizing agents that could lead to disulfide formation.
Q4: Are there any effective metal-free alternatives for the synthesis of 2-substituted benzothiophenes?
A4: Yes, several metal-free methods have been developed to avoid the cost and potential toxicity of transition metal catalysts.[3][11]
-
Base-Mediated Reactions: A three-component reaction of 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur under base-mediated conditions can efficiently produce 2-aryl substituted benzothiophenes.[11]
-
Iodine-Catalyzed Reactions: Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide an economical and environmentally friendly route to benzothiophenes under solvent-free conditions.[12]
-
Photocatalysis: Visible-light-mediated photoredox catalysis offers a mild and green alternative. For instance, the radical annulation of o-methylthio-arenediazonium salts with alkynes can be initiated by eosin Y under green light irradiation.[12]
-
Electrosynthesis: Electrosynthesis under oxidant- and metal-free conditions provides a sustainable method for synthesizing benzothiophenes from 2-alkenylaryl disulfides.[13]
Section 2: Troubleshooting Guides
This section provides a more detailed, problem-solution format for specific experimental issues.
Troubleshooting Palladium-Catalyzed Syntheses
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient oxidative addition, especially with electron-deficient aryl halides.[3] | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3] Increase reaction temperature incrementally. |
| Low nucleophilicity of the thiophenol. | Use a stronger base (e.g., NaOtBu, LHMDS) to fully deprotonate the thiol.[3] | |
| Catalyst deactivation. | Ensure strict anaerobic conditions. Use fresh, high-purity catalyst and reagents. | |
| Formation of Homocoupled Byproducts | Reductive elimination of the aryl halide homodimer is competing with the desired cross-coupling. | Lower the catalyst loading. Optimize the ligand-to-metal ratio. |
| Poor C3-Selectivity in Direct Arylation | The C2-position of benzothiophene is inherently more reactive.[14] | Block the C2-position with a removable group. When the C2-position is substituted, C3-arylation becomes a viable alternative.[14] |
Troubleshooting Gold-Catalyzed Cyclizations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Conversion | Catalyst inhibition or deactivation.[15] | Add a catalytic amount of a Brønsted acid.[1][4] Ensure complete chloride abstraction by using fresh silver salt. |
| Low reactivity of the substrate. | Increase the reaction temperature. Screen different solvents.[15] | |
| Formation of Isomeric Byproducts | Competing reaction pathways (e.g., 6-endo vs. 5-exo cyclization). | Modify the electronic or steric properties of the substrate. The choice of ligand on the gold catalyst can also influence regioselectivity. |
| Difficulty in Isolating the Product | Product may be unstable under the purification conditions. | Use milder purification techniques, such as flash chromatography with a deactivated silica gel. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Gold(I)-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene
This protocol is adapted from a general procedure for the gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles.[1][4]
Materials:
-
2-(Phenylethynyl)thioanisole
-
(IPr)AuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
AgOTf (Silver trifluoromethanesulfonate)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add (IPr)AuCl (0.005 mmol, 1 mol%) and AgOTf (0.005 mmol, 1 mol%).
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.
-
Add 2-(phenylethynyl)thioanisole (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzo[b]thiophene.
Protocol 2: Metal-Free Synthesis of 2-Aryl-Substituted Benzothiophene
This protocol is based on a base-mediated, three-component reaction.[11]
Materials:
-
2-Bromobenzaldehyde
-
Benzyl acetate
-
Elemental sulfur
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), benzyl acetate (1.2 mmol, 1.2 equiv), and elemental sulfur (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Add t-BuOK (3.0 mmol, 3.0 equiv) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-substituted benzothiophene.
Section 4: Data Presentation and Visualization
Table 1: Comparison of Catalytic Systems for 2-Substituted Benzothiophene Synthesis
| Catalyst System | Typical Substrates | Advantages | Disadvantages | Reference(s) |
| Palladium-based | Aryl halides, thiols | High efficiency, broad substrate scope | Potential for catalyst deactivation, requires ligands | [16],[17],[18],[19] |
| Gold-based | 2-Alkynyl thioanisoles | Mild reaction conditions, high atom economy | Catalyst can be expensive, may require silver additives | [1],[4],[5],[6],[7],[20] |
| Copper-based | Aryl halides, thiocarboxylic acids | Inexpensive catalyst, good functional group tolerance | Can require higher temperatures, ligand optimization is key | [12],[8],[21],[9],[22] |
| Metal-Free | Varies (e.g., thiophenols, alkynes) | Avoids transition metals, often environmentally benign | May have a more limited substrate scope, can require specific reagents | [11],[3],[13],[12],[23] |
Diagram 1: General Catalytic Cycle for Gold(I)-Catalyzed Cyclization
Caption: Simplified catalytic cycle for gold(I)-catalyzed synthesis of benzothiophenes.
Diagram 2: Troubleshooting Flowchart for Low Yield in Benzothiophene Synthesis
Caption: Decision-making flowchart for troubleshooting low yields.
References
- Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
- Zhang, Y., et al. (n.d.). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Wang, C., et al. (n.d.). Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions. RSC Advances.
- Various Authors. (n.d.). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ResearchGate.
- Zhang, Y., et al. (n.d.). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles. SciSpace.
- BenchChem. (2025). Overcoming low reactivity of starting materials for benzothiophene synthesis.
- Stevens, M. (2023). Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media. ScholarWorks.
- Stevens, M. (2023). Toward Sustainable Synthesis of Benzothiophene Heterocycles: Optimization of Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles in Aqueous Micellar Media. ProQuest.
- Sowntharya, R., et al. (n.d.). Catalyst-free electrosynthesis of benzothiophenes from 2-alkenylaryl disulfides. Organic & Biomolecular Chemistry.
- Stevens, M. (2023). TOWARD SUSTAINABLE SYNTHESIS OF BENZOTHIOPHENE HETEROCYCLES: OPTIMIZATION OF GOLD(I)-CATALYZED CYCLIZATION OF 2-ALKYNYL THIOANISOLES IN AQUEOUS MICELLAR MEDIA. ProQuest.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Various Authors. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
- Takeda, Y., et al. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Communications.
- Yu, H., et al. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry.
- Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry.
- Various Authors. (n.d.). Copper-Catalyzed Synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions. ResearchGate.
- Cai, T. (n.d.). Gold‐catalyzed benzo[b]thiophenes synthesis. ResearchGate.
- Various Authors. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.
- Procter, D. J., et al. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters.
- Various Authors. (n.d.). Metal‐Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials‐Oriented Heteroaromatics. ResearchGate.
- Various Authors. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
- Various Authors. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules.
- Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.
- Yu, H., et al. (2013). Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner. The Journal of Organic Chemistry.
- Various Authors. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- Various Authors. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – An Asian Journal.
- Various Authors. (n.d.). Influence of Benzothiophene C2 ‐Substituents in Palladium‐Catalyzed Direct C3 ‐Arylation. ResearchGate.
- Various Authors. (2014). What are the possible starting materials for the synthesis of benzothiophene?
- Yu, C., et al. (2013). Synthesis of 2-substituted benzothiazoles by visible light-driven photoredox catalysis. Organic Letters.
- Cho, S. H. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry.
- Various Authors. (n.d.). ChemInform Abstract: Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. ResearchGate.
- Various Authors. (n.d.). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
- Yu, C., et al. (2013).
- Corma, A., et al. (2007). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry.
- Gulea, M., et al. (2018). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Molecules.
Sources
- 1. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media | ScholarWorks [scholarworks.calstate.edu]
- 6. Toward Sustainable Synthesis of Benzothiophene Heterocycles: Optimization of Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles in Aqueous Micellar Media - ProQuest [proquest.com]
- 7. Toward Sustainable Synthesis of Benzothiophene Heterocycles: Optimization of Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles in Aqueous Micellar Media - ProQuest [proquest.com]
- 8. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 9. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Benzothiophene synthesis [organic-chemistry.org]
- 13. Catalyst-free electrosynthesis of benzothiophenes from 2-alkenylaryl disulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 5-aminobenzo[b]thiophene-2-carboxylate. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common impurity issues and purification challenges.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The primary route to this molecule often involves the reduction of its nitro precursor, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. This process, while effective, can introduce a variety of impurities that require systematic approaches for their removal. This guide will walk you through the identification of these impurities and provide robust protocols for their elimination.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The most prevalent impurities typically arise from the synthetic route. If you are preparing the target compound by reducing the corresponding nitro derivative, you should anticipate the following:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in your crude product.
-
Intermediates of Reduction: Depending on the reducing agent and reaction conditions, partially reduced intermediates, such as nitroso or hydroxylamino species, may be present.
-
Byproducts from the Reducing Agent: For instance, if using a metal-based reduction (e.g., Fe/NH₄Cl), metallic residues or salts can contaminate the product.[1]
-
Positional Isomers: Depending on the initial synthesis of the benzothiophene core, you might have minor amounts of other amino isomers (e.g., 4-amino, 6-amino, or 7-amino isomers). These can be particularly challenging to separate.
-
Hydrolysis Product: The ester functionality can be susceptible to hydrolysis, especially if the reaction workup involves harsh acidic or basic conditions, leading to the formation of 5-aminobenzo[b]thiophene-2-carboxylic acid.[2]
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A dark, oily appearance often suggests the presence of multiple impurities. Before attempting crystallization, it is advisable to perform a preliminary purification step.
-
Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Charcoal Treatment: If the color persists, you can try treating a solution of your crude product with activated charcoal to adsorb colored impurities. Dissolve the product in a hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool for crystallization.
Q3: Can I use an acid wash to remove basic impurities? I'm concerned about the stability of the ester group.
Your concern is valid. The ester group in this compound can be hydrolyzed under both acidic and basic conditions.[2] While a dilute acid wash (e.g., 1M HCl) can be effective for removing highly basic impurities, it should be performed cautiously:
-
Use Dilute Acid: Employ a cold, dilute acid solution (e.g., 1M HCl).
-
Minimize Contact Time: Perform the wash quickly in a separatory funnel.
-
Immediate Neutralization: After the acid wash, immediately wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water and brine wash.
An alternative for removing some amine impurities is to wash the organic layer with a 10% aqueous copper sulfate solution. The copper will complex with the amine impurities, partitioning them into the aqueous layer.
Troubleshooting Purification Protocols
Problem 1: Persistent Presence of the Nitro Starting Material
If you observe the presence of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in your purified product (identifiable by techniques like TLC, HPLC, or NMR), consider the following:
-
Drive the Reaction to Completion: Ensure your reduction reaction has gone to completion. Monitor the reaction by TLC until the starting material spot is no longer visible. If necessary, increase the reaction time or the amount of reducing agent.
-
Chromatographic Separation: If unreacted starting material is still present, column chromatography is the most effective method for its removal. The nitro compound is significantly less polar than the amino product.
Protocol 1: Flash Column Chromatography
This protocol is designed for the separation of this compound from its less polar nitro precursor and other non-polar impurities.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of hexane:ethyl acetate (e.g., starting with a 7:3 ratio).
-
Visualize the spots under UV light. The desired amino product should have a lower Rf value than the nitro starting material.
-
-
Column Preparation:
-
Choose an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column using a slurry of silica gel in hexane.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: TLC Analysis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 7:3 | ~0.6-0.7 |
| This compound | 7:3 | ~0.3-0.4 |
Note: Rf values are approximate and can vary based on the specific TLC plate and chamber saturation.
Problem 2: Product is Contaminated with Polar Impurities
If your product is contaminated with highly polar impurities, such as the hydrolyzed carboxylic acid, recrystallization can be an effective purification method.
Protocol 2: Recrystallization
Methodology:
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each tube.
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution or are insoluble in the hot solvent. For similar compounds, aqueous isopropanol has been shown to be effective.[3]
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Logical Relationship of Impurities and Purification Steps
The choice of purification method is directly related to the nature of the impurities present.
Caption: Relationship between impurity type and purification method.
Conclusion
The purification of this compound requires a systematic approach based on the likely impurities present from its synthesis. By carefully selecting and optimizing purification techniques such as column chromatography and recrystallization, researchers can obtain this valuable building block in high purity. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each reaction is unique, and some level of optimization will always be necessary.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Hamil, A. S., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(23), 5745-5756. [Link]
-
Ivashchenko, A. V., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon, 5(11), e02738. [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]
-
Kryštof, V., et al. (2020). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 63(15), 8238–8255. [Link]
-
University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2003). Synthesis of Diarylamines in the Benzo[b]thiophene Series Bearing Electron Donating or Withdrawing Groups by Buchwald—Hartwig C–N Coupling. Tetrahedron, 59(7), 975-981. [Link]
-
Singh, R., & Kumar, V. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1221-1251. [Link]
-
PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Romagnoli, R., et al. (2011). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7338-7342. [Link]
-
Iester, M., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(21), 6615. [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the nuances of spectral interpretation, supported by experimental data, and offer a comparative analysis with a structurally related analogue to highlight the impact of substituent effects on NMR spectra.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environment. The analysis of chemical shifts, integration, and coupling constants allows for the precise assignment of each proton in the molecule.
The spectrum is characterized by distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core, the methyl ester protons, and the amino group protons. The electron-donating amino group at the C5 position significantly influences the chemical shifts of the protons on the benzene ring, causing an upfield shift compared to the unsubstituted benzo[b]thiophene.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~7.08 | d | 2.4 |
| H6 | ~6.87 | dd | 8.8, 2.4 |
| H7 | ~7.59 | d | 8.8 |
| H3 | ~7.84 | s | - |
| -OCH₃ | ~3.89 | s | - |
| -NH₂ | ~3.61 | br s | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the benzene ring (H4, H6, and H7) exhibit a characteristic splitting pattern. H7 appears as a doublet at approximately 7.59 ppm due to coupling with H6. H6, in turn, is a doublet of doublets around 6.87 ppm, as it is coupled to both H7 and H4. H4 shows up as a doublet at about 7.08 ppm from its coupling to H6.
-
Thiophene Proton: The proton at the C3 position (H3) typically appears as a singlet at approximately 7.84 ppm.
-
Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) give rise to a sharp singlet at around 3.89 ppm.
-
Amino Protons: The two protons of the amino group (-NH₂) usually appear as a broad singlet around 3.61 ppm. The broadness of this signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~164.5 |
| C5 | ~148.8 |
| C7a | ~138.9 |
| C3a | ~134.1 |
| C3 | ~124.1 |
| C7 | ~121.0 |
| C6 | ~120.3 |
| C4 | ~107.0 (estimated) |
| C2 | ~97.4 |
| -OCH₃ | ~51.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is the most deshielded, appearing at approximately 164.5 ppm.
-
Aromatic Carbons: The carbons of the benzo[b]thiophene ring system appear in the aromatic region (approximately 97-149 ppm). The C5 carbon, bonded to the amino group, is significantly shielded and appears around 148.8 ppm. The quaternary carbons (C2, C3a, C5, and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon: The carbon of the methyl ester group (-OCH₃) is the most shielded, appearing at a chemical shift of about 51.5 ppm.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound due to its good dissolving power. Chloroform-d (CDCl₃) can also be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of about 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Spectral Width: A spectral width of about 200-240 ppm.
-
Comparative Analysis: this compound vs. Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
To illustrate the influence of substituents on the NMR spectra, we will compare the data of our target compound with its nitro analogue, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. The amino group (-NH₂) is a strong electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group.
| Compound | Substituent at C5 | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| This compound | -NH₂ (Electron-Donating) | H4: ~7.08, H6: ~6.87, H7: ~7.59 | C4, C6 are shielded (shifted upfield) |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | -NO₂ (Electron-Withdrawing) | H4: ~8.80, H6: ~8.32, H7: ~8.01 | C4, C6 are deshielded (shifted downfield) |
Key Observations from the Comparison:
-
¹H NMR: The protons ortho (H4) and para (H6) to the amino group in this compound are significantly shielded (shifted to lower ppm values) compared to the corresponding protons in the nitro analogue. This is due to the increased electron density at these positions caused by the electron-donating nature of the amino group. Conversely, the electron-withdrawing nitro group deshields these protons, causing them to resonate at higher ppm values.
-
¹³C NMR: A similar trend is observed in the ¹³C NMR spectra. The carbon atoms ortho and para to the amino group are shielded, while those in the nitro compound are deshielded.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is a powerful and essential methodology for the structural verification and purity assessment of this compound. The distinct chemical shifts and coupling patterns provide a unique spectral signature for this molecule. Furthermore, the comparative analysis with its nitro analogue effectively demonstrates the predictable and rational influence of electronic effects on NMR spectra, a fundamental concept in organic spectroscopy. This guide serves as a practical resource for researchers and scientists, enabling them to confidently interpret the NMR data of this important class of compounds.
References
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(21), 5841-5852. [Link]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-aminobenzo[b]thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the structural intricacies of a molecule is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-aminobenzo[b]thiophene-2-carboxylate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles and comparative data from structurally analogous compounds to construct a reliable predictive model.
Our approach is grounded in the fundamental principles of mass spectrometry, where high-energy electrons bombard a molecule, leading to the formation of a molecular ion that then undergoes a series of fragmentation events to yield smaller, charged species. By analyzing the mass-to-charge ratio (m/z) of these fragments, we can piece together the molecule's structure.
Comparative Fragmentation Analysis: Building a Predictive Model
The fragmentation of this compound is best understood by dissecting the molecule into its core functional components and comparing their known fragmentation behaviors to structurally similar molecules. The key structural motifs are the benzothiophene core, the amino group on the benzene ring, and the methyl ester at the 2-position of the thiophene ring.
The Benzothiophene Core: A Stable Foundation
The benzo[b]thiophene moiety is a relatively stable aromatic heterocyclic system. In mass spectrometry, aromatic systems are known to produce prominent molecular ion peaks due to the delocalization of charge.[1] The fragmentation of the core itself is less facile than the cleavage of its substituents.
The Aromatic Amine: Characteristic Losses
Aromatic amines exhibit characteristic fragmentation patterns.[2][3] A prominent molecular ion is typically observed.[2] One common fragmentation pathway is the loss of a hydrogen atom from the amine group, resulting in an [M-1]⁺ ion.[2] Another key fragmentation for aromatic amines involves the loss of hydrogen cyanide (HCN), which can occur after initial ring rearrangements.[2]
The Methyl Ester: Alpha-Cleavage Dominance
Aromatic methyl esters also display predictable fragmentation.[4][5] A significant fragmentation pathway is the α-cleavage, leading to the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.[4] Less commonly, the loss of the methyl radical (•CH₃) can occur.[4] For esters with longer alkyl chains, a McLafferty rearrangement is a possibility, though it is not applicable to this methyl ester.
To provide a concrete comparison, let's examine the fragmentation of a similar, well-characterized molecule, Methyl 4-aminobenzoate. The NIST WebBook entry for this compound shows a strong molecular ion peak and a significant peak corresponding to the loss of the methoxy group.[6]
Predicted Fragmentation Pathway of this compound
Based on the principles outlined above, we can predict the major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted Fragmentation Pathway of this compound.
The initial ionization event will form the molecular ion at an m/z of 207. From this central species, several key fragmentation pathways are anticipated:
-
Loss of a Methoxy Radical (•OCH₃): This is predicted to be a major fragmentation pathway, characteristic of methyl esters. The α-cleavage will result in the loss of a methoxy radical (31 Da) to form a highly stable acylium ion at m/z 176 . This is expected to be a prominent, if not the base, peak in the spectrum.
-
Loss of Carbon Monoxide (CO): The molecular ion could undergo rearrangement and lose a neutral molecule of carbon monoxide (28 Da), leading to a fragment at m/z 179 . Alternatively, the acylium ion at m/z 176 can also lose CO to produce a fragment at m/z 148 .
-
Loss of a Methyl Radical (•CH₃): While generally less favorable than the loss of the alkoxy group for esters, the loss of a methyl radical (15 Da) from the ester functionality could occur, resulting in a fragment at m/z 192 .[4]
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aromatic amine functionality is the elimination of HCN (27 Da), which would lead to a fragment ion at m/z 180 .[2]
Tabulated Summary of Predicted Fragments
| Fragment Ion | Proposed Structure | m/z | Neutral Loss | Comments |
| [M]⁺˙ | Molecular Ion | 207 | - | Expected to be a prominent peak due to the aromatic system. |
| [M - •OCH₃]⁺ | Acylium Ion | 176 | •OCH₃ (31 Da) | Likely the base peak due to the stability of the acylium ion. |
| [M - CO]⁺˙ | 179 | CO (28 Da) | A common loss from aromatic esters. | |
| [M - •CH₃]⁺ | 192 | •CH₃ (15 Da) | A possible, but likely less intense, fragmentation. | |
| [M - HCN]⁺˙ | 180 | HCN (27 Da) | Characteristic of the aromatic amine group. | |
| [M - •OCH₃ - CO]⁺ | 148 | •OCH₃, CO (59 Da) | Sequential loss from the major acylium ion fragment. |
Hypothetical Experimental Protocol
To experimentally validate this predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be employed.
Caption: GC-MS Workflow for Fragmentation Analysis.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography:
-
Injection: 1 µL of the sample is injected into the GC system, typically in splitless mode to maximize sensitivity.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness HP-5ms column). A temperature gradient program is used to ensure good separation and peak shape.
-
-
Mass Spectrometry:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons at a standard energy of 70 eV.[7]
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole.
-
Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.
-
-
Data Analysis: The resulting mass spectrum is recorded and analyzed. The m/z values of the observed peaks are compared to the predicted fragmentation pattern to confirm the structure of the compound.
This systematic approach, combining predictive modeling based on established chemical principles with a robust experimental methodology, provides a comprehensive framework for the structural elucidation of this compound and other novel compounds.
References
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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All about Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem. Retrieved from [Link]
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AIP Publishing. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (1966). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Taylor & Francis Online. (2006). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Amino vs. Nitro Benzo[b]thiophene Esters
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its versatility allows for a wide array of substitutions, leading to a diverse spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Among the myriad of possible modifications, the introduction of amino (-NH2) and nitro (-NO2) groups onto the benzothiophene ring system, particularly in ester derivatives, can profoundly influence the molecule's electronic properties and, consequently, its biological profile.
This guide provides an in-depth, objective comparison of the biological activities of amino- versus nitro-substituted benzo[b]thiophene esters. We will delve into the available experimental data, elucidate the underlying structure-activity relationships (SAR), and provide detailed protocols for relevant biological assays to empower researchers in their drug discovery endeavors.
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies of structurally analogous amino and nitro benzo[b]thiophene esters are not abundant in the literature, we can infer a comparative analysis based on available data for individual compounds and established principles of medicinal chemistry.
Antimicrobial Activity
The antimicrobial potential of benzo[b]thiophene derivatives has been extensively explored. The nature and position of substituents on the aromatic ring are critical determinants of their efficacy and spectrum of activity.
Nitro-Substituted Benzo[b]thiophene Esters:
The introduction of a nitro group, a potent electron-withdrawing group, has been shown to confer significant antimicrobial properties to the benzo[b]thiophene scaffold. The position of the nitro group plays a crucial role in the observed activity. A comparative analysis of nitro-substituted benzothiophenes reveals that the 5-nitro and 3-nitro isomers tend to exhibit greater potency compared to the 2-nitro isomer.[4]
| Compound | Position of Nitro Group | Antimicrobial Activity (MIC, µg/mL) |
| 2-Nitrobenzothiophene | 2 | E. coli: >128, S. aureus: 64 |
| 3-Nitrobenzothiophene | 3 | E. coli: 64, S. aureus: 32 |
| 5-Nitrobenzothiophene | 5 | E. coli: 32, S. aureus: 16 |
| Data sourced from a comparative analysis of nitro-substituted benzothiophenes.[4] |
Amino-Substituted Benzo[b]thiophene Esters:
Structure-Activity Relationship and Comparative Insights:
The observed differences in antimicrobial activity can be attributed to the distinct electronic effects of the amino and nitro groups.
-
Nitro Group: The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the benzo[b]thiophene ring system, making it more susceptible to nucleophilic attack by biological macromolecules within microbial cells. This can lead to the disruption of essential cellular processes. The position of the nitro group influences the overall electronic distribution and steric factors, thereby affecting target interaction.[6]
-
Amino Group: The electron-donating amino group can increase the electron density of the aromatic system. Its ability to form hydrogen bonds can also play a significant role in target binding. The protonation of the amino group at physiological pH can lead to charged species that may interact differently with biological targets compared to the neutral nitro compounds.
Based on these principles, it is plausible that nitro-benzo[b]thiophene esters may exhibit a broader spectrum or higher potency in antimicrobial assays due to their electrophilic nature, which can lead to non-specific interactions with cellular components. Conversely, amino-benzo[b]thiophene esters might exhibit more specific interactions, potentially leading to higher potency against certain microbial strains if the amino group is key for binding to a specific target.
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives is a burgeoning area of research, with several compounds showing promising cytotoxic effects against various cancer cell lines.[2]
Nitro-Substituted Benzo[b]thiophene Esters:
While the search results provide extensive information on the anticancer activity of various substituted benzo[b]thiophenes, specific IC50 values for simple nitro-benzo[b]thiophene esters are not explicitly detailed. However, related structures, such as N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, have shown cytotoxic properties against lung carcinoma cell lines (A549) with an IC50 value of 68 µg/mL.[3] This suggests that the nitro-aromatic moiety can contribute to anticancer activity.
Amino-Substituted Benzo[b]thiophene Esters:
Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives has demonstrated significant antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.[7] Several derivatives of this amino ester displayed IC50 values ranging from 23.2 to 95.9 µM.[7]
Structure-Activity Relationship and Comparative Insights:
The differential effects of amino and nitro substitutions on anticancer activity are likely multifaceted.
-
Nitro Group: The presence of a nitro group can lead to increased oxidative stress within cancer cells, a mechanism known to induce apoptosis. Furthermore, the planarity and electronic properties of nitroaromatic compounds can facilitate their intercalation with DNA, leading to cell cycle arrest and cell death.
-
Amino Group: The amino group can serve as a crucial hydrogen bond donor or acceptor, facilitating interactions with key enzymes or receptors involved in cancer cell proliferation. For example, it can be a key pharmacophoric feature for binding to the active site of kinases.
Without direct comparative data, it is challenging to definitively state which substitution pattern is superior. The anticancer efficacy is highly dependent on the specific cancer cell line and the overall substitution pattern of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the antimicrobial and anticancer activities of benzo[b]thiophene esters.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4]
Materials:
-
Test compounds (amino and nitro benzo[b]thiophene esters)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the solvent used to dissolve the compounds (negative control). Also, include a well with only broth to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (amino and nitro benzo[b]thiophene esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Comparative Bioactivity Screening
Caption: A generalized workflow for the comparative biological evaluation of amino and nitro benzo[b]thiophene esters.
Potential Mechanism of Action: Inhibition of a Signaling Pathway
Caption: A simplified diagram illustrating a potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
The experimental protocols and structure-activity relationship discussions provided in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of novel benzo[b]thiophene-based therapeutic agents. Future studies focusing on the direct comparison of isosteric amino and nitro benzo[b]thiophene esters will be instrumental in further elucidating the nuanced effects of these critical functional groups on biological activity.
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INIS-IAEA. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
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PMC - NIH. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. [Link]
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PubMed Central. (n.d.). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. [Link]
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PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
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PMC - NIH. (n.d.). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
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ResearchGate. (2025). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
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JAGANNATH UNIVERSITY. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. [Link]
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PMC - NIH. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. [Link]
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The Definitive Guide to Structural Elucidation of Methyl 5-aminobenzo[b]thiophene-2-carboxylate Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, and understanding this structure is the cornerstone of rational drug design. The methyl 5-aminobenzo[b]thiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including anticancer and antimicrobial agents. This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural elucidation of these vital derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Primacy of X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for unambiguously determining the atomic and molecular structure of a crystalline compound. It provides a precise three-dimensional map of electron density, from which bond lengths, bond angles, and conformational details can be derived with exceptional accuracy. For novel this compound derivatives, obtaining a crystal structure is a critical step in confirming the synthetic outcome and understanding its structure-activity relationship (SAR).
A case in point is the structural determination of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a related derivative that showcases the power of this technique. The successful elucidation of its crystal structure provided unequivocal proof of its molecular conformation and intermolecular interactions within the crystal lattice[1].
Experimental Workflow: From Powder to Precision
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the key steps, drawing upon established methodologies for small organic molecules.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The initial step involves the chemical synthesis of the target this compound derivative. Microwave-assisted synthesis has been shown to be an efficient method for preparing related aminobenzo[b]thiophene scaffolds[2]. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a homogenous sample.
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.
-
Solvent-Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. For the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, single crystals were successfully obtained by slow evaporation from an acetonitrile solution[1].
-
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is cooled (often to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. In the case of the aforementioned fluoro-substituted derivative, the structure was solved by direct methods and refined by full-matrix least-squares[1].
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction.
Interpreting the Data: A Quantitative Look
The output of a successful X-ray crystallography experiment is a wealth of quantitative data that precisely describes the molecular structure. Below is a hypothetical table of crystallographic data for a this compound derivative, illustrating the type of information obtained.
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₂S |
| Formula Weight | 207.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.171 |
| b (Å) | 19.898 |
| c (Å) | 7.681 |
| β (°) | 95.35 |
| Volume (ų) | 1547.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.542 |
| R-factor (%) | 6.5 |
A Comparative Perspective: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not without its limitations, the primary one being the requirement for high-quality single crystals. When crystallization is unsuccessful, or when dynamic information is required, other analytical techniques become indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.
-
Key Strengths:
-
Provides structural information in the solution state, which can be more biologically relevant.
-
Does not require crystallization.
-
Can provide information about molecular dynamics and conformational changes.
-
-
Limitations Compared to XRD:
-
Provides a time-averaged structure in solution, which may differ from the solid-state conformation.
-
Determination of the complete 3D structure can be complex and may not be as precise as XRD for bond lengths and angles.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the molecular structure.
-
Key Strengths:
-
High sensitivity, requiring only a small amount of sample.
-
Provides accurate molecular weight and elemental composition.
-
-
Limitations Compared to XRD:
-
Does not provide information about the three-dimensional arrangement of atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic peaks for the amino (N-H), ester (C=O), and aromatic (C=C) groups would be expected.
-
Key Strengths:
-
Provides a quick and simple method for identifying functional groups.
-
-
Limitations Compared to XRD:
-
Provides limited information about the overall molecular structure.
-
Synergistic Approach to Structural Elucidation
The most robust approach to characterizing a novel this compound derivative involves the synergistic use of multiple analytical techniques.
Caption: Decision-making workflow for structural elucidation.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a high-resolution, unambiguous three-dimensional structure that is essential for understanding the molecule's properties and for its use in drug discovery and development. However, a comprehensive characterization relies on a multi-technique approach, with NMR, MS, and IR spectroscopy providing complementary and corroborating data, particularly when single crystals are unobtainable. By judiciously applying these techniques, researchers can confidently determine the structure of these important therapeutic agents.
References
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Mitkin, O. D., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. ResearchGate. [Link]
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Madhan, S., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][4]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Du, D., et al. (2023). Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. New Journal of Chemistry. [Link]
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Madhan, S., et al. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Ningaiah, S., et al. (2021). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. Journal of Molecular Structure. [Link]
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Butcher, R. J., et al. (2005). Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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PubChem. Benzo(b)thiophene-2-carboxylic acid. PubChem. [Link]
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GIHI Chemicals. Ethyl 5-aminobenzo[b]thiophene-2-carboxylate; CAS No.: 25785-10-8. GIHI Chemicals. [Link]
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Ferreira, L. G., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthetic Benzothiophenes: An HPLC-Centric Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Benzothiophene-Based Drug Development
Synthetic benzothiophenes are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their therapeutic efficacy and safety are intrinsically linked to their purity. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for purity assessment are paramount throughout the drug development lifecycle, from initial synthesis to final quality control.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool for assessing the purity of synthetic benzothiophenes. We will explore the nuances of HPLC method development, compare it with advanced and alternative technologies, and provide actionable protocols and insights to empower researchers in making informed analytical decisions. The methodologies discussed are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies, referencing guidelines from the International Council for Harmonisation (ICH).[1][2][3]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
HPLC remains the benchmark for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4][5] For benzothiophene derivatives, which are often non-volatile and possess UV-active chromophores, reverse-phase HPLC (RP-HPLC) with UV detection is the most common and effective approach.[6][7]
The 'Why' Behind the Method: Causality in Experimental Choices
The selection of an RP-HPLC method is a deliberate choice driven by the physicochemical properties of benzothiophenes. These molecules are typically non-polar to moderately polar, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The aromatic nature of the benzothiophene ring system allows for sensitive detection using UV-Vis spectrophotometry.[7]
A Validated RP-HPLC Protocol for Benzothiophene Purity Assessment
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run. The validation parameters are based on ICH Q2(R1) guidelines.[1][8]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7][9]
-
Chemicals and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), high-purity water, and phosphoric acid or formic acid for mobile phase pH adjustment.[9][10][11]
-
Standards: Certified reference standards of the benzothiophene API and any known impurities.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (often with a small amount of acid for peak shaping) and an organic solvent like acetonitrile is typically used. A starting point could be a gradient from 40% to 80% acetonitrile over 15 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: Determined by the UV spectrum of the benzothiophene derivative, typically around 254 nm.[12]
-
Injection Volume: 10 µL.[12]
Sample Preparation:
-
Accurately weigh and dissolve the benzothiophene sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Further, dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[12]
Data Analysis and Purity Calculation: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Visualizing the HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis of benzothiophenes.
Pillar 2: Comparative Analysis of Chromatographic Techniques
While HPLC is the workhorse, other techniques offer advantages in specific scenarios. This section provides a comparative overview to guide the selection of the most appropriate method.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC, or Ultra-High-Performance Liquid Chromatography (UHPLC), is an evolution of HPLC that utilizes columns with sub-2 µm particles.[4] This results in significantly higher resolution, sensitivity, and speed of analysis.[13][14]
| Feature | HPLC | UPLC/UHPLC | Rationale for Benzothiophene Analysis |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide more efficient separation of closely eluting impurities.[4][13] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi or higher | Higher pressure is required to pump the mobile phase through the densely packed UPLC columns.[14] |
| Analysis Time | 20-60 min | 1-10 min | UPLC offers significantly faster run times, increasing sample throughput.[13] |
| Resolution | Good | Excellent | UPLC provides sharper peaks and better separation of complex mixtures.[13] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates in UPLC reduce solvent usage, making it a "greener" technique. |
| Cost | Lower initial instrument cost | Higher initial instrument cost | The choice depends on throughput needs and budget constraints. |
HPLC vs. Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[15] It is particularly advantageous for the analysis and purification of chiral compounds and can be faster than HPLC.[15] For aromatic compounds like benzothiophenes, SFC can offer unique selectivity.[16][17][18]
| Feature | HPLC (Reverse-Phase) | Supercritical Fluid Chromatography (SFC) | Rationale for Benzothiophene Analysis |
| Mobile Phase | Aqueous/Organic Solvents | Supercritical CO2 with organic modifiers | SFC's mobile phase has low viscosity and high diffusivity, leading to faster separations.[16][18] |
| Separation Mode | Primarily Reverse-Phase | Primarily Normal-Phase | SFC can provide different selectivity for polar impurities that are not well-retained in RP-HPLC. |
| Analysis Time | Longer | Shorter | The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure.[18] |
| Solvent Consumption | Higher | Significantly Lower | The primary mobile phase is CO2, which is recycled, reducing organic solvent waste. |
| Applicability | Broad applicability for a wide range of compounds | Excellent for chiral separations and non-polar to moderately polar compounds.[15] | SFC can be a valuable orthogonal technique to confirm purity results obtained by RP-HPLC. |
HPLC vs. Capillary Electrophoresis (CE)
CE is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary.[19] It is highly efficient and requires minimal sample and reagent volumes. For heterocyclic compounds, CE can be a powerful analytical tool, especially for impurities that are ionic or have different charge-to-size ratios.[20][21][22]
| Feature | HPLC | Capillary Electrophoresis (CE) | Rationale for Benzothiophene Analysis |
| Separation Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field | CE separates based on charge and size, offering a different separation mechanism than HPLC.[19] |
| Efficiency | High | Very High | CE can achieve very high theoretical plate counts, leading to excellent resolution. |
| Sample Volume | Microliters | Nanoliters | CE is ideal for sample-limited situations. |
| Throughput | Moderate | Potentially High | Rapid analysis times are possible with CE. |
| Applicability | Broad | Best for charged molecules, but can be adapted for neutral compounds | Useful for analyzing ionic impurities or if an orthogonal separation technique is required.[22][23] |
Decision-Making for Method Selection
The choice of analytical technique is a critical decision that should be based on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity analysis method.
Pillar 3: Trustworthiness and Authoritative Grounding
The reliability of any analytical method hinges on its validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][5] Key validation parameters as per ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[1][2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
By systematically evaluating these parameters, the trustworthiness of the HPLC method for benzothiophene purity assessment is established, ensuring data integrity and regulatory compliance.
Conclusion: A Multi-faceted Approach to Purity Assessment
While RP-HPLC stands as the primary and most robust technique for the purity assessment of synthetic benzothiophenes, a comprehensive analytical strategy should consider the unique challenges presented by each compound and its synthetic route. UPLC offers a significant leap forward in terms of speed and resolution for high-throughput environments. SFC and CE provide valuable orthogonal separation mechanisms, crucial for confirming purity and characterizing complex impurity profiles.
As a Senior Application Scientist, my recommendation is to establish a validated RP-HPLC method as the core of your purity testing strategy. For complex samples or when higher throughput is required, transitioning to a UPLC method is a logical progression. Furthermore, employing an orthogonal technique like SFC or CE during method development and for the investigation of out-of-specification results will provide a more complete and trustworthy assessment of your synthetic benzothiophene's purity, ultimately ensuring the quality and safety of the final drug product.
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Shariff, S. M., et al. (1997). Supercritical Fluid Chromatography of Polycyclic Aromatic Compounds: A Review. Taylor & Francis Online. [Link]
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Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
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GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
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Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?[Link]
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Analusis. (1999). Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). [Link]
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Journal of Pharmaceutical Research International. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
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ACS Publications. (n.d.). Development of a supercritical fluid chromatographic method for determination of aromatics in heating oils and diesel fuels. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]
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PubMed. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. [Link]
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SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
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SIELC Technologies. (n.d.). Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. [Link]
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National Institutes of Health. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. [Link]
-
PubMed. (2007). Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration. [Link]
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MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
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G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]
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Semantic Scholar. (2021). Capillary electrophoresis methods for impurity profiling of drugs. [Link]
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ScienceDirect. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]
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Journal of Pharmaceutical and Bioanalytical Sciences. (n.d.). Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. [Link]
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MDPI. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). [Link]
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ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
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Comparative study of kinase inhibition by different aminobenzothiophene isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of aminobenzothiophene isomers as kinase inhibitors. We will explore the structure-activity relationships (SAR), target specificities, and the underlying experimental data that define the therapeutic potential of this versatile scaffold. This guide moves beyond a simple product-to-product comparison to offer a foundational understanding of how the position of the amino substituent on the benzothiophene core dictates kinase inhibitory activity and selectivity.
Introduction: The Benzothiophene Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases are a major class of therapeutic targets. The benzothiophene core is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed as inhibitors for a range of kinases. The introduction of an amino group to this scaffold provides a key interaction point with the kinase active site and a versatile handle for synthetic elaboration, allowing for the fine-tuning of potency and selectivity. This guide will focus on a comparative study of different aminobenzothiophene isomers, shedding light on how positional changes of the amino group influence their kinase inhibition profiles.
Comparative Analysis of Aminobenzothiophene Isomers as Kinase Inhibitors
The position of the amino group on the benzothiophene ring profoundly influences the kinase inhibitory profile. Below, we compare the known activities of 2-amino, 3-amino, 5-amino, and 6-aminobenzothiophene derivatives.
2-Aminobenzothiophene and 3-Aminobenzothiophene Derivatives
Derivatives of both 2- and 3-aminobenzothiophene have been investigated as inhibitors of tubulin polymerization, a process critical for mitosis. While not a traditional kinase, tubulin possesses a colchicine binding site that is a target for small molecule inhibitors. A comparative study of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and its 3-amino positional isomer revealed that both series exhibit potent antiproliferative activity. However, the 2-amino derivatives, particularly 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, demonstrated sub-nanomolar concentrations in inhibiting cancer cell growth and showed strong interaction with tubulin at the colchicine site[1].
The 3-aminobenzo[b]thiophene scaffold has also been utilized as a versatile precursor for the synthesis of inhibitors targeting a range of kinases, including LIMK, PIM kinases, and MAPK-2 kinase (MK2)[2]. For example, benzo[b]thiophene-derived inhibitors of PIM kinases have shown nanomolar activity (Ki values of 2, 3, and 0.5 nM against PIM1, PIM2, and PIM3, respectively) and oral bioavailability in mouse models[2].
5-Aminobenzothiophene Derivatives
Research into 5-aminobenzothiophene derivatives has led to the discovery of potent multi-kinase inhibitors. Specifically, 5-hydroxybenzothiophene derivatives have been shown to be effective against a panel of kinases. One notable compound, a 5-hydroxybenzothiophene hydrazide derivative, displayed significant inhibitory activity against several kinases, as detailed in the table below.[3][4]
| Kinase Target | IC50 (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1A | 353.3 |
| Dyrk1B | 284 |
Table 1: Inhibitory activity of a 5-hydroxybenzothiophene hydrazide derivative against a panel of kinases.[3]
This broad-spectrum activity highlights the potential of the 5-substituted benzothiophene scaffold in developing multi-targeted anticancer agents.
6-Aminobenzothiophene Derivatives
The 6-aminobenzothiophene scaffold has been successfully employed in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation. A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a well-known STAT3 inhibitor[5][6]. Further optimization of this scaffold has led to the development of analogues with improved physicochemical properties and potent STAT3 inhibitory activity, demonstrating cytotoxicity against glioblastoma cell lines by inhibiting interleukin-6-stimulated STAT3 phosphorylation[5][6].
Structure-Activity Relationship (SAR) Insights
The collective data suggests a clear structure-activity relationship based on the amino group's position:
-
2- and 3-Amino Isomers : These isomers, particularly when appropriately substituted, show strong potential as antimitotic agents by targeting tubulin. The 3-amino position also serves as a key building block for a diverse range of kinase inhibitors.
-
5-Amino Isomers : The 5-position on the benzothiophene ring appears to be favorable for developing multi-kinase inhibitors, with derivatives showing potent activity against several members of the CMGC kinase group (CDK, MAPK, GSK3, CLK).
-
6-Amino Isomers : The 6-amino scaffold has proven to be a valuable starting point for the development of STAT3 inhibitors.
Signaling Pathways and Experimental Workflows
To understand the context of inhibition, it is crucial to visualize the signaling pathways in which the targeted kinases operate.
Key Signaling Pathways
Below are simplified representations of the signaling pathways for some of the key kinases targeted by aminobenzothiophene derivatives.
Caption: Simplified DYRK1A signaling pathway.
Caption: Simplified MK2 signaling pathway.
Caption: Simplified PIM kinase signaling pathway.
Caption: Simplified STAT3 signaling pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of aminobenzothiophene kinase inhibitors.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9][10]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Aminobenzothiophene inhibitor
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the aminobenzothiophene inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Kinase Reaction Setup:
-
In a multiwell plate, add 2.5 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2x substrate and ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the high (DMSO control) and low (no ATP control) signals.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Aminobenzothiophene inhibitor
-
Stimulating ligand (if required to activate the kinase pathway, e.g., IL-6 for STAT3)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminobenzothiophene inhibitor for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Stimulation (if applicable):
-
Following inhibitor treatment, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL IL-6 for 30 minutes to activate STAT3) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the aminobenzothiophene inhibitor.
-
Conclusion
The aminobenzothiophene scaffold represents a highly versatile platform for the design of potent and selective kinase inhibitors. The isomeric position of the amino substituent is a critical determinant of the resulting inhibitor's target profile. While 2- and 3-aminobenzothiophenes have shown promise as antimitotic agents and as foundational structures for a variety of kinase inhibitors, 5- and 6-amino isomers have led to the discovery of potent multi-kinase and STAT3 inhibitors, respectively. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and development of this important class of kinase inhibitors. Future work should focus on systematic SAR studies of different aminobenzothiophene isomers against a broad panel of kinases to further elucidate the relationship between structure and activity and to identify novel therapeutic agents.
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169542. [Link]
-
Hegedűs, L., et al. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters, 28(17), 2886-2891. [Link]
-
Kraybill, B. C., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. [Link]
-
Mai, A., et al. (2012). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 55(15), 6836-6848. [Link]
-
Šemeláková, M., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 67(15), 12685–12705. [Link]
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- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ADP-Glo™ Kinase Assay [promega.com]
- 10. promega.com [promega.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted 3-Aminobenzo[b]thiophenes: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the 3-aminobenzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including kinase inhibitors and antimitotic agents.[1][2] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of such core structures. This guide provides an in-depth, objective comparison of three prominent methods for the synthesis of substituted 3-aminobenzo[b]thiophenes: the Gewald Three-Component Reaction, the Fiesselmann Thiophene Synthesis, and a modern Microwave-Assisted Annulation of 2-Halobenzonitriles.
Our focus extends beyond mere procedural descriptions. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices and offering insights gleaned from practical application. This guide aims to equip you with the knowledge to select the most appropriate synthetic strategy for your specific research and development needs.
The Gewald Three-Component Reaction: A Classic Convergent Approach
The Gewald reaction is a powerful and long-standing method for the synthesis of 2-aminothiophenes and their annulated analogues, such as 3-aminobenzo[b]thiophenes.[3] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] Its enduring popularity stems from the ready availability of starting materials and operational simplicity.[5]
Mechanistic Rationale
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene ring system.[3] The choice of base (often a secondary amine like morpholine or piperidine) is crucial as it catalyzes both the initial condensation and the sulfur addition steps.
Caption: Generalized workflow of the Gewald Reaction.
Experimental Protocol: Synthesis of Steroidal Anellated 2-Aminothiophenes
This protocol is adapted from the synthesis of steroidal anellated aminothiophenes, demonstrating the utility of the Gewald reaction in constructing complex, biologically relevant molecules.[6]
Materials:
-
5α-cholestan-3-one (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Elemental sulfur (1.5 eq)
-
Morpholine (2.0 eq)
-
Ethanol
Procedure:
-
To a solution of 5α-cholestan-3-one in ethanol, add ethyl cyanoacetate, elemental sulfur, and morpholine.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the desired anellated 2-aminothiophene.
The Fiesselmann Thiophene Synthesis: A Versatile Cyclization Strategy
The Fiesselmann synthesis is another classical and versatile method for constructing the thiophene ring.[7] While it is widely known for producing 3-hydroxythiophenes from α,β-acetylenic esters and thioglycolic acid derivatives, a key variation allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is employed.[7]
Mechanistic Rationale
The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to the β-carbon of the activated alkene (formed in situ or as the starting material). This is followed by an intramolecular cyclization where the enolate attacks the ester or nitrile, and subsequent elimination of a leaving group to form the thiophene ring. The choice of a nitrile-containing substrate is pivotal for directing the synthesis towards a 3-aminothiophene product.
Caption: Key steps in the Fiesselmann synthesis of 3-aminothiophenes.
Experimental Protocol: Representative Synthesis of a 3-Aminobenzo[b]thiophene Derivative
This generalized protocol is based on the principles of the Fiesselmann synthesis adapted for 3-aminothiophene formation.
Materials:
-
2-(cyanomethyl)benzonitrile (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-(cyanomethyl)benzonitrile and methyl thioglycolate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminobenzo[b]thiophene.
Microwave-Assisted Annulation of 2-Halobenzonitriles: A Modern and Efficient Approach
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. A notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes from readily available 2-halobenzonitriles and methyl thioglycolate.[1][8] This method offers significant advantages in terms of reaction time and efficiency, making it highly attractive for high-throughput synthesis in a drug discovery setting.[9]
Mechanistic Rationale
This transformation proceeds through a sequence of nucleophilic aromatic substitution (SNA), Thorpe-Ziegler cyclization, and tautomerization. The thioglycolate anion acts as a nucleophile, displacing the halide from the 2-halobenzonitrile. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, where the carbanion generated from the active methylene group attacks the nitrile. Subsequent tautomerization yields the stable 3-aminobenzo[b]thiophene product. The use of microwave irradiation dramatically accelerates the rate of these steps.
Caption: Reaction pathway for the microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a published procedure for the synthesis of kinase inhibitor scaffolds.[1]
Materials:
-
2-Bromo-5-nitrobenzonitrile (1.0 eq)
-
Methyl thioglycolate (1.05 eq)
-
Triethylamine (3.1 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave reaction vial, combine 2-bromo-5-nitrobenzonitrile, methyl thioglycolate, and triethylamine in anhydrous DMSO.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain the desired product.
Comparative Analysis of Synthesis Methods
| Feature | Gewald Reaction | Fiesselmann Synthesis | Microwave-Assisted Annulation |
| Starting Materials | Cyclic ketones, active methylene nitriles, sulfur | β-Keto nitriles, thioglycolic acid derivatives | 2-Halobenzonitriles, methyl thioglycolate |
| Key Advantages | One-pot, convergent, readily available starting materials | Versatile, good for specific substitution patterns | Extremely fast, high yields, suitable for library synthesis |
| Key Limitations | Can have moderate yields, sometimes requires purification | Can require synthesis of specific starting materials | Requires specialized microwave equipment |
| Typical Reaction Time | 4-24 hours | 12-24 hours | 10-20 minutes |
| Typical Yields | 58-67% (for steroidal derivatives)[6] | Moderate to good (highly substrate dependent) | 58-96%[1] |
| Substrate Scope | Broad for ketones and nitriles | Good, but dependent on substrate accessibility | Broad for substituted 2-halobenzonitriles |
| Ideal Application | Synthesis of complex, fused ring systems | When specific substitution patterns are required | High-throughput synthesis, rapid lead optimization |
Conclusion
The synthesis of substituted 3-aminobenzo[b]thiophenes can be approached through several effective methodologies, each with its own set of advantages and limitations.
-
The Gewald Reaction remains a robust and reliable method, particularly for the construction of complex, polycyclic systems from simple, acyclic precursors.
-
The Fiesselmann Synthesis offers a valuable alternative, providing a pathway to specific substitution patterns that may not be easily accessible through other routes.
-
The Microwave-Assisted Annulation of 2-Halobenzonitriles represents a significant advancement, offering unparalleled speed and efficiency, making it the method of choice for rapid library synthesis and lead optimization in a modern drug discovery context.
References
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
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A Comparative Guide to the Synthesis of Benzothiophenes: Conventional Heating vs. Microwave Irradiation
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure and rigid planarity make it a "privileged structure" in drug discovery, forming the core of pharmaceuticals like the selective estrogen receptor modulator Raloxifene , the anti-asthma drug Zileuton , and the antifungal agent Sertaconazole .[2][3] Beyond pharmaceuticals, benzothiophene derivatives are integral to the development of organic semiconductors and dyes like thioindigo.[2][3]
Given their importance, the development of efficient, rapid, and sustainable synthetic routes to access these molecules is a critical endeavor for researchers. This guide provides an in-depth comparison between traditional, conventional synthesis methods and modern microwave-assisted organic synthesis (MAOS), offering field-proven insights and experimental data to guide your choice of methodology.
Part 1: The Conventional Approach - Thermal Cyclization
Conventional synthesis of benzothiophenes typically relies on intramolecular cyclization reactions, where a linear precursor is induced to form the bicyclic ring system through the application of external heat over extended periods.[4] One of the most common industrial methods involves the acid-catalyzed cyclization of an α-(arylthio)ketone.[5]
Mechanism and Rationale
The driving force for this reaction is the formation of the stable aromatic benzothiophene ring. A strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, is employed to protonate the ketone's carbonyl group. This activation facilitates an intramolecular electrophilic attack from the electron-rich aromatic ring onto the carbonyl carbon, followed by dehydration to yield the final benzothiophene product.
The choice of a strong, non-aqueous acid like PPA is causal; it serves as both the catalyst and a dehydrating agent, pushing the equilibrium towards the cyclized product. However, this method has notable drawbacks. The process requires high temperatures (e.g., 85°C) and long reaction times, often several hours.[5] On a large scale, the product can precipitate, creating a thick, difficult-to-stir paste, which complicates handling and reduces efficiency.[5] Furthermore, conventional heating via an oil bath or heating mantle creates a significant temperature gradient within the reaction vessel, which can lead to localized overheating, decomposition of sensitive substrates, and the formation of unwanted byproducts.[6]
Workflow for Conventional Synthesis
Caption: Workflow for conventional benzothiophene synthesis.
Experimental Protocol: Conventional Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is adapted from established industrial processes.[5]
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge polyphosphoric acid (PPA).
-
Heating: Begin stirring and heat the PPA to approximately 70°C using an external oil bath.
-
Reactant Addition: Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 85°C.
-
Reaction: Maintain the reaction mixture at 85°C with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 60°C and slowly quench by adding water, followed by an organic solvent such as toluene.
-
Work-up: Separate the organic layer. Wash sequentially with water, a sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography or recrystallization to obtain the pure 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Part 2: The Modern Alternative - Microwave-Assisted Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, offering a greener and more efficient alternative to conventional heating.[7][8] Instead of relying on slow conductive heating, MAOS utilizes the ability of polar molecules (like the solvents and reactants in the mixture) to transform electromagnetic energy directly into thermal energy.[6][9] This results in rapid, uniform, and volumetric heating of the reaction mixture, eliminating thermal gradients and dramatically reducing reaction times from hours to minutes.[7][10]
Mechanism and Rationale
In a relevant example, 3-aminobenzo[b]thiophenes can be synthesized rapidly by irradiating a mixture of a 2-halobenzonitrile, methyl thioglycolate, and a base in a high-boiling polar solvent like DMSO.[3] The microwave energy efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and pressure within the sealed reaction vessel. This superheating accelerates the rate of the nucleophilic substitution and subsequent intramolecular cyclization, affording the desired product in high yield in a fraction of the time.[3][11]
This method avoids the need for strong, corrosive acids and offers a much cleaner reaction profile with fewer side products.[7] The self-validating nature of a modern microwave synthesizer, which precisely controls and monitors temperature and pressure, ensures reproducibility and safety.
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted benzothiophene synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
This protocol is adapted from the work of Bagley et al.[3]
-
Preparation: To a 10 mL Pyrex microwave reaction vial, add a 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), triethylamine (2.0 mmol), and dimethyl sulfoxide (DMSO, 4 mL).
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in a monomodal microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate the mixture with an initial power of 150W, holding the temperature at 130°C for 15-35 minutes. The instrument's IR sensor will monitor and maintain the target temperature.
-
Cooling: After the irradiation period, cool the vial to room temperature using a compressed air stream.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield the pure 3-aminobenzo[b]thiophene derivative.
Part 3: Head-to-Head Performance Comparison
The advantages of microwave-assisted synthesis become quantitatively clear when compared directly with conventional heating methods for the synthesis of benzothiophene derivatives and related heterocycles.[9][12]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | 2 - 20 hours[5][9][10] | 3 - 35 minutes[3][10] | ~95-98% Reduction [10] |
| Product Yield | Moderate to Good (e.g., 50-75%)[9] | Good to Excellent (e.g., 65-96%)[3] | Up to 113% Increase [10] |
| Heating Method | External (Conduction/Convection) | Internal (Direct Dielectric Heating) | Uniform, rapid heating; no hotspots |
| Process Control | Manual, potential for overheating | Precise, automated T/P control | High reproducibility and safety |
| Energy Efficiency | Low (heats vessel and surroundings) | High (heats reaction mixture directly) | Greener, lower energy consumption |
| Reaction Purity | Often requires extensive purification | Cleaner reactions, fewer byproducts[7] | Simplified work-up |
Conclusion: A Clear Case for Modernization
While conventional heating methods for synthesizing benzothiophenes are well-established, they are often slow, energy-intensive, and can result in lower yields and purity.[8][9] The experimental data overwhelmingly supports the adoption of microwave-assisted synthesis as a superior alternative. MAOS provides a faster, cleaner, and more efficient route to these valuable heterocyclic compounds.[12] For researchers, scientists, and drug development professionals, embracing microwave technology not only accelerates the pace of discovery but also aligns with the principles of green chemistry by reducing reaction times, increasing yields, and minimizing energy consumption and waste.[7][8]
References
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6255–6269. [Link]
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Meera, G., & Shanthi, G. (2023). Microwave assisted synthesis of benzothiophene-fused pyrrole derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Benzothiophene. Wikipedia. [Link]
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Gaonkar, S. L., et al. (2014). Microwave-assisted and Conventional Synthesis of Benzothieno [3,2-e][2][3][7] triazolo[4,3-c]pyrimidines: A Comparative Study. Journal of the Korean Chemical Society, 58(4), 388-392. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
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Gaonkar, S. L., Ahn, C., & Princia, M. (2014). Microwave-assisted and conventional synthesis of benzothieno [3,2-e][2][3][7] triazolo[4,3-c]pyrimidines: A comparative study. Manipal Research Portal. [Link]
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Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. [Link]
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Kini, D., Kumar, H., & Ghate, M. (2009). Microwave Assisted Liquid Phase Synthesis of Benzimidazolo Benzothiophenes for Antimicrobial Activity. ResearchGate. [Link]
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Yoshikai, N., et al. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(39), 10736-10741. [Link]
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Tuncbilek, M., et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 14(10), 4096-4108. [Link]
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Al-Suwaidan, I. A., et al. (2013). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 78(22), 11328-11337. [Link]
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Frecentese, F., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7622. [Link]
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Algul, O., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95. [Link]
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A Comparative Guide to the Biological Evaluation of Novel Benzo[b]thiophene Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive comparison of novel benzo[b]thiophene derivatives, detailing their cytotoxic activity against various cancer cell lines, elucidating their mechanisms of action, and providing standardized protocols for their biological evaluation. Our objective is to equip researchers with the necessary information to navigate this promising class of compounds and accelerate the discovery of new cancer therapeutics.
The Therapeutic Promise of Benzo[b]thiophene Derivatives
Benzo[b]thiophene and its analogues have garnered significant attention due to their structural similarities to known active compounds, making them attractive candidates for the rational design of new therapeutic agents.[2][3] Their versatility allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] The anticancer potential of these compounds stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[1]
Comparative Cytotoxic Activity of Benzo[b]thiophene Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of various benzo[b]thiophene derivatives against a wide array of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for representative compounds, showcasing their efficacy and selectivity.
Table 1: Aminobenzo[b]thiophene and Acrylonitrile Derivatives
| Compound | Derivative Class | Cancer Cell Line | GI₅₀/IC₅₀ (nM) | Key Findings & Mechanism of Action | Reference |
| 6d | 2-Amino-3-aroylbenzo[b]thiophene | L1210 (Murine Leukemia) | 0.76 | Potent inhibitor of tubulin polymerization, binding to the colchicine site. | [4] |
| FM3A (Murine Mammary Carcinoma) | 0.09 | [4] | |||
| Molt/4 (Human T-lymphoblastoid) | 0.69 | [4] | |||
| CEM (Human T-lymphoblastoid) | 0.52 | [4] | |||
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | NCI-60 Panel | 10.0 - 90.9 | Exhibits broad-spectrum activity; likely interacts with tubulin. Overcomes P-glycoprotein-mediated resistance. | [5] |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel | 21.1 - 98.9 | Similar to compound 5, with potent activity against leukemia, CNS, and prostate cancer cell lines. Induces atypical apoptosis consistent with mitotic catastrophe. | [5] |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 Panel | < 10.0 - 39.1 | The E-isomer shows very potent growth inhibition across most cell lines. | [5] |
Table 2: Benzo[b]thiophene-1,1-dioxide and Other Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Key Findings & Mechanism of Action | Reference |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | MDA-MB-231 (Breast Cancer) | Not specified, but significant inhibition | Inhibits proliferation, migration, and invasion; promotes apoptosis by targeting the RhoA/ROCK pathway. | [6][7][8][9] |
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 (Breast Cancer) | 126.67 | Induces apoptosis by activating pro-apoptotic genes (BAX, CASP3, CASP8, CASP9, P53). | [10][11] |
| HepG2 (Liver Cancer) | 67.04 | [10][11] | |||
| LNCaP (Prostate Cancer) | 127.59 | [10][11] | |||
| Caco-2 (Colorectal Cancer) | 63.74 | [10][11] | |||
| Panc-1 (Pancreatic Cancer) | 76.72 | [10][11] | |||
| HeLa (Cervical Cancer) | 146.75 | [10][11] | |||
| 16b | 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | Potent multi-kinase inhibitor (Clk4, DRAK1, haspin, etc.). Induces G2/M cell cycle arrest and apoptosis. | [12][13] |
| 15 | N-4-methoxyphenyl-6-benzo[b]thiophenesulphonamide 1,1-dioxide | HT-29 (Colon Cancer) | 1-9 nM | Lipophilic substitution on the sulphonamide group significantly increases cytotoxicity. | [14] |
| CCRF-CEM (Leukemia) | 1-9 nM | [14] | |||
| K-562 (Leukemia) | 1-9 nM | [14] |
Key Mechanisms of Anticancer Activity
The diverse chemical structures of benzo[b]thiophene derivatives enable them to interact with a variety of molecular targets within cancer cells, leading to a range of antitumor effects.
Inhibition of Tubulin Polymerization
Several benzo[b]thiophene derivatives, particularly those with structural similarities to combretastatin A-4, function as potent inhibitors of tubulin polymerization.[4][5] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5]
Caption: Inhibition of tubulin polymerization by benzo[b]thiophene derivatives.
Targeting a Multitude of Signaling Pathways
Beyond tubulin inhibition, benzo[b]thiophene derivatives have been shown to modulate the activity of various signaling pathways critical for cancer progression:
-
RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in cell migration, invasion, and metastasis.[6][7][8][9]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation.[15] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, leading to the suppression of downstream gene expression, induction of apoptosis, and significant antitumor responses.[15][16]
-
Multi-Kinase Inhibition: Some derivatives, such as 5-hydroxybenzothiophenes, exhibit a multi-targeted approach by inhibiting several protein kinases simultaneously, including DYRK1A/B, CLK1/4, and haspin.[12][13][17] This broad-spectrum inhibition can be particularly effective in overcoming chemoresistance.[13]
-
Induction of Apoptosis: A common downstream effect of many benzo[b]thiophene derivatives is the induction of apoptosis.[10][11] This is often achieved through the activation of pro-apoptotic genes like BAX and caspases (CASP3, CASP8, CASP9), and the tumor suppressor gene p53.[10][11]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following section details the methodologies for key assays used in the evaluation of anticancer compounds.
General Experimental Workflow
The biological evaluation of novel benzo[b]thiophene derivatives typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: General workflow for the biological evaluation of anticancer compounds.
Step-by-Step Methodologies
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Conclusion and Future Directions
The diverse and potent anticancer activities of novel benzo[b]thiophene derivatives underscore their potential as a valuable source of new therapeutic agents.[2] The ability of these compounds to target multiple mechanisms of cancer progression, including tubulin polymerization, key signaling pathways, and the induction of apoptosis, makes them particularly promising. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of the vast chemical space of benzo[b]thiophene derivatives holds great promise for the development of next-generation cancer therapies.
References
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Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. [Link]
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry. [Link]
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Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. European Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-aminobenzo[b]thiophene-2-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling Methyl 5-aminobenzo[b]thiophene-2-carboxylate. Our approach is grounded in the principle of ALARA (As Low As Reasonably Achievable) exposure, ensuring that every step is a self-validating system of protection for you and your team.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety protocol. While comprehensive toxicological data for this compound is not fully established, authoritative Safety Data Sheets (SDS) for structurally analogous compounds, such as 5-Aminobenzo[b]thiophene-2-carboxylic acid and Methyl 3-aminobenzo[b]thiophene-2-carboxylate, provide a clear and prudent basis for risk assessment.[1][2]
Based on this data, the primary hazards are identified as:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation (STOT SE 3): As a fine powder, inhalation of dust can lead to respiratory irritation.[1][2]
-
Potential for Harm if Swallowed (Acute Toxicity, Oral): Analogous compounds are classified as harmful if ingested.[2][3][4]
The physical form of this compound—a solid powder—makes dust formation and aerosolization the primary routes of potential exposure during routine laboratory procedures like weighing and transferring.[1] Therefore, our protective strategy must prioritize containment and the prevention of inhalation and direct contact.
Core Protective Measures: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal protective equipment (PPE). The following table outlines the essential requirements for handling this compound.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. All handling, weighing, and transferring of the solid compound must be performed within a fume hood to contain dust and prevent inhalation, which may cause respiratory irritation.[1][5] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory to prevent eye contact.[1][6] A face shield worn over goggles is required when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Nitrile Rubber Gloves (Double-Gloving Recommended) | Nitrile gloves provide adequate chemical resistance for incidental contact. Double-gloving minimizes the risk of exposure during glove removal and in case of a breach in the outer glove. Always inspect gloves for tears or punctures before use. |
| Body Protection | Fully-Fastened Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat protects against skin contact from minor spills.[5] A chemical-resistant apron worn over the lab coat is advisable for procedures involving larger quantities or potential for significant splashing. |
| Respiratory Protection | NIOSH-Approved Respirator (if applicable) | While a fume hood is the primary control, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with P95 or P100 particle filters is necessary to prevent inhalation of harmful dust.[1] |
Procedural Guidance: From Lab Bench to Disposal
The sequence of donning and doffing PPE is as crucial as the equipment itself. Incorrect procedures can lead to cross-contamination and exposure.
Protocol 1: Donning Personal Protective Equipment (Step-by-Step)
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on the lab coat, ensuring it is fully fastened.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if the procedure warrants it.
-
Final Check: Perform a final check to ensure there are no gaps or exposed skin. Enter the designated work area.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow from hazard assessment to the completion of the experimental work.
Caption: PPE Workflow for Handling this compound.
Protocol 2: Doffing (Removing) Personal Protective Equipment (Step-by-Step)
This sequence is designed to contain contaminants within the fume hood or designated area.
-
Decontaminate Workspace: Before removing any PPE, decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, from the back to the front. Place them in a designated area for decontamination.
-
Remove Lab Coat: Unfasten the lab coat and roll it away from your body, ensuring the contaminated exterior is folded inward. Place it in the designated receptacle for contaminated lab wear.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Plan
Preparedness is a key component of laboratory safety.
-
Spill Response: In the event of a small spill inside the fume hood, use an absorbent material to clean it up. Wear all recommended PPE during cleanup. The contaminated absorbent material must be collected in a sealed, labeled container for hazardous waste disposal.[1] Evacuate the area for larger spills and follow your institution's emergency procedures.
-
Waste Disposal: All materials contaminated with this compound, including gloves, weighing papers, and disposable labware, must be treated as hazardous waste.[1][2]
-
Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, labeled hazardous liquid waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not pour any waste down the drain.[1]
-
By integrating this expert-driven guidance into your daily laboratory operations, you build a culture of safety that protects your most valuable asset: your research team.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
